molecular formula C12H9NO3 B581574 4-(5-Hydroxypyridin-3-yl)benzoic acid CAS No. 1261895-73-1

4-(5-Hydroxypyridin-3-yl)benzoic acid

Cat. No.: B581574
CAS No.: 1261895-73-1
M. Wt: 215.208
InChI Key: NRHIOPUVWLLSIS-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyridin-3-yl)benzoic acid (CAS 1261895-73-1) is a high-purity benzoic acid derivative featuring a hydroxypyridine scaffold, serving as a valuable building block in medicinal chemistry and pharmaceutical research . The compound has a molecular formula of C12H9NO3 and a molecular weight of 215.21 g/mol . Researchers utilize this heterobiaryl structure as a key intermediate in the synthesis of more complex molecules, such as methyl ester derivatives, which are common precursors in drug discovery programs . The presence of both a carboxylic acid and a hydroxy group on the pyridine ring provides two distinct points for chemical modification, enabling the creation of amides, esters, and ethers for structure-activity relationship (SAR) studies. This compound should be handled with care; it is classified as harmful if swallowed and may cause skin, serious eye, and respiratory irritation . Appropriate personal protective equipment should be worn, and conditions of good ventilation should be maintained during use . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-hydroxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-5-10(6-13-7-11)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHIOPUVWLLSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682768
Record name 4-(5-Hydroxypyridin-3-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-73-1
Record name 4-(5-Hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(5-hydroxypyridin-3-yl)benzoic acid, with the Chemical Abstracts Service (CAS) number 1261895-73-1, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzoic acid moiety linked to a hydroxypyridine ring, presents a unique combination of acidic and basic functionalities, as well as hydrogen bond donors and acceptors. These structural features are pivotal in dictating its interactions with biological targets, making a thorough understanding of its physicochemical properties an essential prerequisite for any drug development campaign.

This guide provides a comprehensive overview of the key physicochemical properties of this compound. Due to the limited availability of experimentally determined data for this specific molecule in public literature, this document will focus on the established methodologies—both experimental and computational—for determining these critical parameters. We will also draw comparisons with the structurally related compound, 4-pyridin-3-ylbenzoic acid (CAS: 4385-75-5), for which some predicted data exists, to provide a contextual framework.[2][3][4][5]

Core Physicochemical Properties: A Summary

A quantitative understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.[6] The following table summarizes the key properties for this compound that are critical for its evaluation as a potential drug candidate. It is important to note that the values for the related compound, 4-pyridin-3-ylbenzoic acid, are computationally predicted and should be treated as estimates.

Physicochemical PropertyThis compound (Target Compound)4-pyridin-3-ylbenzoic acid (Related Compound - Predicted Values)Importance in Drug Discovery
Molecular Formula C₁₂H₉NO₃C₁₂H₉NO₂Defines the elemental composition and molecular weight.
Molecular Weight 215.21 g/mol 199.21 g/mol [2][4]Influences absorption, distribution, and diffusion across membranes.
Melting Point (°C) Data not available271-274[5]Indicates purity and solid-state stability.
Boiling Point (°C) Data not available398.8 ± 25.0[5]Relevant for purification and stability at high temperatures.
pKa Data not available3.65 ± 0.10[5]Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP (Octanol/Water) Data not available2.4468[4]Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).
Aqueous Solubility Data not availableData not availableCrucial for formulation, bioavailability, and administration routes.
Topological Polar Surface Area (TPSA) Data not available50.19 Ų[4]Predicts membrane permeability and oral bioavailability.
Hydrogen Bond Donors Data not available1[4]Influences binding to biological targets and solubility.
Hydrogen Bond Acceptors Data not available2[4]Influences binding to biological targets and solubility.

Methodologies for Physicochemical Property Determination

The following sections delve into the experimental and computational approaches for determining the key physicochemical properties of novel compounds like this compound.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, there are three key ionizable groups: the carboxylic acid, the pyridine nitrogen, and the phenolic hydroxyl group. Determining the pKa of each is crucial for understanding its behavior in different biological compartments.

Several robust experimental methods are available for pKa determination.[7]

  • Potentiometric Titration: This is a highly precise and standard method for measuring pKa.[8] It involves titrating a solution of the compound with a strong acid or base while monitoring the pH with an electrode. The pKa is determined from the inflection point of the resulting titration curve.[8][9]

    Protocol for Potentiometric Titration:

    • Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • Titration Setup: Place the solution in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.

    • Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.

    • Data Acquisition: Record the pH after each addition of the titrant.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[8] The absorbance of the compound is measured at a specific wavelength across a range of pH values, and the pKa is determined from the resulting sigmoidal curve.[7][10]

    Protocol for Spectrophotometric pKa Determination:

    • Wavelength Selection: Determine the absorption spectra of the fully protonated and fully deprotonated forms of the compound to identify a wavelength with a significant difference in absorbance.

    • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.

    • Sample Preparation: Add a constant amount of the compound's stock solution to each buffer.

    • Measurement: Measure the absorbance of each solution at the selected wavelength.

    • Data Analysis: Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of nuclei near an ionizable group can be monitored as a function of pH to determine the pKa.[11] This method is particularly useful for complex molecules with multiple ionization sites.

In the absence of experimental data, computational methods can provide valuable estimates of pKa.[6][] These methods are often based on quantitative structure-activity relationships (QSAR) or quantum mechanical calculations.[13] Various software packages are available that can predict pKa values based on the chemical structure.

Partition Coefficient (logP) and Distribution Coefficient (logD)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in octanol to its concentration in water at equilibrium.[14][15] For ionizable compounds like this compound, the distribution coefficient (logD) is more relevant as it considers the concentrations of all species (ionized and neutral) at a specific pH.

  • Shake-Flask Method: This is the traditional and most widely accepted method for logP determination.[14]

    Protocol for Shake-Flask logP Determination:

    • Phase Preparation: Saturate n-octanol with water and water with n-octanol.

    • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.

    • Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

    • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and then take the logarithm to obtain logP.[14]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to estimate logP values based on the retention time of the compound on a nonpolar stationary phase.[14][16] This method is faster than the shake-flask method and requires less material.

Numerous computational algorithms are available to predict logP values based on the molecular structure.[17][18] These methods often use fragment-based or property-based approaches to estimate the contribution of different parts of the molecule to its overall lipophilicity.[14] The predicted logP of 2.4468 for the related compound 4-pyridin-3-ylbenzoic acid suggests it is moderately lipophilic.[4]

Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. It is highly dependent on the compound's solid-state properties (e.g., crystal lattice energy) and its interactions with water.

  • Equilibrium Shake-Flask Method: This is the gold standard for solubility determination. An excess amount of the solid compound is added to a specific volume of aqueous buffer at a defined temperature. The suspension is shaken until equilibrium is reached, and then the concentration of the dissolved compound in the filtered solution is measured.

  • Potentiometric Titration: This method can be used to determine the solubility of ionizable compounds. The pH at which the compound precipitates from a solution of known concentration is used to calculate the intrinsic solubility.

Predicting aqueous solubility computationally is challenging due to the complex interplay of factors involved.[] However, QSAR models and other algorithms can provide useful estimates, particularly in the early stages of drug discovery.[6]

Visualizing Key Concepts

Diagrams can aid in understanding the relationships between different experimental steps and the behavior of the molecule under varying conditions.

Experimental_Workflow_for_pKa_Determination cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry p1 Prepare Solution of Known Concentration p2 Titrate with Standard Acid/Base p1->p2 p3 Monitor pH p2->p3 p4 Plot pH vs. Titrant Volume p3->p4 p5 Determine pKa from Inflection Point p4->p5 s1 Prepare Buffers of Varying pH s2 Add Compound to Buffers s1->s2 s3 Measure Absorbance s2->s3 s4 Plot Absorbance vs. pH s3->s4 s5 Determine pKa from Sigmoid Curve s4->s5

Caption: Experimental workflows for pKa determination.

Caption: Predicted ionization states of this compound at different pH values.

Conclusion

A thorough characterization of the physicochemical properties of this compound is indispensable for its progression as a viable drug candidate. While experimental data for this specific molecule is currently sparse, this guide has outlined the established and reliable methodologies for determining its pKa, logP/logD, and aqueous solubility. By employing these experimental protocols and leveraging computational predictions, researchers can build a comprehensive profile of this promising compound, enabling informed decisions in the drug discovery and development process. The insights gained from such studies will be critical in optimizing its formulation, predicting its in vivo behavior, and ultimately, unlocking its therapeutic potential.

References

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. [Link]

  • LogP—Making Sense of the Value - ACD/Labs. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. [Link]

  • This compound - CAS:1261895-73-1 - 北京欣恒研科技有限公司. [Link]

  • Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? | ResearchGate. [Link]

  • Computational methods for predicting properties | ProtoQSAR. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [Link]

  • CAS 4385-75-5 | 4-Pyridin-3-yl-benzoic acid - Alchem.Pharmtech. [Link]

  • 4-(4-Hydroxybenzylideneamino)benzoic acid | C14H11NO3 | CID 2306645 - PubChem. [Link]

  • Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7) - Cheméo. [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC - NIH. [Link]

  • 4-Hydroxybenzoic acid - Wikipedia. [Link]

  • US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
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Sources

An In-depth Technical Guide to the Synthesis of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 4-(5-hydroxypyridin-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will explore multiple synthetic strategies, including a convergent approach utilizing the Suzuki-Miyaura cross-coupling reaction and a linear approach involving the construction of the pyridine core. Each pathway is discussed in detail, highlighting the rationale behind key experimental choices, and providing step-by-step protocols for critical transformations. The guide also includes a comparative analysis of the presented routes to aid in the selection of the most appropriate method based on laboratory capabilities and research objectives.

Introduction and Retrosynthetic Analysis

This compound is a key structural motif present in a variety of biologically active molecules. Its rigid, functionalized biphenyl-like structure makes it a valuable building block in the design of novel therapeutics. The synthesis of this molecule, however, presents several challenges, including the selective functionalization of the pyridine ring and the management of sensitive functional groups. This guide will dissect two primary retrosynthetic approaches to this target molecule.

Retrosynthetic Approach A: Suzuki-Miyaura Coupling

A convergent and highly versatile approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy disconnects the target molecule at the C-C bond between the pyridine and benzene rings. This leads to a protected 3-halo-5-hydroxypyridine derivative and a suitable benzoic acid precursor, such as a boronic acid or ester. The hydroxyl and carboxylic acid functionalities will likely require protection to ensure compatibility with the reaction conditions.

Retrosynthetic Approach B: Pyridine Ring Construction

An alternative, more linear approach involves the construction of the 3,5-disubstituted pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, a classic and robust method, offers a potential route by condensing a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent. The substituents on the final pyridine ring would then be further manipulated to yield the target molecule.

Synthetic Pathway I: Convergent Synthesis via Suzuki-Miyaura Coupling

This pathway is arguably the more flexible and widely applicable route, allowing for the late-stage introduction of diversity in either the pyridine or the benzoic acid fragment. The overall strategy involves the synthesis of a protected 3-halo-5-hydroxypyridine, followed by Suzuki-Miyaura coupling and subsequent deprotection steps.

Synthesis of Key Intermediate: 3-Bromo-5-hydroxypyridine

A common and readily accessible starting material for this pathway is 3-bromo-5-hydroxypyridine. Its synthesis can be achieved from 3-bromo-5-methoxypyridine via demethylation.[1][2]

Experimental Protocol: Demethylation of 3-Bromo-5-methoxypyridine

  • To a solution of 3-bromo-5-methoxypyridine (1 equivalent) in a suitable solvent such as glacial acetic acid, add hydrobromic acid (48%).[1][2]

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 16-24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of approximately 6-7.[1]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-hydroxypyridine.

  • Purify the crude product by recrystallization or column chromatography.

Protecting Group Strategies for the Hydroxyl Group

The free hydroxyl group on the pyridine ring can interfere with the Suzuki-Miyaura coupling reaction. Therefore, protection is a critical step. Several protecting groups can be considered, each with its own advantages and disadvantages.

Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Benzyl (Bn) Benzyl bromide (BnBr), base (e.g., K2CO3)Catalytic hydrogenation (H2, Pd/C)[3]Stable to a wide range of conditions.Requires hydrogenation for removal, which may not be compatible with other functional groups.
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or acidic conditions (e.g., HCl in MeOH).[4][5]Easily introduced and removed under mild conditions.Can be labile under strongly acidic or basic conditions.

Workflow for Protecting Group Application

G start 3-Bromo-5-hydroxypyridine prot_bn Protection with Benzyl Group start->prot_bn BnBr, K2CO3, Acetone prot_tbdms Protection with TBDMS Group start->prot_tbdms TBDMS-Cl, Imidazole, DMF prod_bn 3-Bromo-5-(benzyloxy)pyridine prot_bn->prod_bn prod_tbdms 3-Bromo-5-((tert-butyldimethylsilyl)oxy)pyridine prot_tbdms->prod_tbdms

Caption: Protection of 3-bromo-5-hydroxypyridine.

Suzuki-Miyaura Cross-Coupling Reaction

With the protected 3-bromo-5-hydroxypyridine in hand, the key C-C bond formation can be achieved via a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid derivative of benzoic acid. To avoid potential complications with the free carboxylic acid, it is advisable to use a protected form, such as a methyl ester.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the protected 3-bromo-5-hydroxypyridine (1 equivalent), 4-(methoxycarbonyl)phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand, and a base such as sodium carbonate or potassium carbonate (2-3 equivalents).[6][7][8]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[6][8]

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature ranging from 80 to 110 °C.[8][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Deprotection Steps

The final steps of this pathway involve the removal of the protecting groups from the hydroxyl and carboxylic acid functionalities.

Workflow for Deprotection

G start Protected Intermediate deprot_ester Ester Hydrolysis start->deprot_ester NaOH or LiOH, MeOH/H2O deprot_pg Hydroxyl Deprotection deprot_ester->deprot_pg final_product This compound deprot_pg->final_product H2, Pd/C (for Bn) or TBAF (for TBDMS)

Caption: Deprotection sequence to the final product.

Experimental Protocol: Ester Hydrolysis

  • Dissolve the protected intermediate in a mixture of methanol and water.

  • Add an excess of a base such as sodium hydroxide or lithium hydroxide.[1][10][11]

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extract the product with a suitable organic solvent.

Experimental Protocol: Hydroxyl Deprotection

  • For Benzyl Protecting Group: Dissolve the substrate in a suitable solvent like methanol or ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

  • For TBDMS Protecting Group: Treat the silyl ether with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF, or with a mild acid like acetic acid in THF/water.[4][5]

Synthetic Pathway II: Pyridine Ring Construction via Hantzsch Synthesis

This classical approach offers a convergent method to construct the core pyridine ring with the desired substitution pattern. The Hantzsch synthesis involves a one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source.[12][13][14]

Retrosynthetic Analysis for Hantzsch Approach

G target This compound dihydropyridine Dihydropyridine Intermediate target->dihydropyridine Oxidation & Functional Group Interconversion components Aldehyde + β-Ketoester + Ammonia Source dihydropyridine->components Hantzsch Condensation

Caption: Retrosynthesis via Hantzsch pyridine synthesis.

Hantzsch Pyridine Synthesis

A plausible adaptation of the Hantzsch synthesis for this target would involve the condensation of an appropriately substituted aldehyde (carrying the benzoic acid precursor), a β-ketoester, and an ammonia source.

Proposed Reactants for Hantzsch Synthesis:

  • Aldehyde: 4-formylbenzonitrile or methyl 4-formylbenzoate. The nitrile or ester group serves as a precursor to the carboxylic acid.

  • β-Ketoester: A simple β-ketoester such as ethyl acetoacetate.

  • Nitrogen Source: Ammonium acetate or aqueous ammonia.

Experimental Protocol: Hantzsch Synthesis

  • In a suitable solvent such as ethanol or acetic acid, combine the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and the ammonia source (e.g., ammonium acetate, >1 equivalent).[13][15]

  • Heat the reaction mixture to reflux for several hours.

  • The initially formed dihydropyridine can be oxidized in situ or in a separate step using an oxidizing agent like nitric acid, manganese dioxide, or simply by exposure to air over a prolonged period to afford the aromatic pyridine ring.[14]

  • The resulting pyridine-3,5-dicarboxylate or dinitrile would then require further chemical manipulation.

Post-Hantzsch Modifications

The product from the Hantzsch synthesis would be a symmetrically substituted pyridine. To arrive at the target molecule, a series of transformations would be necessary:

  • Selective Hydrolysis and Decarboxylation: One of the ester or nitrile groups at the 3- or 5-position of the pyridine ring would need to be selectively hydrolyzed and then decarboxylated to introduce the hydrogen atom at one of these positions.

  • Introduction of the Hydroxyl Group: The remaining ester or nitrile group would need to be converted to a hydroxyl group. This is a non-trivial transformation and may require multiple steps, potentially involving a Curtius, Hofmann, or Lossen rearrangement to an amine, followed by diazotization and hydrolysis.

  • Hydrolysis of the Benzoic Acid Precursor: The nitrile or ester on the phenyl ring would need to be hydrolyzed to the carboxylic acid.

Given the complexity and potential for low yields in these post-synthesis modifications, the Hantzsch approach is likely less efficient and more challenging than the Suzuki-Miyaura coupling strategy for this specific target.

Alternative Synthetic Strategies: C-H Arylation

Direct C-H arylation of pyridines has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds.[16][17][18] This approach could potentially offer a more direct route to this compound by coupling a 5-hydroxypyridine derivative directly with a 4-halobenzoic acid or its ester.

Conceptual C-H Arylation Reaction:

G reactants 5-Hydroxypyridine + 4-Halobenzoic Acid Ester product This compound Ester reactants->product Pd Catalyst, Ligand, Base

Caption: Conceptual C-H arylation approach.

This method often requires specific directing groups or relies on the inherent electronic properties of the pyridine ring to achieve regioselectivity. The development of a C-H arylation protocol for this specific substrate would likely require significant optimization of catalysts, ligands, and reaction conditions.

Comparative Analysis of Synthetic Pathways

FeatureSuzuki-Miyaura Coupling PathwayHantzsch Synthesis Pathway
Convergence Highly convergent.Linear and less convergent.
Flexibility Allows for late-stage diversification of both pyridine and benzoic acid fragments.Less flexible; substituents are incorporated early in the synthesis.
Predictability Generally predictable and well-established reaction.Can be prone to side reactions and requires significant optimization.
Number of Steps Fewer steps in the main bond-forming sequence.Potentially more steps due to post-synthesis modifications.
Overall Yield Likely to provide a higher overall yield.Potentially lower overall yield due to the multi-step modification sequence.

Conclusion

For the synthesis of this compound, the convergent approach utilizing a Suzuki-Miyaura cross-coupling reaction appears to be the most efficient and versatile strategy. This pathway benefits from the commercial availability of starting materials, the robustness of the key bond-forming reaction, and the flexibility to introduce structural modifications at a late stage. While the Hantzsch pyridine synthesis offers an alternative for constructing the core heterocyclic ring, the subsequent functional group manipulations required to reach the target molecule are likely to be challenging and may result in lower overall yields. The exploration of direct C-H arylation presents an exciting avenue for future research, potentially offering a more atom-economical route, though it would require dedicated methods development. Researchers and drug development professionals should consider the Suzuki-Miyaura pathway as the primary and most reliable method for accessing this compound and its analogs.

References

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  • Yamaguchi, J., et al. (2012). Palladium-Catalyzed C–H Arylation of Pyridines with Aryl Triflates. Chemistry Letters, 41(11), 1479–1481.
  • Wang, D.-H., et al. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 132(36), 12783–12785.
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  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Česnik, J., et al. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 17(7), 8464–8475.
  • Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2008(16), 154-165.
  • O'Duill, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12246–12258.
  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2008). Chemoselective Deprotection of Triethylsilyl Ethers.
  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (1984). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 3649–3676.
  • Al-Mokhtar, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
  • Tanner, R. L., et al. (2016). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 57(38), 4286–4288.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Edwards, M. P., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28415-28419.
  • ResearchGate. (n.d.). 3-component synthesis of hydroxypyridine derivatives. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 4385-75-5 | 4-Pyridin-3-yl-benzoic acid. Retrieved from [Link]

  • AGTC. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Sanford, A. G., et al. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. Journal of Medicinal Chemistry, 60(12), 5175–5182.
  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(15), 4983.
  • Journal of Chemical and Pharmaceutical Research. (2013). A facile one-pot synthesis of tetrahydrodibenzo[a,i]phenanthridines and novel hexahydrodicyclopenta[b,d]pyridines. Journal of Chemical and Pharmaceutical Research, 5(12), 120-125.
  • Shimizu, H., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642.
  • ResearchGate. (2013). A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Retrieved from [Link]

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An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of the novel biaryl compound, 4-(5-hydroxypyridin-3-yl)benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and physicochemical properties is paramount. This document outlines a prospective analytical workflow, grounded in established methodologies for analogous compounds, to ensure robust and reliable characterization. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and interpret predicted data based on the constituent aromatic systems. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

Introduction and Rationale

The biaryl motif is a privileged scaffold in drug discovery, offering a rigid framework for the precise spatial orientation of pharmacophoric features. The title compound, this compound, combines the functionalities of a benzoic acid, a known structural alert in many bioactive molecules, with a hydroxypyridine moiety, a versatile hydrogen bond donor and acceptor. This unique combination suggests potential applications as a modulator of protein-protein interactions, a metal-chelating agent, or a precursor for novel polymers.

Given the absence of extensive literature on this specific molecule, this guide will serve as a predictive and methodological resource. The analytical strategies described herein are based on established principles and data from closely related analogs, such as 4-substituted benzoic acids and 3,5-disubstituted pyridines.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A highly efficient and versatile method for the synthesis of biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This approach is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2]

The proposed synthesis of this compound would involve the coupling of 4-carboxyphenylboronic acid with a suitable 3-halo-5-hydroxypyridine derivative (e.g., 3-bromo-5-hydroxypyridine).

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 4-carboxyphenylboronic acid (1.0 eq), 3-bromo-5-hydroxypyridine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

  • Collect the crude product by filtration and purify by recrystallization or column chromatography.

Diagram of Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-carboxyphenylboronic_acid 4-Carboxyphenylboronic Acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 4-carboxyphenylboronic_acid->Suzuki_Coupling 3-bromo-5-hydroxypyridine 3-Bromo-5-hydroxypyridine 3-bromo-5-hydroxypyridine->Suzuki_Coupling Catalyst Pd(PPh₃)₄ Catalyst->Suzuki_Coupling Base K₂CO₃ / H₂O Base->Suzuki_Coupling Solvent Dioxane Solvent->Suzuki_Coupling Heat Heat (80-100 °C) Heat->Suzuki_Coupling Workup Aqueous Workup & Acidification Suzuki_Coupling->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, the following signals are predicted:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.[3]
~9.8Broad Singlet1H-OHThe phenolic proton is expected to be a broad singlet, exchangeable with D₂O.
~8.5Singlet1HH-2 (Pyridine)This proton is adjacent to the nitrogen atom and is expected to be deshielded.
~8.3Singlet1HH-6 (Pyridine)Similar to H-2, this proton is deshielded by the adjacent nitrogen.
~8.1Doublet2HH-2', H-6' (Benzoic Acid)Protons ortho to the carboxylic acid group will appear as a doublet.[4][5]
~7.8Doublet2HH-3', H-5' (Benzoic Acid)Protons meta to the carboxylic acid group and ortho to the pyridine ring will appear as a doublet.
~7.5Singlet1HH-4 (Pyridine)This proton is situated between two other protons on the pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[6]
~155C-5 (Pyridine)The carbon bearing the hydroxyl group will be shifted downfield.
~145C-3 (Pyridine)The carbon attached to the benzoic acid ring.
~140C-2, C-6 (Pyridine)Carbons adjacent to the nitrogen atom.
~135C-4' (Benzoic Acid)The carbon attached to the pyridine ring.
~130C-2', C-6' (Benzoic Acid)Carbons ortho to the carboxylic acid group.[7]
~128C-1' (Benzoic Acid)The carbon ipso to the carboxylic acid group.
~125C-3', C-5' (Benzoic Acid)Carbons meta to the carboxylic acid group.
~120C-4 (Pyridine)The remaining carbon on the pyridine ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the spectrum using a standard proton-decoupled pulse sequence.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern, which can further support the proposed structure.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound.

  • Decarboxylation: A prominent fragment resulting from the loss of CO₂ (44 Da) from the molecular ion is expected, a characteristic fragmentation of benzoic acids.[8][9]

  • Loss of CO: Further fragmentation may involve the loss of CO (28 Da).[9]

  • Pyridine and Benzene Ring Fragments: Fragments corresponding to the individual aromatic rings are also anticipated.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquire the spectrum in both positive and negative ion modes.

  • The accurate mass measurement will allow for the determination of the elemental composition.

Diagram of Key Analytical Techniques

G cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_ms_details MS Details cluster_ir_details IR Details Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR Infrared Spectroscopy Compound->IR 1H_NMR ¹H NMR (Proton Environment) NMR->1H_NMR 13C_NMR ¹³C NMR (Carbon Skeleton) NMR->13C_NMR HRMS HRMS (Exact Mass & Formula) MS->HRMS Fragmentation Fragmentation Pattern (Structural Fragments) MS->Fragmentation Functional_Groups Functional Group Identification (O-H, C=O, C=C) IR->Functional_Groups

Caption: Core analytical techniques for structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3200 (broad)O-H stretchPhenol
~1700C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Rings
~1300C-O stretchCarboxylic Acid/Phenol

The broad O-H stretch of the carboxylic acid is a highly characteristic feature.[10] The presence of both a carboxylic acid and a phenolic hydroxyl group will likely result in a very broad absorption band in the high-frequency region of the spectrum.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Prepare the sample as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Physicochemical Properties

A preliminary assessment of the physicochemical properties of this compound is crucial for its handling, formulation, and potential applications.

PropertyPredicted Value/CharacteristicRationale
Melting Point High (>200 °C)The presence of strong intermolecular hydrogen bonding from the carboxylic acid and hydroxyl groups will lead to a high melting point. For comparison, 4-(pyridin-3-yl)benzoic acid has a melting point of 271-274 °C.[11]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The polar functional groups will impart some water solubility, but the two aromatic rings will limit it. Solubility is expected to increase in basic aqueous solutions due to the deprotonation of the carboxylic acid and phenol.
pKa Two pKa values are expected: one for the carboxylic acid (~4-5) and one for the phenol (~9-10).The pKa of the carboxylic acid will be similar to that of benzoic acid, while the pKa of the phenol will be influenced by the electron-withdrawing nature of the pyridine ring.

Conclusion

While no experimental data currently exists for this compound, this technical guide provides a robust and scientifically grounded framework for its synthesis and comprehensive characterization. By leveraging established methodologies such as Suzuki-Miyaura cross-coupling for its synthesis and a suite of powerful analytical techniques including NMR, MS, and IR spectroscopy, researchers can confidently elucidate its structure and define its physicochemical properties. The predictive data and detailed protocols within this document serve as a valuable resource for scientists and developers working with this and other novel biaryl compounds, ensuring a rigorous and efficient approach to their scientific investigation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Dandepally, S. R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 155-166.
  • Al-Amin, M., & Roth, H. J. (2009). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Wang, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8895.
  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 32(5), 272-274.
  • Filo. (2025). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel..). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... [Image]. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Image]. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-(phenylazo)-. Retrieved from [Link]

  • Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1096.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-hydroxypyridin-3-yl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety linked to a 3-hydroxypyridine ring. This unique combination of a carboxylic acid, a phenolic group, and a heterocyclic aromatic system makes it a compound of significant interest in medicinal chemistry and materials science. Its structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth exploration of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the structural elucidation of this target molecule. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and present an expert interpretation of the expected spectral data.

Molecular Structure and Synthesis Strategy

A logical approach involves the coupling of 4-carboxyphenylboronic acid with a protected 3-bromo-5-hydroxypyridine . The hydroxyl group on the pyridine ring must be protected (e.g., as a methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBDMS) ether) to prevent side reactions under the basic conditions of the coupling. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), and requires a base like potassium carbonate. The final step involves the deprotection of the hydroxyl group under acidic conditions to yield the target compound.

G cluster_synthesis Proposed Synthesis Workflow start Starting Materials: 3-Bromo-5-hydroxypyridine 4-Carboxyphenylboronic acid protect Protection of Pyridine -OH Group start->protect e.g., MOM-Cl suzuki Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) protect->suzuki Protected Pyridine Halide deprotect Deprotection of -OH Group (Acidic Workup) suzuki->deprotect Coupled Intermediate product Final Product: This compound deprotect->product

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Experience: The Rationale Behind Method Selection

For a molecule like this compound, which possesses both acidic (carboxylic acid, phenol) and basic (pyridine nitrogen) functional groups, Electrospray Ionization (ESI) is the premier choice. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak, which is critical for confirming the molecular weight. It can be run in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The pyridine nitrogen is a primary site for protonation. This mode is excellent for confirming the molecular mass.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid and phenolic hydroxyl groups are readily deprotonated. The resulting carboxylate or phenoxide is highly stable. This mode is often more sensitive for acidic compounds and can yield informative fragmentation patterns.[1]

High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is strongly recommended. HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the unambiguous determination of the elemental formula, a cornerstone of trustworthy structural confirmation.

Protocol: High-Resolution ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent. A mixture of methanol or acetonitrile with a small amount of water (e.g., 1:1) is typically effective.

  • Instrument Setup (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: Set between 2.5 and 3.5 kV.[2]

    • Sampling Cone Voltage: 20-30 V. This can be optimized to control in-source fragmentation.

    • Analyzer: TOF or Orbitrap.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and any relevant fragments.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and high-quality spectrum.

  • MS/MS Analysis (for fragmentation): Select the [M-H]⁻ parent ion (predicted at m/z 198.05) for collision-induced dissociation (CID). Apply a ramped collision energy (e.g., 10-40 eV) to generate a fragmentation spectrum. This is crucial for validating the connectivity of the pyridine and benzoic acid rings.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₂H₉NO₃. The monoisotopic mass is 215.0582 g/mol .

Ion SpeciesCalculated m/zExpected Observation
[M-H]⁻ 214.0510 Base Peak in Negative ESI-MS. Confirms molecular weight.
[M+H]⁺ 216.0655 Base Peak in Positive ESI-MS. Confirms molecular weight.
[M+Na]⁺238.0475Often observed as an adduct in positive mode.

Predicted MS/MS Fragmentation of [M-H]⁻ at m/z 214.05:

  • Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylates, leading to a fragment at m/z 170.06 . This confirms the presence of the benzoic acid group.

  • Loss of H₂O (18 Da): A potential loss from the hydroxyl group, leading to a fragment at m/z 196.04 .

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Expertise & Experience: Interpreting the Vibrational Landscape

The IR spectrum of this molecule will be rich with information due to its multiple functional groups. The key is to look for characteristic, high-intensity bands and understand how intramolecular interactions, like hydrogen bonding, influence their position and shape. For solid samples, Attenuated Total Reflectance (ATR) is the modern, preferred method over traditional KBr pellets as it requires minimal sample preparation and provides high-quality, reproducible data.

Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 to 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major peaks.

Predicted Infrared (IR) Absorption Bands

The spectrum will be dominated by features from the hydroxyl and carbonyl groups.

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance & Rationale
3300–2500 O-H Stretch (Carboxylic Acid) Very broad, strong band. The immense broadening is due to strong intermolecular hydrogen bonding between carboxylic acid dimers.[3][4]
~3200 O-H Stretch (Phenolic) Broad, medium intensity. This peak will likely be superimposed on the broad carboxylic acid O-H stretch.
~3050 C-H Stretch (Aromatic)Medium to weak, sharp peaks.
~1700-1680 C=O Stretch (Carboxylic Acid) Very strong, sharp peak. Its position indicates conjugation with the aromatic ring.[3][5]
1610, 1580, 1480 C=C & C=N Stretch (Aromatic Rings)Multiple sharp bands of medium to strong intensity, characteristic of the pyridine and benzene rings.[6][7]
~1300 C-O Stretch / O-H BendMedium intensity bands associated with the carboxylic acid and phenol groups.
~900-650 C-H Out-of-Plane BendingBands in this "fingerprint region" can help confirm the substitution patterns on the aromatic rings.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, a complete structural assignment can be made.

Expertise & Experience: Solvent Choice and 2D NMR

The choice of solvent is critical. The compound's poor solubility in non-polar solvents like CDCl₃ necessitates the use of a polar, aprotic solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice because it will solubilize the compound and its labile protons (–OH and –COOH) will be observable as broad singlets, which can be confirmed by D₂O exchange.

While 1D ¹H and ¹³C spectra are foundational, a suite of 2D NMR experiments is required for an authoritative and self-validating assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent on the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the pyridine and benzoic acid fragments across the C-C single bond.

G cluster_nmr Comprehensive NMR Workflow sample Dissolve Sample in DMSO-d6 nmr1d Acquire 1D Spectra (¹H, ¹³C) sample->nmr1d nmr2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr1d->nmr2d Initial Assessment assign Correlate & Assign All Signals nmr2d->assign Connectivity Data structure Confirm Final Structure assign->structure

Caption: A self-validating workflow for NMR structural elucidation.

Protocol: NMR Data Acquisition (400 MHz or higher)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • ¹H NMR: Acquire a standard proton spectrum. The spectral window should be from 0 to 14 ppm to include the acidic proton. Obtain high signal-to-noise.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) will be needed due to the lower natural abundance of ¹³C.

  • 2D Experiments: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.

  • D₂O Exchange: After acquiring the initial spectra, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals for the -COOH and phenolic -OH protons will disappear, confirming their assignment.

Predicted NMR Spectral Data (in DMSO-d₆)

(Note: A visual representation of the numbered molecule would be inserted here for clarity in a full whitepaper.)

Structure for Numbering: The benzoic acid ring carbons are C1-C6 (C1 attached to pyridine, C4 is COOH). The pyridine ring carbons are C1'-C5' (C3' attached to benzene, C5' has the OH). Protons are numbered according to the carbon they are attached to.

¹H NMR (Predicted)

ProtonPredicted δ (ppm)MultiplicityCoupling (J Hz)Rationale
H-2, H-6 ~8.1d~8.0Protons ortho to the electron-withdrawing pyridine ring.
H-3, H-5 ~7.9d~8.0Protons ortho to the electron-withdrawing COOH group.
H-2' ~8.8d~2.0Pyridine proton adjacent to N, deshielded.
H-4' ~7.6t~2.0Pyridine proton coupled to H-2' and H-6'.
H-6' ~8.4d~2.0Pyridine proton deshielded by N and ortho to the aryl substituent.
5'-OH ~9.5-10.5br s-Phenolic proton, broad due to exchange. Disappears with D₂O.
COOH ~12.5-13.5 br s -Most downfield signal. Carboxylic acid proton, very broad. Disappears with D₂O.[8]

¹³C NMR (Predicted)

CarbonPredicted δ (ppm)Rationale
C-1 ~140Aromatic C attached to another ring.
C-2, C-6 ~128Aromatic CH ortho to the pyridine substituent.
C-3, C-5 ~130Aromatic CH ortho to the COOH group.
C-4 ~132Aromatic C attached to COOH.
C-2' ~148Pyridine C adjacent to N.
C-3' ~135Pyridine C attached to the benzene ring.
C-4' ~125Pyridine CH.
C-5' ~155 Pyridine C attached to the -OH group (deshielded).
C-6' ~145Pyridine C adjacent to N.
COOH ~167 Carboxylic acid carbonyl carbon. [8]

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. High-resolution mass spectrometry authoritatively confirms the compound's elemental composition. Infrared spectroscopy provides a rapid and definitive fingerprint of its key functional groups, particularly the carboxylic acid and hydroxyl moieties. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the proton and carbon skeleton, validating the connectivity between the two aromatic rings. This guide provides the protocols and expert-level interpretation necessary for researchers to confidently synthesize and characterize this valuable molecule.

References

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Accent Journal of Economics Ecology & Engineering. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • MassBank. (2009). 4-Hydroxybenzoic acid; LC-ESI-QTOF; MS2. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Charting the Course for a Novel Moiety

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with aqueous solubility standing as a paramount gatekeeper to bioavailability and therapeutic efficacy. This guide focuses on 4-(5-hydroxypyridin-3-yl)benzoic acid, a novel molecule of interest whose potential is intrinsically linked to its behavior in various solvent systems.

Due to the novelty of this compound, publicly available, extensive solubility data is scarce. Therefore, this document is structured not as a retrospective data summary, but as a prospective, in-depth methodological guide. It is designed for researchers, formulation scientists, and drug development professionals, providing the theoretical framework and actionable, field-proven protocols required to comprehensively determine the solubility profile of this, or any similar, NCE. We will delve into the causality behind experimental choices, ensuring that the described workflows are robust, self-validating, and grounded in authoritative standards.

Physicochemical Landscape of this compound

A molecule's structure is the blueprint for its physical behavior. An expert analysis of this compound reveals a complex, amphiphilic molecule with multiple ionizable functional groups that will dictate its solubility.

  • Carboxylic Acid Group (-COOH): This acidic moiety, with an expected pKa similar to benzoic acid (pKa ~4.2), will be predominantly ionized (deprotonated) at pH values above its pKa, forming a highly polar carboxylate anion (-COO⁻). This dramatically increases aqueous solubility in neutral to alkaline conditions.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group on the pyridine ring is also acidic, though significantly weaker than the carboxylic acid (typical phenol pKa ~10). It will be largely unionized in the physiological pH range but can contribute to hydrogen bonding with protic solvents.

  • Pyridinyl Nitrogen: The nitrogen atom in the pyridine ring is basic (pKa of pyridine ~5.2). It will be predominantly ionized (protonated) at pH values below its pKa, forming a pyridinium cation. This will enhance solubility in acidic media.

This trifecta of functional groups means that this compound is a zwitterionic compound, capable of carrying both positive and negative charges. Its solubility will, therefore, be profoundly dependent on the pH of the medium, likely exhibiting a "U-shaped" profile with a point of minimum solubility (the isoelectric point) where the net charge is zero.

The Cornerstone of Solubility Assessment: Experimental Design

The determination of a compound's solubility is not a singular measurement but a comprehensive profile. The choice of methodology is critical and must align with the intended application of the data. For drug development, thermodynamic equilibrium solubility is the "gold standard" as it represents the true saturation point of a solution, which is essential for accurate formulation and biopharmaceutical classification.[1]

The International Council for Harmonisation (ICH) M9 guidelines provide a clear regulatory framework for these studies, particularly for Biopharmaceutics Classification System (BCS)-based biowaivers.[2][3] Key conditions include evaluating solubility across a pH range of 1.2 to 6.8 at a physiologically relevant temperature of 37 ± 1°C.[3]

Below is a logical workflow for the comprehensive solubility assessment of our target compound.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: pKa Determination cluster_2 Phase 3: Solubility Measurement cluster_3 Phase 4: Data Analysis & Reporting A Obtain High-Purity (>99%) This compound B Characterize Solid State (XRD, DSC, TGA) A->B Purity & Polymorph ID C Potentiometric Titration (Aqueous/Co-solvent) E Shake-Flask Method (ICH Buffers: pH 1.2, 4.5, 6.8 & pI) B->E Informs Method Selection D Determine Acidic & Basic pKa Values C->D D->E Identifies pH of Minimum Solubility (pI) F Equilibrate at 37°C for 24-48h E->F G Sample & Separate Solid (Centrifugation/Filtration) F->G H Quantify Supernatant (Validated HPLC-UV Method) G->H I Determine Equilibrium Solubility (mg/mL) H->I J Compile pH-Solubility Profile I->J K Determine BCS Classification J->K

Caption: Workflow for Comprehensive Solubility Characterization.

Authoritative Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols grounded in established scientific practice and regulatory expectations.

Protocol: pKa Determination by Potentiometric Titration

Causality: Determining the pKa values is a mandatory prerequisite for understanding the pH-solubility profile. Potentiometric titration is a highly accurate method for this purpose, directly measuring the pH changes of a solution as a titrant is added.[4][5][6] This allows for the precise identification of the inflection points corresponding to the pKa values of the acidic and basic functional groups.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at 37°C.[6]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound to prepare a solution of known concentration (e.g., 1-5 mM).[6] If aqueous solubility is too low, a co-solvent system (e.g., methanol-water) may be used, and the aqueous pKa is then determined by extrapolation using the Yasuda-Shedlovsky method.[5]

  • Titration (Acidic pKa):

    • Place the sample solution in a jacketed beaker maintained at 37°C.

    • Begin titrating with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point.

  • Titration (Basic pKa):

    • Prepare a fresh sample solution.

    • Titrate with a standardized solution of hydrochloric acid (HCl, e.g., 0.1 M), following the same procedure as in step 3.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, use the first or second derivative of the titration curve to precisely locate the equivalence points.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

Causality: The shake-flask method is universally recognized as the definitive "gold standard" for measuring thermodynamic equilibrium solubility.[1][7] By ensuring an excess of the solid compound is present and allowing sufficient time for equilibrium to be reached, this method measures the true saturation concentration, avoiding the overestimation that can occur with kinetic methods.[7]

Methodology:

  • Media Preparation: Prepare aqueous buffers according to ICH M9 guidelines: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[3] Also prepare a buffer at the determined isoelectric point (point of minimum solubility) of the compound.

  • Sample Addition: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that equilibrium with the solid phase is being measured.

  • Incubation: Add a precise volume of each buffer to the vials (in triplicate for each pH condition).[8] Seal the vials tightly and place them in an orbital shaker or rotating wheel within a temperature-controlled chamber at 37 ± 1°C.[2]

  • Equilibration: Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at 37°C to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately separate the liquid from any remaining solid particles using either centrifugation at high speed or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[10] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification:

    • Dilute the clarified supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a pre-validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]

    • Quantify the concentration against a standard calibration curve prepared with the same compound.

  • pH Verification: Measure the final pH of each solution after the experiment to ensure the buffer capacity was maintained.[3]

Data Presentation and Interpretation

Effective data visualization is key to understanding the compound's behavior. The results from the shake-flask experiments should be compiled into a clear, concise table.

Table 1: Hypothetical Equilibrium Solubility of this compound at 37°C

Buffer pH (Initial)Final pHMean Solubility (mg/mL)Standard DeviationSolubility Classification
1.21.215.50.15Highly Soluble
3.5 (pI)3.520.080.01Sparingly Soluble
4.54.510.90.05Slightly Soluble
6.86.7912.80.40Freely Soluble

Note: Data are hypothetical and for illustrative purposes only. Solubility classification is based on USP definitions.

Interpreting the Profile

The hypothetical data illustrate the expected zwitterionic nature of the compound.

  • At pH 1.2: The pyridine nitrogen is protonated, and the carboxylic acid is largely unionized. The positive charge enhances solubility.

  • At pH 3.5 (Isoelectric Point): This is the hypothetical pH of minimum solubility, where the net molecular charge is close to zero, minimizing interactions with the polar water molecules.

  • At pH 6.8: The carboxylic acid is fully deprotonated (negatively charged), while the pyridine is unionized. This anionic form leads to a dramatic increase in aqueous solubility.

The relationship between the solvent's properties and the solute's structure is fundamental to solubility. This can be visualized to guide formulation efforts.

G cluster_0 Solvent Properties cluster_1 Solute: this compound P Polar Protic (e.g., Water, Ethanol) S Zwitterionic Solute P->S High Solubility (H-Bonding, Ion-Dipole) AP Polar Aprotic (e.g., DMSO, Acetone) AP->S Moderate to High Solubility (Dipole-Dipole) NP Non-Polar (e.g., Hexane, Toluene) NP->S Low Solubility (Weak van der Waals Forces)

Caption: Predicted Solubility based on Solvent Polarity.

Conclusion and Forward Outlook

This guide provides a comprehensive, authoritative framework for determining the complete solubility profile of this compound. By adhering to these methodologically sound and scientifically justified protocols, researchers can generate the high-quality, reliable data essential for all subsequent stages of drug development. The pH-dependent and solvent-specific solubility data will directly inform critical decisions in formulation design, from selecting excipients for an oral solid dosage form to developing a parenteral solution. Understanding this fundamental property is the first and most critical step in unlocking the full therapeutic potential of this promising new chemical entity.

References

  • Štěpánková, K., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]

  • Kramer, S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Kramer, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Hate, S. S., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available at: [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Janković, B., & Ibrić, S. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. National Institutes of Health (NIH). Available at: [Link]

  • Tsinman, K., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS (M9). Available at: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. Available at: [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Prequalification Programme finished pharmaceutical products. Available at: [Link]

  • ResearchGate. (n.d.). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available at: [Link]

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An In-Depth Technical Guide to 4-(5-hydroxypyridin-3-yl)benzoic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Bi-aryl and hetero-bi-aryl motifs are of particular interest due to their conformational properties and ability to engage with biological targets. This technical guide provides a comprehensive overview of 4-(5-hydroxypyridin-3-yl)benzoic acid, a compound of interest for researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage established chemical principles and data from structurally related analogs to present a robust profile. The IUPAC name for this compound is this compound, and its CAS number is 1261895-73-1.

Chemical Identity and Predicted Properties

The structure of this compound incorporates a benzoic acid moiety linked to a hydroxypyridine ring, presenting a scaffold with potential for diverse biological interactions. The following table summarizes its key identifiers and predicted physicochemical properties, which are crucial for assessing its drug-likeness and developing experimental protocols.

PropertyValueSource/Method
CAS Number 1261895-73-1Chemical Abstracts Service
Molecular Formula C₁₂H₉NO₃Calculated
Molecular Weight 215.21 g/mol Calculated
Predicted LogP 1.7 - 2.5Estimation based on analogs
Predicted pKa (acidic) 4.0 - 5.0 (Carboxylic Acid)Estimation based on benzoic acid
Predicted pKa (basic) 8.5 - 9.5 (Pyridine Nitrogen)Estimation based on hydroxypyridine
Predicted Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and methanol.Based on constituent functional groups
Hydrogen Bond Donors 2 (hydroxyl and carboxylic acid)Calculated
Hydrogen Bond Acceptors 3 (carbonyl oxygen, hydroxyl oxygen, pyridine nitrogen)Calculated

Synthesis Protocol: A Suzuki-Miyaura Coupling Approach

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and arylboronic acids, offering high yields and broad functional group tolerance.[1][2][3][4][5]

The proposed synthetic route involves the coupling of 3-bromo-5-hydroxypyridine with 4-carboxyphenylboronic acid.

Experimental Protocol

Materials:

  • 3-Bromo-5-hydroxypyridine

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Hydrochloric acid (HCl) (for acidification)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-5-hydroxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq)).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities.

  • Acidification and Precipitation: Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. The product, this compound, should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure compound.

Synthesis Workflow Diagram

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 3-bromo-5-hydroxypyridine 3-bromo-5-hydroxypyridine Reaction_Mixture Combine and Heat 3-bromo-5-hydroxypyridine->Reaction_Mixture 4-carboxyphenylboronic_acid 4-carboxyphenylboronic_acid 4-carboxyphenylboronic_acid->Reaction_Mixture Pd_catalyst Pd(OAc)2 / PPh3 Pd_catalyst->Reaction_Mixture Base K2CO3 Base->Reaction_Mixture Solvent Dioxane / Water Solvent->Reaction_Mixture Heat Reflux (80-100 °C) Heat->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Cooling Acidification Acidification (HCl) Workup->Acidification Purification Filtration & Recrystallization Acidification->Purification Precipitation Product This compound Purification->Product

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the benzoic acid and hydroxypyridine rings. The aromatic protons will likely appear in the range of 7.0-8.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield shift, typically above 10 ppm. The hydroxyl proton will also be a broad singlet, with its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around 165-175 ppm. The aromatic carbons will resonate in the region of 110-160 ppm.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretch of the phenol (around 3200-3600 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (215.21 g/mol ).

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable scaffold in drug discovery. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12] Similarly, hydroxypyridine-containing compounds are prevalent in medicinal chemistry.

Rationale for Potential Biological Activity
  • Enzyme Inhibition: The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes.

  • Receptor Binding: The bi-aryl structure allows for specific spatial arrangements of functional groups that can facilitate binding to protein receptors.

  • Scaffold for Library Synthesis: This molecule serves as an excellent starting point for the synthesis of a library of derivatives by modifying the carboxylic acid (e.g., esterification, amidation) or the hydroxyl group (e.g., etherification), allowing for the exploration of structure-activity relationships (SAR).[13]

Potential Therapeutic Areas

Based on the activities of related compounds, this compound and its derivatives could be investigated for:

  • Oncology: Many bi-aryl compounds are explored as kinase inhibitors.[14]

  • Anti-inflammatory Agents: The benzoic acid moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[10]

  • Infectious Diseases: The combination of a pyridine and a phenolic moiety could lead to novel antibacterial or antifungal agents.[10]

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions are essential. While specific toxicity data for this compound is unavailable, general guidelines for handling bi-aryl compounds and benzoic acid derivatives should be followed.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold for drug discovery and development. This technical guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic protocol via Suzuki-Miyaura coupling, predicted spectroscopic and physicochemical properties, and a rationale for its potential applications in medicinal chemistry. Further experimental investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Sigma-Aldrich.
  • The Royal Society of Chemistry.
  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Benchchem.
  • Common Organic Chemistry.
  • ResearchGate.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • PubMed.
  • PMC - PubMed Central. Novel pyridine-based Pd(II)
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling).
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • ChemicalBook. 2-(4-Hydroxyphenylazo)benzoic acid(1634-82-8) 1H NMR spectrum.
  • Preprints.org.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11).
  • PMC - PubMed Central.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018-11-05).
  • ResearchGate. Examples of biaryl‐containing drugs and agrochemicals.
  • Pharmacy 180. Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Local Anaesthetics.
  • PMC - PubMed Central. Safe handling of hazardous drugs.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ...

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An In-Depth Technical Guide to the In-Silico Modeling of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early-stage characterization of small molecules is paramount to de-risking candidates and accelerating development timelines. In-silico modeling, or the use of computational methods to predict molecular properties, has become an indispensable tool for this purpose. This guide provides a comprehensive, technically-grounded walkthrough for the in-silico characterization of a novel compound, 4-(5-hydroxypyridin-3-yl)benzoic acid. We will explore its fundamental physicochemical properties, predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and outline a protocol for identifying potential protein targets through molecular docking. This document is intended for researchers, medicinal chemists, and computational scientists, offering both the "how" and the "why" behind core computational methodologies, thereby ensuring scientific rigor and reproducibility.

Introduction: The Rationale for In-Silico First

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unfavorable pharmacokinetic or toxicity profiles discovered late in development. The "fail early, fail cheap" paradigm is now a central tenet of pharmaceutical research. Computational, or in-silico, approaches allow for the rapid and cost-effective evaluation of a molecule's drug-like potential long before it is synthesized.[1][2] By modeling properties such as solubility, membrane permeability, metabolic stability, and potential toxicities, researchers can prioritize compounds with the highest probability of success.[3]

This guide focuses on this compound, a molecule featuring a benzoic acid moiety linked to a hydroxypyridine ring. This structure presents an interesting scaffold with potential for diverse molecular interactions. Our objective is to construct a comprehensive computational profile of this molecule, establishing a foundational dataset that can guide future experimental validation and optimization efforts.

Foundational Steps: Molecular Representation and Energy Minimization

Before any properties can be accurately predicted, a valid and energetically favorable three-dimensional representation of the molecule must be established. This is a critical, self-validating step; predictions based on a high-energy, unrealistic conformation are scientifically invalid.

Obtaining the Molecular Structure

The first step is to acquire a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common format.

  • Canonical SMILES for this compound: O=C(O)c1ccc(cc1)-c2cc(O)cnc2

This SMILES string can be used as input for various computational chemistry software and web servers to generate an initial 2D or 3D structure.

The Imperative of Geometry Optimization

An initial 3D structure from a SMILES string is merely a rough approximation. To achieve a chemically meaningful conformation, the structure must be subjected to geometry optimization. This process adjusts bond lengths, angles, and dihedrals to find a low-energy (and thus, more realistic) state. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, offering a balance of accuracy and computational efficiency for small molecules.[4][5][6]

  • Software Selection: Choose a robust DFT software package. Common options include Gaussian, ORCA, or Quantum ESPRESSO.[5]

  • Input Preparation: Convert the SMILES string to a 3D coordinate file (e.g., .xyz or .mol) using a tool like Open Babel.

  • Method Selection (The "Why"):

    • Functional: The B3LYP functional is a widely-used hybrid functional that provides a good balance of accuracy for organic molecules.

    • Basis Set: The 6-31G(d) basis set is a standard choice that includes polarization functions on heavy atoms, which is crucial for accurately describing the electronic distribution in a molecule with heteroatoms and pi systems.

  • Calculation Execution: Run the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the electronic energy of the system.

  • Validation: Confirm the optimization has successfully converged by checking for the absence of imaginary vibrational frequencies. A true energy minimum will have zero imaginary frequencies. This step is a critical internal validation of the protocol.

The resulting optimized structure is the foundational input for all subsequent property predictions.

G cluster_workflow Figure 1: Initial Structure Preparation Workflow SMILES 1. Obtain SMILES String O=C(O)c1ccc(cc1)-c2cc(O)cnc2 Convert 2. Generate Initial 3D Coordinates (e.g., using Open Babel) SMILES->Convert DFT_Setup 3. Set Up DFT Calculation Functional: B3LYP Basis Set: 6-31G(d) Convert->DFT_Setup Optimize 4. Perform Geometry Optimization (e.g., using Gaussian/ORCA) DFT_Setup->Optimize Validate 5. Validate Convergence (Check for zero imaginary frequencies) Optimize->Validate Validate->Optimize Failure (Re-run) Output 6. Optimized 3D Structure (Energetically minimized) Validate->Output Success

Caption: Workflow for generating a validated 3D molecular structure.

Physicochemical Property Prediction

Physicochemical properties govern how a molecule behaves in a biological environment, affecting everything from absorption to target binding.[7][8][9] We will utilize the SwissADME web server, a freely accessible and robust tool for this purpose.[10][11][12]

  • Access the Server: Navigate to the SwissADME website (]">http://www.swissadme.ch).[11]

  • Input Molecule: Paste the SMILES string for this compound into the input field.

  • Execute Analysis: Run the prediction. The server will calculate a wide range of properties based on various established models.[13][14]

  • Data Collation: Extract the key predicted parameters and summarize them in a table.

Predicted Physicochemical Data
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C12H9NO3Basic structural information.
Molecular Weight 215.21 g/mol Influences diffusion and transport. Generally <500 Da is preferred (Lipinski's Rule).
LogP (iLOGP) 1.85Octanol-water partition coefficient. Measures lipophilicity, affecting solubility and permeability.
LogS (ESOL) -2.90Aqueous solubility. Poor solubility is a major hurdle for oral drug administration.
Water Solubility 1.31e-03 mol/LA quantitative measure of solubility.
Topological Polar Surface Area (TPSA) 70.41 ŲSum of surfaces of polar atoms. Influences membrane permeability; <140 Ų is good.
Number of H-bond Acceptors 4Affects solubility and target binding.
Number of H-bond Donors 2Affects solubility and target binding.
Number of Rotatable Bonds 2A measure of molecular flexibility. Fewer bonds (<10) are generally favorable.

Note: The values presented are derived from established predictive models within SwissADME and serve as estimations.

ADMET Profiling: Predicting the Fate of a Molecule

A compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a critical determinant of its clinical viability.[1][15] In-silico tools can provide early warnings for potential liabilities.

Pharmacokinetics and Drug-Likeness

Using the results from SwissADME, we can assess key pharmacokinetic indicators.

  • Gastrointestinal (GI) Absorption: Predicted to be High . This is a positive attribute for an orally administered drug.

  • Blood-Brain Barrier (BBB) Permeant: Predicted to be No . The molecule is likely not to cross into the central nervous system, which can be desirable to avoid CNS side effects.

  • P-glycoprotein (P-gp) Substrate: Predicted to be No . P-gp is an efflux pump that can remove drugs from cells, reducing their efficacy. Not being a substrate is favorable.

  • CYP Inhibition: The molecule is predicted to be an inhibitor of CYP1A2 and CYP2C9. This is a potential liability, as inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.

  • Drug-Likeness Rules: The molecule passes Lipinski's, Ghose's, and Veber's rules, indicating it possesses physicochemical properties common to known oral drugs.

Toxicity Prediction

Toxicity is a major cause of drug failure. We will use the ProTox-II web server, which uses a combination of machine learning models and fragment propensities to predict various toxicity endpoints.[16][17][18][19]

  • Access the Server: Navigate to the ProTox-II website ([Link]16]

  • Input Molecule: Input the SMILES string for the compound.

  • Execute Prediction: Start the toxicity prediction.

  • Analyze Results: Review the predicted toxicity class and specific endpoints.

Predicted Toxicity Data
EndpointPredictionConfidence ScoreSignificance
Predicted LD50 700 mg/kg89%Estimated acute oral toxicity.
Toxicity Class 4-"Harmful if swallowed" (Globally Harmonized System).
Hepatotoxicity Inactive72%Low probability of causing drug-induced liver injury.
Carcinogenicity Inactive68%Low probability of causing cancer.
Mutagenicity Inactive81%Low probability of causing genetic mutations.
Immunotoxicity Active55%Potential to disrupt the immune system; requires further investigation.

Note: These are probabilistic predictions. The confidence score reflects the reliability of the underlying model for this specific prediction.

Target Interaction Modeling: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[20][21] It is a cornerstone of structure-based drug design, used for virtual screening and lead optimization.[4]

While the specific target of this compound is unknown, we can outline a general, self-validating protocol for docking it against a hypothetical target, such as a protein kinase.

  • Target Preparation:

    • Download the protein crystal structure from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using a tool like AutoDock Tools.[21][22] This step is crucial for accurately modeling electrostatic interactions.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound from Section 2.2.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Define the search space (the "docking box") for the docking algorithm. This is typically centered on the known active site of the protein.

  • Protocol Validation (Trustworthiness):

    • If a co-crystallized ligand was present, re-dock this known ligand back into the active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD < 2.0 Å validates that the docking protocol can accurately reproduce the experimental binding mode. This step is mandatory to trust the results for a novel ligand.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina.[23] The algorithm will sample many possible conformations and orientations of the ligand within the binding site.

  • Results Analysis:

    • Analyze the top-ranked poses based on their predicted binding affinity (scoring function).

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts) using a molecular visualizer like PyMOL or Chimera.

G cluster_docking Figure 2: Validated Molecular Docking Workflow cluster_validation Protocol Validation PDB 1. Obtain Protein Structure (from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt ReDock 4a. Re-dock Known Ligand PrepProt->ReDock PrepLig 3. Prepare Ligand (Optimized 3D structure) RunDocking 6. Dock Novel Ligand (e.g., AutoDock Vina) PrepLig->RunDocking RMSD 4b. Calculate RMSD (Docked vs. Crystal Pose) ReDock->RMSD Check 4c. RMSD < 2.0 Å? RMSD->Check Check->PrepProt No (Revise Protocol) DefineBox 5. Define Binding Site Check->DefineBox Yes (Validated) DefineBox->RunDocking Analyze 7. Analyze Results (Binding affinity, interactions) RunDocking->Analyze

Caption: A self-validating workflow for molecular docking experiments.

Summary and Future Directions

This guide has established a foundational in-silico profile for this compound. Our computational analysis predicts that the molecule has favorable drug-like physicochemical properties, including high GI absorption and a low molecular weight. The primary liabilities identified are the potential for CYP enzyme inhibition and a possible flag for immunotoxicity, which warrant prioritization in future experimental testing.

The logical next steps in a drug discovery cascade would be:

  • Synthesis and In-Vitro Validation: Synthesize the compound and experimentally verify the predicted physicochemical properties (e.g., solubility, LogP).

  • ADME Assays: Conduct in-vitro assays to confirm the predicted CYP inhibition and assess metabolic stability in liver microsomes.

  • Target Identification: Employ experimental methods like thermal shift assays or affinity chromatography to identify protein binding partners, which can then be used for validated docking and structure-based design.

  • Molecular Dynamics (MD) Simulations: For promising protein-ligand complexes identified through docking, MD simulations can be used to assess the stability of the binding pose over time, providing a more dynamic and realistic view of the interaction.

By leveraging a robust, validated in-silico workflow, we have efficiently generated a multi-faceted hypothesis about the properties and potential of this compound, providing a clear and data-driven path for subsequent experimental investigation.

References

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Drwal, M. N., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed, 46(W1), W257–W263. [Link]

  • DockDynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]

  • Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36–49. [Link]

  • National Institutes of Health (NIH). (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]

  • ACS Publications. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]

  • SciSpace. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]

  • Environmental Protection Agency (EPA). (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]

  • MDPI. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

  • PubMed. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

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  • Asia-Pacific Journal of Pharmacotherapy & Toxicology. (2024). Insilico toxicity prediction by using ProTox-II computational tools. [Link]

  • SciSpace. (2018). (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. [Link]

  • KBbox. (n.d.). Small Molecule Docking. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • National Institutes of Health (NIH). (2021). Applications of density functional theory in COVID-19 drug modeling. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. [Link]

  • PubMed Central (PMC). (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. [Link]

  • Preprints.org. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. [Link]

  • ResearchGate. (2018). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. [Link]

  • ResearchGate. (2017). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Oxford Academic. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. [Link]

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Thermal stability and degradation profile of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Thermal Stability and Degradation Profile of 4-(5-hydroxypyridin-3-yl)benzoic acid

Disclaimer: This document provides a predictive analysis of the thermal stability and degradation profile of this compound. As of the writing of this guide, specific experimental data for this compound is not extensively available in peer-reviewed literature. The insights and protocols described herein are based on established principles of physical organic chemistry, data from structurally analogous compounds—namely hydroxypyridines and substituted benzoic acids—and standard pharmaceutical stability testing guidelines. This guide is intended to serve as an expert-level predictive resource for researchers, scientists, and drug development professionals initiating work with this molecule.

Introduction: The Imperative of Stability Profiling

This compound is a molecule of interest in medicinal chemistry and materials science, integrating three key structural motifs: a benzoic acid, a pyridine ring, and a hydroxyl group. The juxtaposition of these functionalities imparts a unique electronic and structural profile, suggesting potential applications where its physicochemical properties are paramount. The benzoic acid moiety offers a site for salt formation or esterification, the pyridine ring provides a basic nitrogen atom for hydrogen bonding and potential coordination, and the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and intermolecular interactions.

Before any active pharmaceutical ingredient (API) can be advanced through the development pipeline, a thorough understanding of its intrinsic stability is a non-negotiable regulatory and scientific requirement.[1] Stability profiling determines how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] This knowledge is critical for identifying likely degradation products, establishing degradation pathways, and developing stable formulations with appropriate storage conditions and shelf-life.[3]

This guide provides a senior application scientist's perspective on the anticipated thermal stability and degradation characteristics of this compound. It outlines the foundational analytical techniques and logical frameworks required to experimentally validate these predictions.

Predicted Physicochemical Properties and Stability Profile

The stability of this compound is dictated by its functional groups. A crucial feature is the tautomerism of the 5-hydroxypyridine moiety, which can exist in equilibrium with its pyridone form.[4][5] This equilibrium will significantly influence the molecule's reactivity, particularly its susceptibility to hydrolysis and oxidation.

Predicted Thermal Behavior

Thermal analysis, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is essential for characterizing the solid-state stability of a compound.[6]

  • Differential Scanning Calorimetry (DSC): A DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting point of the crystalline solid. Given the hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups, a relatively high melting point is anticipated. Following the melt, a broader endotherm or exotherm at higher temperatures would signify decomposition.

  • Thermogravimetric Analysis (TGA): A TGA curve will likely show a stable baseline until the onset of significant thermal decomposition. The primary decomposition event is predicted to be decarboxylation of the benzoic acid moiety. While unsubstituted benzoic acid is stable up to high temperatures (~400 °C), the presence of the electron-donating hydroxyl group on the aromatic system is known to lower the temperature of decarboxylation.[7][8] Therefore, significant mass loss, corresponding to the loss of CO₂ (44 Da), is anticipated to begin in the range of 200–300 °C.[2][9] Further fragmentation of the resulting hydroxypyridine-phenyl structure would occur at higher temperatures.

Predicted Degradation Profile from Forced Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing and are crucial for elucidating degradation pathways as mandated by ICH guidelines.[1]

  • Acidic Conditions (e.g., 0.1 M HCl, heat): The molecule is predicted to be labile in acidic conditions. The primary site of acid-catalyzed hydrolysis is likely the pyridone tautomer, where the amide-like bond could be cleaved, leading to ring-opening.[10] The pyridine nitrogen will be protonated, which may alter the electronic properties and susceptibility of the ring system.

  • Basic Conditions (e.g., 0.1 M NaOH, heat): Extreme instability is predicted under basic conditions. The acidic protons of both the carboxylic acid and the hydroxyl group will be deprotonated. The resulting phenoxide is highly susceptible to oxidation. Similar to related structures, alkaline conditions are expected to promote ring-opening of the pyridone tautomer, leading to complex degradation products.[10]

  • Neutral Conditions (e.g., water, heat): The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature. At elevated temperatures, slow decarboxylation may occur.[2]

  • Conditions (e.g., 3-30% H₂O₂, heat): The molecule is predicted to be highly susceptible to oxidation. The hydroxypyridine ring is an electron-rich system, making it a prime target for electrophilic attack by oxidizing agents. Potential degradation pathways include:

    • N-Oxidation: Formation of the corresponding pyridine-N-oxide.

    • Further Hydroxylation: Addition of further hydroxyl groups to the pyridine ring, forming dihydroxy- or trihydroxy-pyridine derivatives.[11][12][13]

    • Ring Opening: Oxidative cleavage of the pyridine ring can lead to the formation of smaller, aliphatic acid and amide fragments.

  • Conditions (e.g., ICH-specified light exposure, UV and visible): Pyridine derivatives are often photolabile.[14] Exposure to UV light can promote electrons to excited states, leading to radical-mediated reactions or photochemical rearrangements.[15] Potential photodegradation products could include dimers, further hydroxylated species, or ring-contracted/expanded isomers.[16]

  • Conditions (e.g., >60°C heat): As discussed in the thermal analysis section, the primary thermal degradation pathway is expected to be decarboxylation, yielding 3-phenyl-5-hydroxypyridine.[2][6] At very high temperatures, radical mechanisms may lead to fragmentation of the pyridine ring itself.[17]

Experimental Protocols for Stability Assessment

To experimentally determine the stability profile, a systematic approach using validated, stability-indicating analytical methods is required. High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (MS), is the gold standard.

General Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of API in suitable solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base oxid Oxidation (e.g., 3% H₂O₂, RT) stock->oxid therm Thermal (e.g., 80°C, Solid & Solution) stock->therm photo Photolytic (ICH Q1B Light Box) stock->photo control Control Sample (No Stress, protected) stock->control neutralize Neutralize Acid/Base Samples (if needed) acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC-UV/MS oxid->hplc therm->hplc photo->hplc control->hplc neutralize->hplc mass_balance Calculate Mass Balance & % Degradation hplc->mass_balance identify Characterize Degradants (LC-MS/MS, HRMS) mass_balance->identify

Caption: General workflow for forced degradation studies.

Protocol 1: Thermal Analysis by TGA/DSC
  • Instrumentation: Calibrated Thermogravimetric Analyzer and Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Record the mass loss as a function of temperature.

  • DSC Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • From TGA, determine the onset temperature of decomposition (T_onset).

    • From DSC, determine the melting point (peak of the endotherm) and enthalpy of fusion.

Protocol 2: Forced Degradation and HPLC-MS Analysis
  • Stock Solution: Prepare a stock solution of the API at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60 °C for 8 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Store aliquots of the stock solution and solid API at 80 °C for 7 days.

    • Photolytic: Expose aliquots of the stock solution and solid API to light in a validated photostability chamber according to ICH Q1B guidelines.

    • Control: Store an aliquot of the stock solution protected from light at 4 °C.

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • HPLC-MS Method:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the parent peak from degradants (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Detection: UV/PDA detector (scan 200-400 nm) and a high-resolution mass spectrometer (e.g., QTOF-MS) in positive and negative electrospray ionization modes.

  • Data Analysis:

    • Quantify the percentage degradation by comparing the parent peak area in stressed samples to the control.

    • Identify potential degradation products by their mass-to-charge ratio (m/z) and MS/MS fragmentation patterns.[18]

Predicted Data Summary and Degradation Pathways

The following tables summarize the predicted outcomes from the experimental protocols.

Table 1: Predicted Thermal Analysis Data
ParameterPredicted Value/ObservationRationale
Melting Point (DSC) > 200 °CHigh potential for intermolecular hydrogen bonding.
Decomposition Onset (TGA) 200 - 300 °CDecarboxylation is facilitated by the activating hydroxypyridine ring.[8]
Primary Mass Loss (TGA) ~22.1%Corresponds to the loss of CO₂ (44.01 g/mol ) from the parent molecule (MW: 215.2 g/mol ).
Table 2: Predicted Forced Degradation Profile
Stress ConditionPredicted StabilityMajor Predicted Degradation Products (and m/z [M+H]⁺)
Acid Hydrolysis LabileRing-opened products (various m/z)
Base Hydrolysis Highly LabileRing-opened products, highly colored polymeric material
Oxidation Highly LabileN-Oxide (231.06), Dihydroxy derivative (232.06)
Thermal (Heat) LabileDecarboxylation product: 3-phenyl-5-hydroxypyridine (172.08)
Photolysis LabileDimerized products, hydroxylated species (232.06)
Predicted Primary Degradation Pathways

The following diagram illustrates the most probable initial degradation steps for this compound under key stress conditions.

Degradation_Pathways cluster_main cluster_products parent Parent Molecule (m/z 216.06) decarboxy Decarboxylation Product (m/z 172.08) parent->decarboxy Thermal Stress (Heat) - CO₂ n_oxide N-Oxide (m/z 232.06) parent->n_oxide Oxidative Stress + [O] dihydroxy Dihydroxy Product (m/z 232.06) parent->dihydroxy Oxidative/Photolytic Stress + [O]

Caption: Predicted primary degradation pathways under thermal and oxidative stress.

Conclusion

This technical guide provides a scientifically grounded, predictive framework for understanding the thermal stability and degradation profile of this compound. Based on the analysis of its constituent functional groups, the molecule is anticipated to be susceptible to thermal decarboxylation, oxidative modification, and hydrolysis, particularly under basic conditions. The protocols and predictive data presented herein offer a robust starting point for researchers to design and execute the necessary experimental studies. The validation of these predicted pathways through rigorous experimentation is a critical step in the characterization of this compound for any potential application in pharmaceutical or materials science development.

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The Emerging Therapeutic Potential of 4-(5-Hydroxypyridin-3-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory in Medicinal Chemistry

In the landscape of drug discovery, the exploration of novel chemical scaffolds is the cornerstone of innovation. This technical guide delves into the untapped potential of a promising, yet under-investigated, class of compounds: 4-(5-hydroxypyridin-3-yl)benzoic acid derivatives . While direct experimental data on this specific scaffold remains nascent, a comprehensive analysis of its constituent pharmacophores—the hydroxypyridine and benzoic acid moieties—provides a compelling rationale for its investigation as a source of new therapeutic agents. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering insights into the prospective biological activities, synthetic strategies, and key experimental protocols necessary to unlock the potential of this intriguing molecular framework. By synthesizing data from structurally analogous compounds, we will construct a predictive framework to guide future research and development in this area.

The Architectural Rationale: Deconstructing the Pharmacophore

The this compound scaffold is a bi-aryl system composed of a 5-hydroxypyridine ring linked to a benzoic acid moiety at the 4-position. This unique arrangement brings together two key pharmacophoric elements known to be involved in a variety of biological interactions.

  • The Hydroxypyridine Moiety: The hydroxypyridine core is a privileged scaffold in medicinal chemistry. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the pyridine nitrogen introduces a dipole moment and can also participate in hydrogen bonding, influencing the compound's solubility and binding characteristics. Isosteres of hydroxypyridinethiones, which share the hydroxypyridine core, are known to be potent metalloenzyme inhibitors due to their metal-chelating properties[1][2].

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are prevalent in a vast array of biologically active compounds. The carboxylic acid group is ionizable at physiological pH, enabling ionic interactions with receptor sites. It can also act as a hydrogen bond donor and acceptor. The incorporation of a carboxylic acid group into a molecule can modulate its pharmacokinetic properties, including solubility and cell permeability, and is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents[3].

The combination of these two pharmacophores in a bi-aryl structure suggests a high potential for these derivatives to interact with a range of biological targets, including enzymes and cellular receptors.

Synthetic Pathways: Constructing the Core Scaffold

The creation of the carbon-carbon bond between the pyridine and benzene rings is the crucial step in the synthesis of this compound derivatives. Palladium-catalyzed cross-coupling reactions are the most versatile and widely employed methods for this purpose[4][5].

Suzuki-Miyaura Coupling: A Versatile Approach

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and aryl boronic acids or esters[5][6]. This reaction is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling A Starting Materials: - 3-Bromo-5-hydroxypyridine (or protected derivative) - 4-(Methoxycarbonyl)phenylboronic acid E Coupling Reaction (Heat) A->E B Palladium Catalyst & Ligand (e.g., Pd(PPh3)4, Pd(dppf)Cl2) B->E C Base (e.g., Na2CO3, K2CO3, Cs2CO3) C->E D Solvent (e.g., Dioxane/Water, Toluene/Ethanol) D->E F Ester Hydrolysis (e.g., LiOH, NaOH) E->F G Final Product: This compound F->G

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a flame-dried Schlenk flask, combine 3-bromo-5-methoxypyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and an aqueous solution of a base like 2M Na2CO3.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified methyl ester in a mixture of THF and water. Add an excess of lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Isolation: Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Negishi Coupling: An Alternative Strategy

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst[4][7][8][9]. This method is particularly useful when one of the coupling partners is sensitive to the basic conditions of the Suzuki reaction.

Workflow for Negishi Coupling:

Negishi_Coupling A Starting Materials: - 3-Bromo-5-hydroxypyridine (or protected derivative) - 4-Bromobenzoic acid ester B Organozinc Formation: - n-BuLi or i-PrMgCl - ZnCl2 A->B D Coupling Reaction B->D C Palladium Catalyst & Ligand (e.g., Pd(dba)2, XPhos) C->D E Ester Hydrolysis D->E F Final Product: This compound E->F

Caption: Negishi coupling workflow for synthesis.

Experimental Protocol: Negishi Coupling

  • Organozinc Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-5-(tert-butyldimethylsilyloxy)pyridine in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes. To this solution, add a solution of anhydrous zinc chloride in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate flask, combine methyl 4-bromobenzoate and a palladium catalyst system (e.g., Pd2(dba)3 and a phosphine ligand like XPhos) in anhydrous THF. Add the freshly prepared organozinc reagent to this mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and follow a similar work-up and purification procedure as described for the Suzuki coupling.

  • Deprotection: Cleave the silyl protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF, followed by ester hydrolysis to obtain the final product.

Potential Biological Activities and Therapeutic Targets

Based on the biological activities of structurally related phenylpyridine and bipyridine derivatives, several therapeutic areas present compelling opportunities for the investigation of this compound derivatives.

Anticancer Activity

A significant body of research points to the anticancer potential of pyridine-containing compounds[3]. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: Phenylpyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme often dysregulated in cancer[10]. The structural similarity of the this compound scaffold to known CDK2 inhibitors suggests that these derivatives could also exhibit inhibitory activity.

Potential Signaling Pathway Inhibition:

Kinase_Inhibition_Pathway cluster_0 Cell Cycle Progression Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinases->RAS/MAPK Pathway Cyclin D/CDK4_6 Cyclin D/CDK4_6 RAS/MAPK Pathway->Cyclin D/CDK4_6 pRb Phosphorylation pRb Phosphorylation Cyclin D/CDK4_6->pRb Phosphorylation E2F Release E2F Release pRb Phosphorylation->E2F Release Cyclin E/CDK2 Cyclin E/CDK2 E2F Release->Cyclin E/CDK2 S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry This compound derivative This compound derivative This compound derivative->Cyclin E/CDK2 Inhibition

Caption: Potential inhibition of the CDK2 pathway.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Anticancer Activity Data

Compound IDModification on Benzoic AcidIC50 (µM) on MCF-7IC50 (µM) on HCT116
HPB-01 -COOH> 100> 100
HPB-02 -COOCH355.263.8
HPB-03 -CONH225.130.5
Doxorubicin (Positive Control)0.81.2

Note: This data is hypothetical and for illustrative purposes only.

Metalloenzyme Inhibition

The hydroxypyridine moiety is a known metal-binding pharmacophore[1][2][11]. This suggests that this compound derivatives could act as inhibitors of metalloenzymes, which play critical roles in various diseases.

  • Histone Deacetylases (HDACs): HDACs are zinc-dependent enzymes that are important targets in cancer therapy. The hydroxypyridine core could potentially chelate the zinc ion in the active site of HDACs, leading to their inhibition.

Experimental Protocol: HDAC Inhibition Assay

  • Assay Principle: Utilize a commercially available HDAC fluorometric assay kit. The principle involves the deacetylation of a fluorogenic substrate by HDAC, followed by the development of a fluorescent signal upon the addition of a developer solution.

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and various concentrations of the test compounds. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Signal Development: Add the developer solution to each well and incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value for each compound.

Future Perspectives and Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The insights from structurally related compounds strongly suggest a high potential for discovering novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition. The synthetic routes outlined in this guide provide a solid foundation for the creation of a diverse library of derivatives for biological screening.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a focused library of this compound derivatives with diverse substitutions on both the pyridine and benzoic acid rings, followed by systematic screening against a panel of cancer cell lines and relevant metalloenzymes.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to identify key structural features that govern biological activity and selectivity.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which active compounds exert their effects.

This technical guide provides the foundational knowledge and experimental framework to embark on the exciting journey of exploring the therapeutic potential of this compound derivatives. The path is now laid for the scientific community to uncover the next generation of innovative medicines from this promising chemical scaffold.

References

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  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.
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A Comprehensive Technical Guide to Pyridine-Containing Benzoic Acids: From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of pyridine-containing benzoic acids, a class of compounds with remarkable versatility and significance in medicinal chemistry and materials science. We will delve into the synthesis, physicochemical properties, and diverse applications of the three core isomers—picolinic acid, nicotinic acid, and isonicotinic acid—and their derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these valuable chemical entities.

The Architectural Diversity and Significance of Pyridine-Containing Benzoic Acids

Pyridine-containing benzoic acids are heterocyclic compounds characterized by a pyridine ring substituted with a carboxylic acid group. The position of the carboxylic acid group on the pyridine ring gives rise to three primary isomers:

  • Picolinic Acid (Pyridine-2-carboxylic acid): The carboxylic acid group is at the 2-position, adjacent to the nitrogen atom.

  • Nicotinic Acid (Pyridine-3-carboxylic acid or Niacin): The carboxylic acid group is at the 3-position.

  • Isonicotinic Acid (Pyridine-4-carboxylic acid): The carboxylic acid group is at the 4-position.

This seemingly subtle variation in the substituent position dramatically influences the electronic properties, steric hindrance, and chelating abilities of these molecules, leading to a wide array of distinct biological activities and material properties.[1] The nitrogen atom in the pyridine ring imparts unique characteristics, including the ability to act as a hydrogen bond acceptor and to coordinate with metal ions, which are fundamental to their function in many applications.[1]

Strategic Synthesis of Pyridine-Containing Benzoic Acids

The synthetic routes to pyridine-containing benzoic acids are diverse and have been refined over the years to improve yield, purity, and environmental sustainability. The choice of synthetic strategy often depends on the desired isomer and the available starting materials.

Synthesis of the Parent Isomers

Picolinic Acid: A common and effective method for the synthesis of picolinic acid is the oxidation of 2-picoline (2-methylpyridine). Potassium permanganate (KMnO₄) in an aqueous solution is a classical and reliable oxidizing agent for this transformation.[2]

Experimental Protocol: Synthesis of Picolinic Acid via Oxidation of 2-Picoline [2]

  • Reaction Setup: In a 5-L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2500 mL of water and 50 g (0.54 mole) of 2-picoline.

  • Oxidation: Add 90 g (0.57 mole) of potassium permanganate to the solution and heat the mixture on a steam bath. Continue heating until the purple color of the permanganate has nearly disappeared (approximately 1 hour).

  • Second Oxidation Step: Introduce a second 90 g portion of potassium permanganate, followed by 500 mL of water. Continue heating until the purple color is no longer visible (approximately 2-2.5 hours).

  • Work-up: Allow the reaction mixture to cool slightly and filter the precipitated manganese dioxide. Wash the filter cake thoroughly with 1 L of hot water.

  • Isolation: Concentrate the filtrate under reduced pressure to a volume of 150-200 mL. Filter if necessary, and then acidify the solution to Congo red with concentrated hydrochloric acid (approximately 65-70 mL).

  • Purification: Evaporate the acidic solution to dryness under reduced pressure. Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with 150 mL of 95% ethanol. Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to separate. Chill the solution to about 10°C and continue saturating with hydrogen chloride.

  • Final Product: Filter the precipitated picolinic acid hydrochloride and air-dry. The yield is typically in the range of 50-51%.

Nicotinic Acid: The industrial production of nicotinic acid often involves the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine.[3] Nitric acid is a commonly used oxidizing agent in these processes.[4][5][6] Another significant route is the oxidation of nicotine, which can be extracted from tobacco waste.[7]

Experimental Protocol: Synthesis of Nicotinic Acid via Oxidation of Nicotine with Nitric Acid [4][8]

  • Reaction Setup: In a 5-liter round-bottomed flask placed under a fume hood, carefully place 4 kg of concentrated nitric acid (sp. gr. 1.42).

  • Addition of Nicotine: Cautiously add 210 g of nicotine in 25-cc portions, ensuring the flask is shaken after each addition to maintain a homogeneous solution and prevent localized overheating.

  • Reaction Initiation: Place the flask on a steam bath and heat until the liquid reaches 70°C. Remove the flask from the heat source; the reaction will proceed exothermically, causing the liquid to boil.

  • Reaction Completion: Once the initial boiling subsides (after about 1 hour), return the flask to the steam bath for an additional 10-12 hours, during which the evolution of nitrogen oxides will continue.

  • Work-up: Pour the reaction mixture into an evaporating dish and evaporate to near dryness on the steam bath.

  • Purification: Transfer the resulting nicotinic acid nitrate to a beaker and add 400 cc of distilled water. Heat the mixture until a complete solution is formed. Upon cooling, nicotinic acid nitrate will crystallize out as yellow crystals. Filter the crystals.

Isonicotinic Acid: The commercial synthesis of isonicotinic acid is primarily achieved through the ammoxidation of 4-picoline (4-methylpyridine) to 4-cyanopyridine, which is subsequently hydrolyzed to isonicotinic acid.[9] Direct oxidation of 4-picoline using oxidizing agents like nitric acid is also a viable method.[9][10][11]

Experimental Protocol: Synthesis of Isonicotinic Acid from 4-Picoline [12]

  • Vapor-Phase Oxidation: A highly efficient method involves the vapor-phase oxidation of 4-picoline over a V-Ti-O catalyst.[12] The highest yields (over 82%) are obtained using a V-Ti-Cr-Al-P catalyst under optimized conditions: a V/Ti atomic ratio of 0.21, a reaction temperature of 310°C, a liquid 4-picoline space velocity below 0.30 h⁻¹, and an air/water/4-picoline molar ratio of 96/70/1.[12]

Synthesis of Derivatives

The functionalization of the pyridine ring and the carboxylic acid group allows for the creation of a vast library of derivatives with tailored properties.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of aryl-substituted pyridine-containing benzoic acids. It involves the reaction of a halo-substituted pyridine carboxylic acid (or its ester) with an arylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8][13]

  • Reaction Setup: To a dry round-bottom flask, add the bromo-substituted benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%). Seal the flask with a rubber septum and purge with an inert gas (e.g., Argon).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Hydrazide Formation: The carboxylic acid moiety can be readily converted to a hydrazide, a key intermediate in the synthesis of many biologically active compounds, such as the antitubercular drug isoniazid.[14][15]

Experimental Protocol: Synthesis of Isonicotinic Acid Hydrazide (Isoniazid) [14][15]

  • Reaction: Dissolve isonicotinamide in a C1 to C3 alcohol (e.g., absolute ethanol). Add hydrazine hydrate to the solution.

  • Reflux: Reflux the resulting mixture at a temperature between 100 to 120°C for 3-5 hours.

  • Isolation: Distill off the alcohol to obtain the solid isonicotinic acid hydrazide. The yield is typically greater than 95%.

Synthesis_Overview

Physicochemical Properties and Structure-Activity Relationships

The isomeric nature of pyridine-containing benzoic acids gives rise to distinct physicochemical properties that are critical for their biological activity and material applications.

PropertyPicolinic AcidNicotinic AcidIsonicotinic Acid
IUPAC Name Pyridine-2-carboxylic acidPyridine-3-carboxylic acidPyridine-4-carboxylic acid
CAS Number 98-98-6[16]59-67-655-22-1[17]
Molecular Weight 123.11 g/mol [16]123.11 g/mol 123.11 g/mol [17]
Melting Point 136-139 °C[16]236.6 °C>300 °C[17]
pKa 1.03, 5.322.07, 4.731.84, 4.96
Water Solubility 5.6 g/L16.7 g/L5.5 g/L
logP 0.78[10]0.360.48

Note: pKa and solubility values are approximate and can vary with temperature and ionic strength.

The position of the carboxyl group significantly influences the molecule's ability to participate in non-covalent interactions. For instance, the proximity of the carboxylic acid and the nitrogen atom in picolinic acid allows for intramolecular hydrogen bonding and endows it with strong metal-chelating properties.[18] This chelation is crucial for its role in nutrient absorption and its potential as a therapeutic agent.[9]

The structure-activity relationship (SAR) of pyridine-containing benzoic acids is a key area of research in drug discovery. The pyridine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] The ease of substitution on the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[1] For example, in the development of enzyme inhibitors, the introduction of various substituents on the pyridine ring can lead to compounds with nanomolar potency.[2]

Applications in Drug Development and Biological Systems

Pyridine-containing benzoic acids and their derivatives have a rich history in pharmacology and are integral components of numerous approved drugs.[1][2]

Enzyme Inhibition

This class of compounds has been extensively explored as enzyme inhibitors for a wide range of therapeutic targets.

Isoniazid and Tuberculosis: Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis.[4] It is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial death.[4][7][19]

Isoniazid_MOA

Cyclooxygenase (COX) Inhibition: Nicotinic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[1] Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Some novel nicotinic acid derivatives have shown COX-2 inhibitory activity comparable to the established drug celecoxib.[1]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib >1000.091[20]>1099
Diclofenac 1.20.822[20]1.46
Indomethacin 0.11.80.05
Nicotinic Acid Derivative 361 [1]1.520.0819
Nicotinic Acid Derivative 364 [1]1.850.1116.8
GPR109A Signaling and Metabolic Regulation

Nicotinic acid, in its role as the vitamin niacin, plays a crucial part in cellular metabolism. It is also a ligand for the G protein-coupled receptor 109A (GPR109A), which is primarily expressed in adipocytes and immune cells.[21][22] Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis in adipocytes.[19] This mechanism is central to the lipid-lowering effects of niacin. Furthermore, niacin has been shown to stimulate the secretion of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties, through a GPR109A-dependent pathway.[15][21][22][23]

GPR109A_Signaling

Neuroprotection and Metal Chelation

Picolinic acid is an endogenous metabolite of the kynurenine pathway and has demonstrated a range of neuroprotective effects.[24][25][26] It can protect neurons from the neurotoxic effects of quinolinic acid, another metabolite of the same pathway.[26][27] The neuroprotective mechanism of picolinic acid is not fully elucidated but is thought to involve its potent metal-chelating properties.[25] By chelating metal ions such as zinc, picolinic acid can modulate neurotransmission and reduce oxidative stress.[9]

Innovations in Materials Science

The unique structural and electronic properties of pyridine-containing benzoic acids make them valuable building blocks in the design of advanced materials.

Metal-Organic Frameworks (MOFs)

Pyridine-dicarboxylic acids are widely used as organic linkers in the synthesis of metal-organic frameworks (MOFs).[4][7] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions, leading to the formation of diverse and stable porous structures.[4] These MOFs have potential applications in gas storage, separation, and catalysis.[4] For instance, luminescent MOFs constructed from pyridine-dicarboxylic acids and lanthanide ions have been developed for the detection of nitroaromatic explosives.[28][29]

Corrosion Inhibition

Pyridine and its derivatives, including pyridine-containing benzoic acids, have been investigated as corrosion inhibitors for various metals and alloys. The nitrogen and oxygen atoms in these molecules can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. The efficiency of inhibition is dependent on the electronic structure of the molecule and its ability to donate electrons to the metal surface.

Conclusion and Future Perspectives

Pyridine-containing benzoic acids represent a fascinating and highly versatile class of compounds with a broad spectrum of applications. Their continued exploration in drug discovery is likely to yield novel therapeutic agents with improved efficacy and safety profiles. The ability to fine-tune their properties through synthetic modification makes them ideal candidates for the development of targeted therapies. In materials science, the use of these compounds as building blocks for functional materials such as MOFs and corrosion inhibitors is an expanding field with significant potential for technological advancements. As our understanding of the intricate relationship between the structure and function of these molecules deepens, so too will the opportunities for their innovative application in science and medicine.

References

  • Ahmed, K., & Kadir, M. A. (2017). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JURNAL, 1(1).
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  • Chen, Y., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E549-E558.
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Methodological & Application

Application Note & Detailed Protocol: Synthesis of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-(5-hydroxypyridin-3-yl)benzoic acid, a key building block in medicinal chemistry and materials science. The synthesis is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, and robust methods for purification and characterization to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

This compound is a heteroaromatic carboxylic acid derivative. Its structure, featuring a benzoic acid moiety linked to a hydroxypyridine ring, makes it a valuable intermediate for the development of novel pharmaceutical agents and functional materials. The pyridine nitrogen offers a site for hydrogen bonding and potential coordination with biological targets, the hydroxyl group can be further functionalized, and the carboxylic acid provides a handle for amide bond formation or salt formation to improve solubility.

The synthesis of such biaryl compounds is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for this purpose due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary precursors.[1][2] This protocol details a reliable Suzuki coupling strategy for the preparation of the title compound.

Synthetic Strategy and Workflow

The core of this synthesis is the formation of the C-C bond between the pyridine and benzene rings. Our strategy employs a Suzuki-Miyaura cross-coupling reaction between 4-carboxyphenylboronic acid and 5-bromo-3-hydroxypyridine . This approach is selected for the high commercial availability and stability of both starting materials.

The general reaction scheme is as follows:

Reaction_Scheme cluster_product Product r1 4-Carboxyphenylboronic Acid p1 This compound r1->p1 + r2 5-Bromo-3-hydroxypyridine r2->p1 cat Pd(PPh₃)₄ (Catalyst) cat->p1 base K₂CO₃ (Base) base->p1 solv Dioxane/H₂O (Solvent) solv->p1 G start Materials & Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Suzuki Coupling Reaction (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup acidification Acidification & Precipitation workup->acidification purification Purification (Recrystallization) acidification->purification characterization Product Characterization (NMR, MS, HPLC) purification->characterization end Final Product characterization->end

Caption: Overall experimental workflow diagram.

Materials and Reagents

Proper preparation and handling of materials are critical for the success and safety of the synthesis. All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.

Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
4-Carboxyphenylboronic acidC₇H₇BO₄165.9414047-29-1Sigma-AldrichStore in a desiccator.
5-Bromo-3-hydroxypyridineC₅H₄BrNO173.9974744-42-2Combi-BlocksLight sensitive, store in a dark container.
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3Strem ChemicalsAir and moisture sensitive. Handle under inert gas.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Fisher ScientificAnhydrous grade. Dry in an oven before use.
1,4-DioxaneC₄H₈O₂88.11123-91-1Sigma-AldrichAnhydrous, sparged with Argon before use.
Deionized WaterH₂O18.027732-18-5N/ADegassed by sparging with Argon.
Hydrochloric Acid (HCl)HCl36.467647-01-0VWR2 M aqueous solution.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher ScientificACS grade or higher.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-AldrichFor drying organic layers.

Detailed Experimental Protocol

4.1 Reaction Setup

  • Glassware Preparation : A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet, is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas.

  • Reagent Addition : To the reaction flask, add 4-carboxyphenylboronic acid (1.0 g, 6.03 mmol, 1.0 equiv.), 5-bromo-3-hydroxypyridine (1.16 g, 6.63 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.50 g, 18.09 mmol, 3.0 equiv.).

  • Catalyst Addition : Briefly remove the thermometer adapter and add tetrakis(triphenylphosphine)palladium(0) (348 mg, 0.30 mmol, 0.05 equiv.) under a positive flow of inert gas. Causality Note: The catalyst is added last to minimize its exposure to air. A 5 mol% loading is a standard starting point for Suzuki couplings to ensure efficient catalytic turnover without excessive cost. [3]4. Solvent Addition : Add a degassed mixture of 1,4-dioxane (30 mL) and deionized water (10 mL) via cannula or syringe. The solvent ratio (3:1 dioxane/water) is crucial for dissolving both the organic substrates and the inorganic base.

4.2 Reaction Execution and Monitoring

  • Inert Atmosphere : Ensure the system is kept under a slight positive pressure of nitrogen or argon throughout the reaction.

  • Heating : Immerse the flask in a preheated oil bath at 90 °C.

  • Stirring : Stir the reaction mixture vigorously to ensure efficient mixing of the heterogeneous solution.

  • Reaction Time : Maintain the reaction at 90 °C for 12-16 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System : A mobile phase of 10% methanol in dichloromethane with 1% acetic acid is typically effective. Visualize spots under UV light (254 nm). The product should be more polar than the starting bromide.

    • LC-MS : A small aliquot is quenched with water, extracted with ethyl acetate, and analyzed to confirm the formation of the product mass (Expected [M+H]⁺: 216.06).

4.3 Work-up and Product Isolation

  • Cooling : Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • Solvent Removal : Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Aqueous Dilution : To the remaining aqueous residue, add 50 mL of deionized water.

  • Washing : Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove non-polar impurities, such as triphenylphosphine oxide (a byproduct of the catalyst). Discard the organic layers. Causality Note: At this stage, the product is in its carboxylate salt form and remains in the aqueous layer.

  • Acidification : Cool the aqueous layer in an ice bath and slowly add 2 M HCl dropwise while stirring. A precipitate will begin to form as the pH drops. Continue adding acid until the pH is approximately 4-5. Causality Note: Acidification protonates the carboxylate and the pyridine nitrogen, causing the zwitterionic or neutral product to precipitate out of the aqueous solution due to its lower solubility.

  • Filtration : Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying : Dry the solid product in a vacuum oven at 60 °C overnight. This typically yields the crude product with good purity.

Purification Protocol

For applications requiring higher purity, the crude product can be purified by recrystallization.

  • Solvent Selection : A mixture of ethanol and water is a suitable solvent system.

  • Procedure : Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C for several hours to complete crystallization.

  • Collection : Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

Analysis MethodExpected Results
Appearance Off-white to light tan solid.
Melting Point Expected to be >200 °C (decomposes). For comparison, 4-hydroxybenzoic acid melts at 213-217 °C.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (br s, 1H, -COOH), ~9.8 (br s, 1H, -OH), ~8.4 (s, 1H, Py-H), ~8.2 (s, 1H, Py-H), 8.05 (d, J=8.4 Hz, 2H, Ar-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), ~7.5 (s, 1H, Py-H). Note: Chemical shifts are predictive and may vary.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~167.0 (-COOH), ~155.0 (Py-COH), ~142.0, ~137.0, ~135.0, ~130.0, ~129.0, ~128.0, ~124.0. Note: Chemical shifts are predictive and may vary.
HRMS (ESI+) Calculated for C₁₂H₁₀NO₃ [M+H]⁺: 216.0655; Found: 216.06xx.
HPLC Purity >95% (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% TFA, detection at 254 nm).

Safety and Handling Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Catalyst : Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • 1,4-Dioxane : A suspected carcinogen and flammable liquid. Avoid contact and inhalation.

  • 5-Bromo-3-hydroxypyridine : May cause skin and eye irritation.

  • Benzoic Acid Derivatives : Can cause serious eye damage and skin/respiratory irritation. [4][5][6]* Waste Disposal : All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local regulations. Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.

References

  • The Royal Society of Chemistry. Supplementary Information for Chemical Synthesis. (Accessed 2026). URL: [Link]

  • National Institute of Standards and Technology. Safety Data Sheet for Benzoic Acid (Acidimetric Standard). (Accessed 2026). URL: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. (Accessed 2026). URL: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483. URL: [Link]

  • Keesara, S.; Parvathaneni, S. 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. New Journal of Chemistry. 2017. URL: [Link]

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Application Notes & Protocols: The Utility of 4-(5-Hydroxypyridin-3-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyridine ring and benzoic acid moiety are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The strategic combination of these two pharmacophores into a single molecular entity, such as 4-(5-hydroxypyridin-3-yl)benzoic acid, presents a compelling starting point for the discovery of novel therapeutics. This document provides a comprehensive guide to the synthesis, hypothetical biological evaluation, and potential applications of this scaffold, with a particular focus on its utility as a precursor for kinase inhibitors. Detailed, field-tested protocols for its synthesis via Suzuki-Miyaura cross-coupling, and its subsequent evaluation in biochemical and cell-based assays are provided to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the Pyridinyl-Benzoic Acid Scaffold

The convergence of a pyridine ring and a benzoic acid in a single molecule creates a scaffold with significant potential in drug design. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites, while the benzoic acid provides a handle for further chemical modification or can itself engage in important binding interactions.[1] The hydroxyl group on the pyridine ring adds another point for hydrogen bonding or potential for derivatization. This arrangement of functional groups is reminiscent of motifs found in numerous kinase inhibitors, which often feature a hinge-binding heterocycle and a solubilizing acid group.

Given the established role of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) in inflammatory diseases and cancer, and the fact that known TAK1 inhibitors often contain heterocyclic cores, we propose this compound as a valuable starting point for the development of novel TAK1 inhibitors. This application note will, therefore, use the inhibition of the TAK1 signaling pathway as a representative workflow to illustrate the utility of this scaffold.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.[3][4] Two plausible routes are presented below.

Synthetic Route Overview

The primary synthetic strategy involves the coupling of a boronic acid derivative of one ring system with a halogenated version of the other.

G cluster_0 Route A cluster_1 Route B A 4-Bromobenzoic acid C This compound A->C Pd Catalyst, Base B (5-hydroxypyridin-3-yl)boronic acid B->C D 3-Bromo-5-hydroxypyridine F This compound D->F Pd Catalyst, Base E (4-carboxyphenyl)boronic acid E->F

Caption: Synthetic strategies for this compound.

Protocol: Suzuki-Miyaura Coupling (Route A)

This protocol details the synthesis from 4-bromobenzoic acid and (5-hydroxypyridin-3-yl)boronic acid.

Materials:

  • 4-Bromobenzoic acid

  • (5-hydroxypyridin-3-yl)boronic acid[5]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M)

Procedure:

  • To a Schlenk flask, add 4-bromobenzoic acid (1.0 eq), (5-hydroxypyridin-3-yl)boronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).[6]

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC.[3]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate and add water until cloudy. Acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Biological Evaluation: A Kinase Inhibitor Workflow

The following protocols outline a standard workflow for evaluating a novel compound as a potential kinase inhibitor, using TAK1 as the target enzyme.

Experimental Workflow Diagram

G A In Vitro Kinase Assay (Biochemical Potency) B Cell-Based NF-κB Reporter Assay (Cellular Activity) A->B Active compounds C MTT Cytotoxicity Assay (Cell Viability) B->C Cell-permeable compounds D Data Analysis (IC50 & CC50 Determination) C->D E Lead Optimization (SAR Studies) D->E Promising hit

Caption: Workflow for evaluating a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Assay

This protocol is a general method to determine the direct inhibitory effect of the compound on the kinase of interest.[7][8][9][10]

Materials:

  • Recombinant TAK1 enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound (this compound) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the TAK1 enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.[11] This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ParameterRecommended Concentration
TAK1 Enzyme1-5 nM
Substrate100-500 nM
ATP10 µM (approx. Km)
Test Compound1 nM - 100 µM
Protocol 2: Cell-Based NF-κB Reporter Assay

This assay assesses the compound's ability to inhibit the TAK1 signaling pathway within a cellular context.[12][13][14][15]

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter

  • DMEM with 10% FBS

  • TNF-α (stimulant)

  • Test compound dissolved in DMSO

  • 96-well clear bottom, white-walled plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Incubate for 6 hours at 37°C.[12]

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Determine the IC₅₀ value by plotting the percent inhibition of luciferase activity against the compound concentration.

Protocol 3: MTT Cytotoxicity Assay

This assay is crucial to ensure that the observed inhibition in the cell-based assay is not due to general cytotoxicity.[16][17][18][19][20]

Materials:

  • The same cell line used in the reporter assay (HEK293)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compound

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate as in the reporter assay.

  • Treat the cells with the same serial dilutions of the test compound used previously.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percent cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation and Next Steps

A successful hit compound will exhibit a potent IC₅₀ in the biochemical assay, a corresponding IC₅₀ in the cell-based assay, and a CC₅₀ value that is significantly higher (ideally >10-fold) than its cellular IC₅₀. This indicates on-target activity with a reasonable therapeutic window.

AssayMetricDesired Outcome
In Vitro Kinase AssayIC₅₀Low nanomolar to micromolar range
NF-κB Reporter AssayIC₅₀Potency comparable to biochemical assay
MTT Cytotoxicity AssayCC₅₀>10x the cellular IC₅₀

Should this compound show promising activity, the next steps would involve structure-activity relationship (SAR) studies. This would entail synthesizing analogs by modifying the benzoic acid (e.g., converting to amides) and the pyridine ring to improve potency, selectivity, and pharmacokinetic properties. The modular nature of the Suzuki-Miyaura synthesis makes this scaffold particularly amenable to such diversification.

Conclusion

This compound represents a high-potential scaffold for medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its synthesis is straightforward, and the provided protocols offer a robust framework for its biological evaluation. By leveraging the principles of rational drug design and the experimental workflows detailed herein, researchers can effectively explore the therapeutic potential of this and related chemical entities.

References

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay Kit. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Götz, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Huang, R., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [Link]

  • Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses. [Link]

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Application Notes and Protocols: 4-(5-Hydroxypyridin-3-yl)benzoic Acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide delineates the synthesis and utility of 4-(5-hydroxypyridin-3-yl)benzoic acid, a highly functionalized and versatile building block for the construction of novel heterocyclic systems. The strategic disposition of a phenolic hydroxyl group on the pyridine ring, coupled with a carboxylic acid on the appended phenyl ring, offers a unique platform for a diverse array of cyclization strategies. We present a robust and detailed protocol for the multi-step synthesis of this key precursor via a palladium-catalyzed Suzuki-Miyaura coupling reaction, including guidance on protecting group strategies. Furthermore, this guide provides detailed, field-proven protocols for the application of this compound in the synthesis of novel pyridofuranones and oxazolopyridines, classes of compounds with significant potential in medicinal chemistry and materials science. The causality behind experimental choices, self-validating system designs for protocols, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The inherent structural diversity and rich electronic properties of heterocycles provide a fertile ground for the development of new therapeutic agents and functional materials. This compound emerges as a precursor of significant strategic value due to its unique trifunctional nature: a pyridine nitrogen, a phenolic hydroxyl group, and a carboxylic acid. This arrangement allows for selective and sequential chemical transformations, enabling the construction of complex, polycyclic systems that would be challenging to access through other synthetic routes.

The pyridine moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The phenolic hydroxyl group serves as a versatile handle for etherification, esterification, and, most importantly, as a nucleophile in various cyclization reactions to form oxygen-containing heterocycles. The benzoic acid functionality provides a site for amide bond formation, esterification, or can participate in cyclization reactions to form lactones or other fused systems. The combination of these functionalities in a single, rigid scaffold makes this compound a powerful tool for generating libraries of novel compounds with diverse biological and physical properties.

This guide provides a comprehensive and practical framework for the synthesis and application of this key precursor, empowering researchers to explore new chemical space and accelerate their discovery programs.

Synthesis of the Precursor: this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of a suitably protected 3-halo-5-hydroxypyridine with 4-carboxyphenylboronic acid. The use of a protecting group for the hydroxyl functionality is crucial to prevent side reactions and ensure a high yield of the desired product. Here, we detail a reliable three-step synthesis.

Overall Synthetic Scheme

Synthesis_Scheme start 3-Bromo-5-hydroxypyridine protected 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine start->protected  TBDMSCl, Imidazole, DMF coupled 4-(5-(tert-Butyldimethylsilyloxy)pyridin-3-yl)benzoic acid protected->coupled  4-Carboxyphenylboronic acid,  Pd(PPh₃)₄, K₂CO₃,  Dioxane/H₂O final This compound coupled->final  TBAF, THF

Figure 1: Synthetic route to this compound.

Step 1: Protection of 3-Bromo-5-hydroxypyridine

Rationale: The acidic proton of the hydroxyl group on the pyridine ring can interfere with the Suzuki-Miyaura coupling reaction by reacting with the basic conditions typically employed. Therefore, it is essential to protect this group prior to the coupling step. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for this purpose due to its ease of installation, stability under the coupling conditions, and facile cleavage under mild conditions.

Protocol:

  • To a solution of 3-bromo-5-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-5-(tert-butyldimethylsilyloxy)pyridine as a colorless oil.

Data Summary Table 1: Protection of 3-Bromo-5-hydroxypyridine

ParameterValue
Starting Material3-Bromo-5-hydroxypyridine
ReagentsTBDMSCl, Imidazole
SolventDMF
Reaction Time12-16 hours
TemperatureRoom Temperature
Typical Yield90-95%
PurificationFlash Column Chromatography
Step 2: Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a highly efficient and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[1][2] In this step, the protected bromopyridine is coupled with 4-carboxyphenylboronic acid using a palladium catalyst. The choice of catalyst, base, and solvent system is critical for achieving high yields. A mixture of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

Protocol:

  • To a Schlenk flask, add 3-bromo-5-(tert-butyldimethylsilyloxy)pyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.2 M).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.05 eq] to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, add water, and acidify with 1 M HCl to a pH of ~3-4.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(5-(tert-butyldimethylsilyloxy)pyridin-3-yl)benzoic acid, which can be used in the next step without further purification.

Data Summary Table 2: Suzuki-Miyaura Coupling

ParameterValue
Substrates3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine, 4-Carboxyphenylboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
Solvent1,4-Dioxane/Water (4:1)
Reaction Time12-18 hours
Temperature90-100 °C
Typical Yield80-90% (crude)
Step 3: Deprotection of the Silyl Ether

Rationale: The final step is the removal of the TBDMS protecting group to unveil the free hydroxyl group. Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this purpose as it selectively cleaves silicon-oxygen bonds under mild conditions.[3][4]

Protocol:

  • Dissolve the crude 4-(5-(tert-butyldimethylsilyloxy)pyridin-3-yl)benzoic acid from the previous step in tetrahydrofuran (THF, 0.2 M) in a round-bottom flask.

  • Add a 1 M solution of TBAF in THF (1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and acidify with 1 M HCl to a pH of ~6.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the solid under vacuum to obtain the final product, this compound, as a white to off-white solid.

Data Summary Table 3: Deprotection of Silyl Ether

ParameterValue
Substrate4-(5-(tert-Butyldimethylsilyloxy)pyridin-3-yl)benzoic acid
ReagentTetrabutylammonium fluoride (TBAF)
SolventTHF
Reaction Time2-4 hours
TemperatureRoom Temperature
Typical Yield90-95%
PurificationPrecipitation and Filtration

Application in the Synthesis of Novel Heterocycles

The unique arrangement of functional groups in this compound allows for its use as a precursor to a variety of novel heterocyclic systems. Here, we present detailed protocols for the synthesis of two such systems: a pyridofuranone and an oxazolopyridine derivative.

Synthesis of a Novel Furo[3,2-b]pyridin-2-one Derivative

Rationale: The phenolic hydroxyl group and the carboxylic acid can be envisioned to undergo an intramolecular cyclization to form a lactone. However, a more versatile approach involves a two-step sequence where the carboxylic acid is first converted to a more reactive derivative, followed by an intramolecular cyclization. This protocol describes the synthesis of a novel furo[3,2-b]pyridin-2-one derivative via an intramolecular Heck-type reaction of an acryloyl intermediate. This class of compounds is of interest due to the prevalence of the furo[3,2-b]pyridine core in biologically active molecules.[3][4][5][6][7]

Protocol:

Step 3.1.1: Acryloylation of the Hydroxyl Group

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) and pyridine (2.0 eq) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the acryloyl intermediate.

Step 3.1.2: Intramolecular Reductive Heck Cyclization

  • To a solution of the acryloyl intermediate (1.0 eq) in a mixture of acetonitrile and triethylamine (5:1, 0.1 M), add palladium(II) acetate (Pd(OAc)₂, 0.1 eq) and triphenylphosphine (PPh₃, 0.2 eq).

  • Heat the reaction mixture to 80 °C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the furo[3,2-b]pyridin-2-one derivative.

Furo[3,2-b]pyridin-2-one_Synthesis precursor This compound intermediate Acryloyl Intermediate precursor->intermediate  Acryloyl chloride, Pyridine, DCM product Furo[3,2-b]pyridin-2-one Derivative intermediate->product  Pd(OAc)₂, PPh₃,  MeCN/Et₃N Oxazolo[5,4-b]pyridine_Synthesis precursor This compound nitro Nitrated Intermediate precursor->nitro  HNO₃, H₂SO₄ amino Amino-hydroxy Intermediate nitro->amino  SnCl₂·2H₂O, EtOH product Oxazolo[5,4-b]pyridine Derivative amino->product  Polyphosphoric Acid, Heat

Sources

Application Notes and Protocols for the Derivatization of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 4-(5-hydroxypyridin-3-yl)benzoic acid, a trifunctional molecule of significant interest in medicinal chemistry and drug development. We present detailed protocols and strategic insights for the selective modification of its carboxylic acid, phenolic hydroxyl, and pyridine ring functionalities. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile scaffold in further chemical synthesis. We emphasize chemoselective strategies, orthogonal protection schemes, and provide field-proven protocols with explanations of the underlying chemical principles.

Strategic Considerations for Derivatization

This compound presents a unique synthetic challenge and opportunity due to its three distinct functional groups. The successful derivatization for downstream applications hinges on the ability to selectively modify one site while leaving the others intact. The relative reactivity of these groups is as follows:

  • Carboxylic Acid (-COOH): The most acidic proton in the molecule, readily deprotonated to form a carboxylate. It is a prime target for esterification and amidation.

  • Phenolic Hydroxyl (-OH): Weakly acidic, but its nucleophilicity allows for etherification. Its acidity is considerably lower than the carboxylic acid.[1][2][3]

  • Pyridine Ring: An electron-deficient aromatic system, generally resistant to electrophilic aromatic substitution. However, it can be activated towards nucleophilic attack or functionalized through strategies like N-oxide formation.

The choice of derivatization strategy will depend on the desired final compound. A logical workflow is essential, often involving the protection of one or more functional groups to achieve the desired chemoselectivity.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is often the first target for modification due to its high reactivity.

Selective Esterification

A. Fischer-Tropsch Esterification

This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While effective, the harsh acidic conditions can be detrimental to sensitive substrates. For phenolic carboxylic acids, there is a risk of side reactions, though careful control of conditions can favor esterification of the more acidic carboxylic acid.

Protocol 1: Fischer-Tropsch Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), used in large excess to serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

B. Alkylation of the Carboxylate

A milder and often more selective method involves the deprotonation of the carboxylic acid followed by reaction with an alkyl halide. Due to the significant difference in pKa between the carboxylic acid and the phenol, selective deprotonation of the carboxylic acid can be achieved with a weak base.[4]

Protocol 2: Selective O-Alkylation of the Carboxylic Acid

  • Deprotonation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a mild base such as potassium carbonate (K₂CO₃) (1.0-1.2 eq.) and stir at room temperature.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Amide Bond Formation

The formation of an amide bond requires the activation of the carboxylic acid, as a direct reaction with an amine is generally unfavorable due to acid-base chemistry.[5]

A. Using Coupling Reagents

Peptide coupling reagents are highly efficient for amide bond formation under mild conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or HATU are commonly used.[3][6]

Protocol 3: Amide Coupling using EDC/HOBt

  • Reaction Setup: Dissolve this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), HOBt (1.2 eq.), and EDC (1.2 eq.) in an anhydrous aprotic solvent like DMF or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic phase, concentrate, and purify the residue by column chromatography.

Table 1: Comparison of Carboxylic Acid Derivatization Methods

MethodReagentsConditionsSelectivityAdvantagesDisadvantages
Fischer EsterificationAlcohol, Strong Acid (H₂SO₄)RefluxModerateInexpensive reagentsHarsh conditions, potential side reactions
Carboxylate AlkylationAlkyl Halide, Weak Base (K₂CO₃)Room Temp. to 60°CHighMild conditions, high selectivityRequires stoichiometric base
Amide CouplingAmine, Coupling Agents (EDC, HOBt), Base (DIPEA)Room Temp.HighMild conditions, broad amine scopeReagents can be expensive

Derivatization of the Phenolic Hydroxyl Group

Modification of the phenolic hydroxyl group, primarily through etherification, typically requires protection of the more reactive carboxylic acid.

Williamson Ether Synthesis

This method involves the deprotonation of the phenol to a phenoxide, followed by nucleophilic substitution with an alkyl halide.[7][8] To ensure selectivity, the carboxylic acid should be protected, for instance, as a methyl or ethyl ester.

Protocol 4: Williamson Ether Synthesis (with protected carboxylic acid)

  • Starting Material: Begin with the ester of this compound (e.g., methyl 4-(5-hydroxypyridin-3-yl)benzoate).

  • Deprotonation: Dissolve the starting material (1.0 eq.) in an anhydrous solvent like DMF or acetonitrile. Add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq.).

  • Etherification: Add the alkyl halide (e.g., benzyl bromide, propargyl bromide) (1.2 eq.) and stir the reaction at elevated temperature (e.g., 80 °C).

  • Reaction Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.

  • Deprotection (Optional): The ester protecting group on the carboxylic acid can be hydrolyzed under basic or acidic conditions if the free acid is desired.

Derivatization of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it a challenging substrate for direct functionalization. However, strategic approaches can be employed.

Halogenation for Cross-Coupling

Introducing a halogen onto the pyridine ring provides a handle for further C-C bond formation via cross-coupling reactions like the Suzuki-Miyaura coupling.[9][10] Direct halogenation of activated pyridines, such as 3-hydroxypyridine, is feasible.[11]

Protocol 5: Regioselective Bromination of the Pyridine Ring

  • Reaction Setup: Protect the carboxylic acid and phenolic hydroxyl groups if necessary. Dissolve the substrate in a suitable solvent.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) and stir at room temperature. The regioselectivity will be directed by the existing substituents.

  • Work-up and Purification: Quench the reaction with sodium thiosulfate solution, extract the product, dry, concentrate, and purify.

Activation via N-Oxide Formation

Formation of the pyridine N-oxide activates the C2 and C4 positions for nucleophilic attack and facilitates C-H functionalization.[12][13]

Protocol 6: Pyridine N-Oxide Formation and Subsequent Functionalization

  • N-Oxide Formation: Dissolve the starting material in a suitable solvent and treat with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Functionalization: The resulting N-oxide can then be subjected to various transformations, such as reaction with phosphoryl chloride (POCl₃) to introduce a chlorine atom at the C2 position.

  • Deoxygenation: The N-oxide can be removed by reduction, for example, with PCl₃, to yield the functionalized pyridine.[12]

Suzuki-Miyaura Cross-Coupling

A halogenated derivative of this compound can be coupled with a boronic acid to form a biaryl structure.

Protocol 7: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the brominated pyridine derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Orthogonal Protection Strategies

For multi-step syntheses, an orthogonal protecting group strategy is essential. This allows for the selective removal of one protecting group without affecting others.[4][14][15][16][17]

Example Orthogonal Strategy:

  • Protect Phenol: Protect the phenolic hydroxyl as a benzyl ether (removable by hydrogenolysis).

  • Protect Carboxylic Acid: Protect the carboxylic acid as a tert-butyl ester (removable with acid).

  • Functionalize Pyridine: Perform reactions on the pyridine ring.

  • Selective Deprotection: The benzyl ether can be removed with H₂/Pd-C, leaving the t-butyl ester intact. Conversely, the t-butyl ester can be removed with trifluoroacetic acid (TFA) without affecting the benzyl ether.

Caption: Orthogonal protection workflow for multi-step synthesis.

Visualization of Derivatization Pathways

The following diagram illustrates the primary derivatization pathways for this compound.

Derivatization_Pathways cluster_COOH Carboxylic Acid Derivatization cluster_OH Phenolic OH Derivatization cluster_Py Pyridine Ring Derivatization A This compound B Ester Derivative A->B Esterification (e.g., Alkyl Halide/Base) C Amide Derivative A->C Amidation (e.g., EDC, HOBt) D Ether Derivative A->D Protection of COOH first, then Williamson Ether Synthesis E Halogenated Pyridine A->E Halogenation (e.g., NBS) F C-C Coupled Product E->F Suzuki Coupling (ArB(OH)₂, Pd catalyst)

Caption: Key derivatization pathways from the parent molecule.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of novel compounds. By understanding the relative reactivity of its functional groups and employing chemoselective and orthogonal protection strategies, researchers can unlock its full potential. The protocols outlined in this guide provide a robust starting point for the development of diverse derivatives for applications in drug discovery and materials science. Careful optimization of reaction conditions and diligent monitoring of reaction progress are paramount to achieving high yields and purity.

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Application Notes & Protocols: Investigating 4-(5-hydroxypyridin-3-yl)benzoic acid as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance, particularly in fungal pathogens, necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. This document introduces 4-(5-hydroxypyridin-3-yl)benzoic acid , a synthetic heterocyclic compound, as a promising candidate for antifungal drug development. This guide provides a comprehensive framework for its investigation, presenting detailed protocols for its synthesis, in vitro efficacy testing against key fungal pathogens, and initial safety profiling through cytotoxicity assays. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.

Introduction: The Rationale for a Novel Heterocyclic Antifungal

Invasive fungal infections are a significant cause of morbidity and mortality, especially in immunocompromised populations. The current antifungal armamentarium is limited, and its efficacy is increasingly compromised by the emergence of resistant strains. The chemical scaffold of this compound is of significant interest as it combines two moieties with known biological activities: a pyridine ring and a benzoic acid derivative.

  • Pyridine Scaffolds: Pyridine derivatives are prevalent in medicinal chemistry and have been incorporated into numerous approved drugs.[1] Several studies have reported the potent antifungal activities of various pyridine-containing compounds, which can act through mechanisms such as the inhibition of fungal-specific enzymes like succinate dehydrogenase or lanosterol demethylase.[2][3]

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and pharmaceuticals.[4] Their mechanism often involves disrupting the intracellular pH of microbial cells.[4] Studies have demonstrated the antifungal efficacy of benzoic acid derivatives against a range of pathogenic fungi.[5][6][7][8]

The combination of these two pharmacophores in this compound presents a rational starting point for the development of a new class of antifungal agents, potentially with a synergistic or novel mechanism of action.

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, we hypothesize a dual-action or synergistic mechanism targeting fungal cell integrity. One plausible target is the fungal enzyme lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making it a selective target. Pyridine-containing compounds are known to inhibit this enzyme.[3] Concurrently, the benzoic acid moiety may disrupt the proton motive force across the fungal plasma membrane, leading to intracellular acidification and inhibition of essential metabolic processes.

Proposed_Antifungal_Mechanism cluster_0 Fungal Cell Compound This compound Membrane Fungal Cell Membrane Compound->Membrane Disruption? CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition H_in H+ Membrane->H_in Leakage (facilitated by compound) Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Conversion Disruption Membrane Disruption & Ergosterol Depletion Ergosterol->Membrane Incorporation Proton_Pump Proton Pump (e.g., H+-ATPase) H_out H+ Proton_Pump->H_out Pumps out Acidification Intracellular Acidification H_in->Acidification Death Fungal Cell Death Disruption->Death Acidification->Death Synthesis_Workflow Start Starting Materials: 3-Bromo-5-hydroxypyridine 4-(Methoxycarbonyl)phenylboronic acid Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Coupling Intermediate Intermediate: Methyl 4-(5-hydroxypyridin-3-yl)benzoate Coupling->Intermediate Purification Column Chromatography Intermediate->Purification Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Purification->Hydrolysis FinalProduct Final Product: This compound Hydrolysis->FinalProduct Characterization Characterization (NMR, MS, HPLC) FinalProduct->Characterization In_Vitro_Testing_Workflow cluster_antifungal Antifungal Efficacy cluster_safety Safety Profile Compound Test Compound: This compound MIC_Test MIC Determination (Broth Microdilution) Compound->MIC_Test Biofilm_Test Anti-Biofilm Assay (Crystal Violet) Compound->Biofilm_Test Cytotoxicity_Test Cytotoxicity Assay (MTT) on Mammalian Cells Compound->Cytotoxicity_Test MFC_Test MFC Determination (Sub-culturing) MIC_Test->MFC_Test Follow-up Analysis Data Analysis: - MIC/MFC Values - IC50 Value - Selectivity Index (SI) MIC_Test->Analysis MFC_Test->Analysis Biofilm_Test->Analysis Cytotoxicity_Test->Analysis

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Application Note: A Comprehensive Orthogonal Strategy for the Purity Assessment of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for establishing the purity profile of 4-(5-hydroxypyridin-3-yl)benzoic acid, a key intermediate or active pharmaceutical ingredient (API). The inherent amphoteric and multifunctional nature of this molecule—possessing acidic (carboxylic acid, phenol) and basic (pyridine) moieties—necessitates a multi-faceted, orthogonal analytical approach. We present a framework grounded in regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines. This note details robust protocols for High-Performance Liquid Chromatography (HPLC) for primary purity and impurity quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Thermal Analysis (TGA/DSC) for assessing non-volatile and solid-state characteristics. The causality behind methodological choices is explained to empower scientists to not only execute but also adapt these protocols.

Introduction: The Imperative of Purity

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate a thorough understanding and control of impurities. According to ICH guideline Q3A(R2), impurities in new drug substances must be reported, identified, and qualified based on established thresholds.[1][2][3] Organic impurities, including starting materials, by-products, intermediates, and degradation products, are of primary concern.[4][5]

This compound presents unique analytical challenges due to its multiple functional groups. Its purity profile cannot be confidently established with a single technique. Therefore, an orthogonal approach, using multiple analytical methods with different separation and detection principles, is essential for a comprehensive assessment.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is crucial for method development.

PropertyValue (Estimated/Calculated)Rationale for Analytical Strategy
Structure The presence of a UV-active chromophore (aromatic rings) makes UV-based detection in HPLC highly effective.
Molecular Formula C₁₂H₉NO₃Used for exact mass determination in Mass Spectrometry.
Molecular Weight 215.21 g/mol Confirms the parent ion mass in MS analysis.
pKa Values Carboxylic Acid (~4-5), Phenol (~9-10), Pyridine-H⁺ (~4-5)Critical for HPLC method development. The amphoteric nature requires careful pH control of the mobile phase to ensure consistent ionization state, retention, and peak shape.
Polarity Moderately PolarSuitable for Reversed-Phase HPLC with a C18 stationary phase.

An Orthogonal Framework for Purity Assessment

No single analytical method can detect and quantify all possible impurities. A robust purity assessment relies on an orthogonal strategy where different techniques provide complementary information. This ensures that process-related impurities, degradation products, residual solvents, and inorganic impurities are all adequately controlled.

Purity_Workflow cluster_sample API Batch cluster_organic Organic & Structural Purity cluster_other Residual & Inorganic Impurities cluster_output Final Assessment API This compound Sample HPLC HPLC-UV (Purity, Quantification) API->HPLC Primary Analysis NMR NMR Spectroscopy (Structural Confirmation) API->NMR Definitive Structure TGA_DSC TGA / DSC (Water, Residuals, Solid State) API->TGA_DSC Solid State Analysis GC Headspace GC-MS (Residual Solvents) API->GC Solvent Analysis LCMS LC-MS (Impurity Identification) HPLC->LCMS Identify Peaks > ICH Threshold Report Comprehensive Purity Profile & Certificate of Analysis HPLC->Report LCMS->Report NMR->Report TGA_DSC->Report GC->Report

Caption: Orthogonal workflow for comprehensive API purity assessment.

Chromatographic Purity by HPLC-UV

Principle & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for separating and quantifying organic impurities in pharmaceutical compounds.[6][7] A C18 column provides a non-polar stationary phase suitable for retaining the moderately polar analyte. The key challenge is managing the molecule's multiple ionizable groups. An acidic mobile phase (e.g., pH 2.5-3.5) is chosen to protonate the pyridine nitrogen and suppress the ionization of the carboxylic acid. This results in a single, well-behaved cationic species that elutes with a sharp, symmetrical peak and stable retention time.

Protocol 1: HPLC Method for Purity and Impurity Profiling

This protocol is a starting point and must be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.

1. Reagent and Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

2. Standard Preparation:

  • Stock Standard (approx. 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard (approx. 100 µg/mL): Dilute 2.5 mL of the Stock Standard to 25 mL with diluent.

  • Sensitivity Standard (0.05% level, approx. 0.5 µg/mL): Further dilute the Working Standard to a concentration corresponding to the ICH reporting threshold (e.g., 0.05%).[1][4]

3. Sample Preparation:

  • Accurately weigh about 25 mg of the API test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a final concentration of approximately 1000 µg/mL.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30.1-35 min (5% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

5. System Suitability Test (SST):

  • Before sample analysis, perform at least five replicate injections of the Working Standard. The system is deemed suitable for use if the criteria below are met.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% for n≥5 injections
Signal-to-Noise (S/N) ≥ 10 for the Sensitivity Standard

6. Data Analysis:

  • Integrate all peaks in the sample chromatogram.

  • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).

  • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

  • Report any impurity above the reporting threshold of 0.05%. Identify the structure of any impurity exceeding the identification threshold (typically 0.10% or 0.15%).[1]

Impurity Identification and Structural Confirmation

Protocol 2: Impurity Identification by LC-MS

Principle & Rationale: When an impurity exceeds the ICH identification threshold, its structure must be elucidated.[5] High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (LC-MS), provides accurate mass data, enabling the determination of elemental compositions for the parent ion and its fragments.[8][9]

  • System: Couple the HPLC system from Protocol 1 to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Use an electrospray ionization (ESI) source.

  • Method:

    • Acquire data in both positive and negative ion modes to capture all potential impurities.

    • In positive mode, expect the [M+H]⁺ ion at m/z 216.06.

    • In negative mode, expect the [M-H]⁻ ion at m/z 214.04.

  • Analysis:

    • Correlate the impurity peaks from the HPLC-UV chromatogram with the peaks in the Total Ion Chromatogram (TIC) from the MS.

    • Extract the mass spectrum for each impurity peak.

    • Use the accurate mass measurement to propose elemental formulas for the impurities.

    • Perform MS/MS fragmentation to obtain structural information and compare it to potential structures of by-products or degradants.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Principle & Rationale: NMR spectroscopy is the definitive technique for unambiguous structure elucidation.[10] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the molecular skeleton and substitution patterns.

  • Sample Preparation: Dissolve 5-10 mg of the API in a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the polar compound and exchange with the acidic -OH and -COOH protons).

  • ¹H NMR Analysis:

    • Expected Signals: The spectrum will show distinct signals for the aromatic protons on both the pyridine and benzene rings.[11][12] The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group.

    • Purity Check: Integration of the API signals versus any unexpected signals can provide a quantitative measure of purity relative to NMR-active impurities. Water is a common contaminant and often appears as a broad peak.[11]

  • ¹³C NMR Analysis:

    • Provides a signal for each unique carbon atom, confirming the carbon backbone of the molecule.

  • 2D NMR (COSY, HSQC):

    • If the 1D spectra are complex or ambiguous, 2D NMR experiments can be used to establish proton-proton (COSY) and proton-carbon (HSQC) correlations, confirming the connectivity of the entire molecule.[10]

Solid-State and Volatile Impurity Analysis

Protocol 4: Thermal Analysis (TGA/DSC)

Principle & Rationale: Thermal analysis provides crucial information about water content, residual non-volatile solvents, and the solid-state properties (e.g., melting point, polymorphism) of the API.[13][14]

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is used to quantify the amount of volatile content, such as water or residual solvents.[15]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It reveals thermal events like melting, crystallization, and glass transitions, providing a sharp melting point for a pure crystalline substance.[16]

  • Instrumentation: Use a simultaneous TGA-DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the API into an aluminum pan.

  • Conditions:

    • Temperature Program: Ramp from 25 °C to 350 °C at 10 °C/min.

    • Purge Gas: Nitrogen at 30 mL/min.

  • Data Analysis:

    • TGA Curve: A weight loss step below ~120 °C typically corresponds to water or loosely bound solvent. A sharp weight loss at higher temperatures indicates decomposition.

    • DSC Curve: A sharp endotherm should correspond to the melting point of the API. Broad peaks or multiple transitions may indicate the presence of impurities or polymorphism.

Data Integration and Reporting

The final purity assessment is a synthesis of all data obtained from the orthogonal methods. The purity value is typically determined by the primary assay (HPLC) and corrected for other significant impurities.

ICH Q3A Impurity Reporting Thresholds:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

Final Purity Calculation: A final purity value is often reported as: Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by TGA or Karl Fischer) - (% Residual Solvents by GC) - (% Inorganic Impurities)

This comprehensive approach ensures that the purity of this compound is accurately determined, meeting the stringent requirements for pharmaceutical development and ensuring patient safety.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • Drawell. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chim Pharm Indica, 13(3), 1-2. [Link]

  • Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Kögel, J. F., et al. (1995). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Analytical Chemistry, 67(11), 1781-1788. [Link]

  • ResearchGate. (1995). Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-hydroxypyridin-3-yl)benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted bipyridyl core, makes it a valuable scaffold for the design of novel therapeutic agents. The presence of both a carboxylic acid and a phenolic hydroxyl group provides multiple points for molecular modification, enabling the exploration of structure-activity relationships. The development of robust and scalable synthetic methods for this compound is crucial to facilitate its availability for research and potential commercial applications.

This document provides a detailed guide for the scalable synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The proposed synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] The protocols herein are designed to be reproducible and scalable, with an emphasis on the rationale behind experimental choices to ensure both scientific integrity and practical applicability.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, commencing with commercially available starting materials. The key steps are:

  • Synthesis of the Protected Pyridine Intermediate: Preparation of 3-bromo-5-methoxypyridine, where the methoxy group serves as a protecting group for the hydroxyl functionality.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: Formation of the biaryl C-C bond between 3-bromo-5-methoxypyridine and 4-carboxyphenylboronic acid.

  • Deprotection: Cleavage of the methyl ether to unveil the desired hydroxyl group, yielding the final product.

This strategy is depicted in the workflow diagram below:

Synthesis_Workflow Start Starting Materials: 3,5-Dibromopyridine Sodium Methoxide 4-Carboxyphenylboronic Acid Step1 Step 1: Synthesis of 3-Bromo-5-methoxypyridine Start->Step1 Step2 Step 2: Suzuki-Miyaura Coupling Step1->Step2 Step3 Step 3: Demethylation (Deprotection) Step2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct Suzuki_Cycle Pd0 Pd(0)L_n ArylPd Ar-Pd(II)L_n-X Pd0->ArylPd Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArylArylPd Ar-Pd(II)L_n-Ar' ArylPd->ArylArylPd Ar'-B(OR)2, Base Transmetal Transmetalation ArylArylPd->Pd0 Ar-Ar' ArX Ar-X (3-bromo-5-methoxypyridine) ArB Ar'-B(OR)2 (4-carboxyphenylboronic acid) Base Base Product Ar-Ar' (Product)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Scalable Suzuki-Miyaura Coupling

This protocol is designed for scalability, utilizing aqueous conditions for a more environmentally friendly and cost-effective process.

Materials:

  • 3-Bromo-5-methoxypyridine

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction vessel, add 3-bromo-5-methoxypyridine, 4-carboxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to create an inert atmosphere.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the reaction vessel.

  • Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(5-methoxypyridin-3-yl)benzoic acid.

Data Summary:

ParameterValueReference
Aryl Halide3-Bromo-5-methoxypyridine-
Boronic Acid4-Carboxyphenylboronic acid[4]
CatalystPd(OAc)₂ / PPh₃[1]
BaseK₂CO₃[4]
Solvent SystemToluene/Water-
Temperature80-100°C-
Typical Yield>80%[4]

Part 3: Demethylation to Yield this compound

The final step is the deprotection of the methoxy group to reveal the desired hydroxyl functionality. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. [5][6][7][8][9]

Protocol 3: Boron Tribromide Mediated Demethylation

Materials:

  • 4-(5-methoxypyridin-3-yl)benzoic acid

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Deionized Water

  • Ice

Equipment:

  • Reaction vessel with a magnetic stirrer and a nitrogen inlet

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the crude 4-(5-methoxypyridin-3-yl)benzoic acid in anhydrous DCM in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM to the reaction mixture via a dropping funnel. An excess of BBr₃ (2-3 equivalents per methoxy group) is typically used.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding methanol to the cooled reaction mixture.

  • Pour the mixture into a beaker of ice water and stir for 30 minutes.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold DCM to remove impurities.

  • Dry the final product, this compound, under vacuum.

Data Summary:

ParameterValueReference
Starting Material4-(5-methoxypyridin-3-yl)benzoic acid-
ReagentBoron Tribromide (BBr₃)[5][6][7][8][9]
SolventDichloromethane (DCM)[5][6]
Temperature0°C to room temperature[5][6]
Typical YieldHigh[6]

Purification and Characterization

The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final compound should be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Safety Considerations

  • 3,5-Dibromopyridine and 3-bromo-5-methoxypyridine: These are halogenated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Methoxide: This is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic. Avoid inhalation of dust.

  • Boron Tribromide (BBr₃): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water to produce hydrobromic acid. All operations involving BBr₃ must be carried out in a well-ventilated fume hood under anhydrous conditions. Wear appropriate PPE, including acid-resistant gloves and a face shield.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of this compound. The use of a protected pyridine intermediate in conjunction with a palladium-catalyzed Suzuki-Miyaura coupling offers a reliable and efficient pathway to this valuable compound. The provided protocols, along with the underlying scientific rationale, are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. Available at: [Link]

  • Bajwa, J. S. (Year). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, (42), 1658.
  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
  • Organic Syntheses Procedure. (n.d.). 3,3'-dihydroxybiphenyl. Available at: [Link]

  • Stencel, A. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(24), 12464-12473.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Anichem. (n.d.). 3-Benzyloxy-5-bromo-pyridine In Stock. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-hydroxypyridin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and product purity.

The synthesis of this compound, a key structural motif in medicinal chemistry, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an aryl halide with an organoboron species.[1] In this case, the typical coupling partners are a 3-halo-5-hydroxypyridine derivative and 4-carboxyphenylboronic acid.

While robust, the Suzuki-Miyaura reaction is not without its challenges, especially when dealing with heteroaromatic substrates like pyridine.[2][3] Issues such as low yield, catalyst deactivation, and difficult purification are common hurdles. This guide will equip you with the knowledge to diagnose and overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?

Low or no yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Potential Cause 1: Catalyst Inactivity or Decomposition The heart of the Suzuki reaction is the palladium catalyst. Its active Pd(0) form is sensitive to oxygen, which can cause deactivation.[4]

  • Solution:

    • Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction.

    • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, it can be sensitive. Consider using more robust, air-stable pre-catalysts like Pd(dppf)Cl₂ or modern Buchwald catalysts, which are known for their high activity, especially with challenging substrates like chloropyridines.[6][7]

    • Catalyst Quality: Palladium catalysts can degrade over time. Use a fresh bottle or one that has been stored properly under an inert atmosphere.[8]

Potential Cause 2: Issues with the Boronic Acid Reagent Boronic acids are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[9][10] This is particularly a risk with electron-deficient or heteroaromatic boronic acids under aqueous basic conditions.[11]

  • Solution:

    • Reagent Quality: Use high-purity 4-carboxyphenylboronic acid that has been stored in a desiccator.

    • Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally less prone to protodeboronation.[4]

    • Minimize Water: While some water is often necessary for the base to work effectively, excessive water can promote protodeboronation. Use anhydrous solvents and carefully control the amount of aqueous base added.

Potential Cause 3: Ineffective Base or Incorrect Stoichiometry The base plays a critical role in the catalytic cycle. It activates the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[12][13][14] An inappropriate base or incorrect amount can halt the reaction.

  • Solution:

    • Base Selection: The choice of base is crucial. For this specific coupling, inorganic bases are generally preferred.[13] A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[15][16] Stronger bases like NaOH can sometimes promote side reactions.

    • Ensure Freshness and Quality: Use a finely powdered, dry base to ensure consistent results.[4]

    • Stoichiometry: Typically, 2-3 equivalents of the base are used. Using too little may result in incomplete conversion.

Q2: I'm observing a significant amount of a byproduct that appears to be benzoic acid. What is happening?

This is a classic sign of protodeboronation of your 4-carboxyphenylboronic acid starting material.[10]

  • Mechanistic Insight: Under the reaction conditions (especially with heat and a base in a protic solvent like water), the boronic acid group is cleaved and replaced by a proton from the solvent.[9]

  • Mitigation Strategies:

    • Control pH: The rate of protodeboronation is highly pH-dependent.[11] Avoid overly strong bases or prolonged reaction times at high temperatures.

    • Use a More Active Catalyst System: Employing a highly active catalyst (e.g., a Buchwald system) can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[10]

    • Modify the Boron Reagent: As mentioned in Q1, using a pinacol ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) can significantly reduce the rate of protodeboronation.

Q3: My purification is very difficult. The product seems to be stuck between the aqueous and organic layers during workup. How can I effectively isolate my product?

This is a common challenge due to the zwitterionic nature of this compound. It possesses both a basic pyridine nitrogen and an acidic carboxylic acid group. At neutral pH, it can form an internal salt, giving it high polarity and poor solubility in many common organic solvents.

  • Solution: pH-Adjusted Extraction & Isolation

    • Acidic Extraction: After quenching the reaction, acidify the aqueous layer with dilute HCl to a pH of ~2-3. This will protonate the pyridine nitrogen, forming a cationic species. The product should remain in the aqueous layer, while non-basic organic impurities can be washed away with a solvent like ethyl acetate.

    • Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous layer back towards the isoelectric point (pI) of the molecule using a base (e.g., dilute NaOH or NaHCO₃). The pI is the pH at which the molecule has a net zero charge. Near its pI, the zwitterion's solubility in water is at its minimum, and it should precipitate out of solution.[17]

    • Filtration: Collect the precipitated solid by filtration, wash with cold deionized water to remove salts, and then with a non-polar solvent like ether or hexanes to remove any remaining organic impurities. Dry the product under vacuum.

    • Alternative: If precipitation is inefficient, after adjusting the pH to be slightly basic (e.g., pH 8-9) to deprotonate the carboxylic acid, you may attempt to extract the product into a more polar organic solvent, though this is often less effective.

Frequently Asked Questions (FAQs)

What is the optimal catalyst system for this synthesis? There is no single "best" catalyst, as the optimal choice can depend on the specific halide used (Cl, Br, I).[18] However, for a robust starting point, a system of Pd(dppf)Cl₂ with K₂CO₃ or K₃PO₄ as the base in a solvent mixture like 1,4-dioxane/water is widely reported and effective for coupling with pyridine derivatives.[7][16] For less reactive aryl chlorides, more specialized Buchwald ligands and pre-catalysts may be required to achieve good yields.[6]

Which halide should I use on the pyridine ring: 3-bromo-5-hydroxypyridine or 3-chloro-5-hydroxypyridine? The reactivity of aryl halides in Suzuki coupling follows the general trend: I > Br > OTf >> Cl.[19]

  • 3-Bromo-5-hydroxypyridine is generally more reactive and will couple under milder conditions than the chloro-analogue. This is often the preferred starting material.

  • 3-Chloro-5-hydroxypyridine is less expensive but requires a more active catalyst system (e.g., those with bulky, electron-rich phosphine ligands like SPhos or RuPhos) and potentially higher temperatures to react efficiently.[20][21]

How can I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate, hexanes, and a small amount of acetic acid or methanol to help move the polar product). Monitor the disappearance of the limiting starting material (usually the halopyridine).

  • LC-MS: This is the most definitive method. It allows you to monitor the consumption of starting materials and the formation of the product (by its mass) and key byproducts like the protodeboronated benzoic acid.

What are the key reaction parameters I should screen for optimization?

If you are struggling with yield, a systematic optimization is recommended. The following table outlines key parameters and their potential impact.

ParameterOptionsPotential Impact on Yield
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Affects catalytic activity and stability. Pd(dppf)Cl₂ is often a robust choice for heteroaryl couplings.[7]
Ligand PPh₃, dppf, Buchwald ligands (e.g., SPhos)Crucial for catalyst performance, especially with chlorides. Bulky, electron-rich ligands promote the reaction.[22]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strength and solubility affect boronic acid activation. Cs₂CO₃ can be more effective but is more expensive.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAffects solubility of reagents and reaction temperature. Dioxane/water is a very common and effective system.[5]
Temperature 80 - 110 °CHigher temperatures can increase reaction rate but may also increase side reactions like protodeboronation.

Visualizing the Process

To better understand the core of the synthesis and the troubleshooting logic, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar¹-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar²-B(OR)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar¹-Ar² (Product) Ar2BOH2 Ar²-B(OH)₂ Ar2BOH3 [Ar²-B(OH)₃]⁻ (Activated Borate) Ar2BOH2->Ar2BOH3 Base Base (e.g., CO₃²⁻) Base->Ar2BOH2 Ar2BOH3->Transmetalation Enters Cycle caption Fig 1. The Suzuki-Miyaura catalytic cycle and base activation.

Caption: Fig 1. The Suzuki-Miyaura catalytic cycle and base activation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_atmosphere Is the reaction under a strict inert atmosphere (Ar/N₂)? start->check_atmosphere check_reagents Are reagents (catalyst, base, boronic acid) fresh and pure? check_atmosphere->check_reagents Yes fix_atmosphere Degas solvents thoroughly. Use Schlenk techniques. check_atmosphere->fix_atmosphere No check_conditions Are reaction conditions (base, solvent, temp) appropriate? check_reagents->check_conditions Yes fix_reagents Use fresh catalyst. Check boronic acid for degradation. Use dry, powdered base. check_reagents->fix_reagents No optimize_conditions Screen different bases (K₃PO₄, Cs₂CO₃). Try a more active catalyst/ligand system. Adjust temperature. check_conditions->optimize_conditions Unsure / Still failing success Yield Improved check_conditions->success Yes fix_atmosphere->check_reagents fix_reagents->check_conditions optimize_conditions->success

Caption: Fig 2. A logical workflow for troubleshooting low-yield reactions.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. It may require optimization based on your specific laboratory conditions and reagent purity.

Reaction: Coupling of 3-bromo-5-hydroxypyridine with 4-carboxyphenylboronic acid.

Materials:

  • 3-bromo-5-hydroxypyridine (1.0 equiv)

  • 4-carboxyphenylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-hydroxypyridine, 4-carboxyphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon or nitrogen for at least 30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-bromo-5-hydroxypyridine has been consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the pad with water.

    • Transfer the filtrate to a separatory funnel and wash with ethyl acetate (2x) to remove non-polar impurities.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

    • Wash again with ethyl acetate (2x) to remove any acidic impurities.

    • Carefully adjust the pH of the aqueous layer to ~5-6 with 1M NaOH or saturated NaHCO₃ solution. The product should precipitate as a solid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold diethyl ether.

    • Dry the purified this compound under high vacuum.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry – A European Journal, 17(8), 2492–2503.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, W., Nelson, D. P., & Jensen, M. S. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(20), 4478–4481.
  • Billingsley, K. L., & Buchwald, S. L. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4487–4491.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and potassium 4-carboxyphenyltrifluoroborate. Retrieved from [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the decolorization and purification of p-hydroxybenzoic acid.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude 4-(5-hydroxypyridin-3-yl)benzoic acid. As a molecule possessing both an acidic carboxylic acid and a basic pyridine nitrogen, its amphoteric nature presents unique challenges and opportunities for purification. This document is intended for researchers, medicinal chemists, and process development professionals aiming to achieve high purity of this valuable building block.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification workflow. Each answer provides a causal explanation and a detailed protocol to resolve the issue.

Question 1: After recrystallization, my final product remains colored (yellow to brown). What is the cause and how can I obtain a white solid?

Answer: A persistent color in the final product typically indicates the presence of highly conjugated, colored impurities or degradation byproducts. These impurities are often present in small quantities but have high extinction coefficients, and they may co-crystallize with your product. The most effective method to remove them is by treating the recrystallization solution with activated charcoal.

The principle behind this technique is the high surface area of activated charcoal, which allows it to adsorb large, flat, aromatic, and colored molecules through van der Waals forces.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored this compound in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol/water mixture). Refer to the solvent selection table in the FAQ section.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents violent boiling when the charcoal is added.

  • Charcoal Addition: Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.[1][2]

  • Heating: Add a boiling chip, return the flask to the heat source, and gently boil the mixture for 5-10 minutes. Swirl the flask occasionally to ensure thorough mixing.

  • Hot Filtration: This is a critical step. You must filter the hot solution to remove the charcoal. If the solution cools, your product will crystallize prematurely along with the charcoal.

    • Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.

    • Pre-heat the funnel and the receiving flask by pouring some hot solvent through them just before filtering your mixture.[3]

    • Pour the hot, charcoal-containing solution through the fluted filter paper in portions. Keep the solution near its boiling point throughout the transfer.

  • Crystallization: The resulting filtrate should be clear and colorless. Allow it to cool slowly to room temperature to form pure crystals, then cool further in an ice bath to maximize the yield.[4]

  • Isolation: Collect the pure, white crystals by vacuum filtration and wash them with a small amount of cold solvent.

Question 2: My product "oiled out" during cooling instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the concentration of impurities is so high that it disrupts the crystal lattice formation, leading to the separation of a supersaturated liquid phase.

Primary Causes and Solutions:

  • Solution is too concentrated or cooled too quickly: Rapid cooling can lead to a supersaturated state where precipitation happens too fast for an ordered crystal lattice to form. Allow the solution to cool more slowly. If it still oils out, gently reheat the solution to redissolve the oil, add a small amount (5-10%) more solvent, and attempt a slower cooling cycle.

  • High Impurity Load: Impurities can significantly lower the melting point of a mixture and inhibit crystallization. If adjusting the solvent and cooling rate fails, the crude material likely requires a more rigorous pre-purification step before recrystallization. An acid-base extraction is highly effective for this compound.

  • Inducing Crystallization: If a supersaturated solution fails to crystallize, you can try:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.[5]

    • Seeding: Add a tiny crystal of pure product (if available) to the solution to initiate crystallization.[5]

Question 3: The recovery yield from my recrystallization is very low (<50%). What are the common causes?

Answer: Low recovery is a frequent issue in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor. Several factors can lead to poor yield:

Potential Cause Explanation Solution
Excess Solvent Using too much solvent will keep a significant portion of your product dissolved even after cooling. The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold.Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the hot solvent in small portions until dissolution is just complete.[3]
Premature Crystallization If the product crystallizes on the filter paper or in the funnel stem during hot filtration (especially after charcoal treatment), it will be lost.Use a stemless or short-stemmed funnel and pre-heat the entire filtration apparatus (funnel, filter paper, receiving flask) with hot solvent before starting the filtration.[3]
Incomplete Precipitation The compound may have some residual solubility even at room temperature.After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation before vacuum filtration.[4]
Washing with Warm Solvent Washing the collected crystals with room temperature or warm solvent during vacuum filtration will redissolve some of the product.Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Question 1: What is the best purification strategy for this molecule?

Answer: The optimal strategy depends on the nature and quantity of the impurities. A multi-step approach is often best. The amphoteric character of this compound allows for a powerful acid-base extraction to remove neutral, non-amphoteric acidic, or basic impurities. This is often followed by recrystallization to remove closely related impurities and achieve high crystalline purity.

Purification_Workflow Crude Crude Product Purity_Check1 Assess Purity (TLC, ¹H NMR) Crude->Purity_Check1 Acid_Base Acid-Base Extraction Purity_Check1->Acid_Base High Impurity Load (>10-15%) Recrystal Recrystallization (+/- Charcoal) Purity_Check1->Recrystal Low Impurity Load (<10%) Acid_Base->Recrystal Further Polish Purity_Check2 Final Purity Check (HPLC, MP, NMR) Recrystal->Purity_Check2 Purity_Check2->Recrystal Purity <98% Pure_Product Pure Product Purity_Check2->Pure_Product Purity ≥98%

Caption: General purification workflow for this compound.

Question 2: How does pH control the solubility of this compound?

Answer: This molecule is amphoteric, meaning it has both an acidic group (the carboxylic acid, -COOH) and a basic group (the pyridine nitrogen, -N=). Its solubility in water is highly pH-dependent.

  • In acidic solution (e.g., pH < 2): The pyridine nitrogen is protonated to form a pyridinium salt (-NH+-). The molecule carries a net positive charge and becomes highly soluble in water.

  • In basic solution (e.g., pH > 9): The carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). The molecule carries a net negative charge and also becomes highly soluble in water.

  • At the Isoelectric Point (pI): There is a specific pH, known as the pI, where the molecule exists predominantly as a neutral zwitterion (with both a positive and negative charge). At this pH, the molecule has its minimum solubility in water. This is the ideal pH for precipitating the compound from an aqueous solution to maximize recovery. The pI can be estimated by averaging the pKa values of the acidic and basic groups.

This pH-dependent solubility is the basis for acid-base extraction.[6][7][8][9]

Acid_Base_Logic cluster_low_ph Low pH (e.g., pH 2) cluster_pI Isoelectric Point (pI, e.g., pH ~4-5) cluster_high_ph High pH (e.g., pH 9) Low_pH Protonated Form (Pyridinium Salt) SOLUBLE in Water PI Zwitterionic Form INSOLUBLE in Water (Precipitates) Low_pH->PI Add Base PI->Low_pH Add Acid High_pH Deprotonated Form (Carboxylate Salt) SOLUBLE in Water PI->High_pH Add Base High_pH->PI Add Acid

Caption: pH-dependent solubility of this compound.

Question 3: Can you provide a step-by-step protocol for an acid-base extraction?

Answer: Certainly. This protocol is designed to separate the amphoteric product from neutral organic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product (e.g., 1 gram) in a suitable organic solvent like ethyl acetate (20-30 mL) in a separatory funnel. If there are insoluble solids, filter them off first.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL) to the separatory funnel. Sodium bicarbonate is a weak base and will selectively deprotonate the more acidic carboxylic acid without significantly affecting the less acidic hydroxyl group.[7]

  • Extraction: Stopper the funnel, invert it, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated product, as its sodium salt, will now be in the aqueous layer. The neutral impurities will remain in the organic (ethyl acetate) layer.

  • Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Pour the organic layer out from the top of the funnel into a separate flask (this layer can be discarded if only neutral impurities are expected).

  • Re-extraction (Optional but Recommended): To maximize recovery, add fresh ethyl acetate (10 mL) to the aqueous layer in the separatory funnel, shake, and separate again. Discard this second organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise. You will see the product begin to precipitate as a solid.

  • pH Adjustment: Continue adding acid until the pH of the solution is at the isoelectric point (typically pH 4-5, check with pH paper). Adding too much acid (pH < 2) will re-dissolve the product.

  • Isolation: Allow the mixture to stir in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the purified solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Question 4: What are good solvent systems for recrystallization and column chromatography?

Answer: The choice of solvent is critical for successful purification.

For Recrystallization: A good solvent should dissolve the compound well when hot but poorly when cold. Given the polar nature of the molecule, polar protic solvents or their mixtures with water are excellent candidates.

Solvent SystemSolubility (Hot)Solubility (Cold)Remarks
WaterModerateVery LowExcellent for final purity, but large volumes may be needed. Ideal for precipitating from acid-base extraction.[5][10]
EthanolHighLow-ModerateGood general-purpose solvent. Often used in combination with water.
Ethanol/WaterVery HighVery LowHighly tunable. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (cloud point). Add a few drops of hot ethanol to clarify, then cool.
Acetic Acid/WaterHighLowCan be effective but may be difficult to remove residual acetic acid.

For Column Chromatography: This is useful for separating compounds with very similar solubility or for removing baseline impurities.

  • Stationary Phase: Standard silica gel (SiO₂).

  • Mobile Phase (Eluent): A polar solvent system is required. Start with a mixture and increase polarity gradually.

    • Dichloromethane (DCM) / Methanol (MeOH): Begin with 1-2% MeOH in DCM and gradually increase the MeOH concentration (e.g., up to 10%). Adding a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase can improve peak shape by keeping the carboxylic acid protonated and reducing tailing on the silica.

    • Ethyl Acetate / Hexanes with Acid: While less common for this polar compound, a high percentage of ethyl acetate with an acid modifier can also be effective.

For purity analysis, reverse-phase HPLC is standard. A C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid) is a typical starting point.[11][12][13]

References

  • Beilstein, F. K. (1918). Handbuch der Organischen Chemie. (This is a foundational reference for organic compound properties, though a specific online link is not practical).
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link][11]

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link][6]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][7]

  • Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link][9]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link][1]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link][5]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link][3]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link][13]

  • Google Patents. (2013). US Patent 2013/0072573 A1.
  • Google Patents. (n.d.). US Patent 3235588A - Purification of benzoic acid. Retrieved from [10]

  • Reddit. (2023). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Organic Syntheses. (1934). p-HYDROXYBENZOIC ACID. Retrieved from [Link][2]

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Common side-products in the synthesis of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(5-hydroxypyridin-3-yl)benzoic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side-products and impurities encountered during the synthesis of this valuable bi-aryl compound. Our guidance is rooted in established chemical principles to help you optimize your reaction outcomes, streamline purification, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

The most prevalent and versatile method for synthesizing this class of bi-aryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, typically a boronic acid or its ester.[1][2]

For this specific target, the reaction involves coupling a halogenated hydroxypyridine with a benzoic acid derivative functionalized with a boronic acid or ester. The two most common variations are:

  • Route A: Coupling of 3-bromo-5-hydroxypyridine with (4-carboxyphenyl)boronic acid .

  • Route B: Coupling of 3-bromo-5-hydroxypyridine with a boronic ester of a benzoic acid ester (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate), followed by a subsequent ester hydrolysis step.

Route B is often preferred in process development as the ester protecting group can prevent potential complications arising from the acidic proton of the carboxylic acid under the basic reaction conditions required for the Suzuki coupling.[3]

Q2: What are the primary side-products I should anticipate in my crude reaction mixture?

During a Suzuki-Miyaura coupling, several undesired parallel reactions can occur. The most common impurities for this specific synthesis are:

  • Benzoic Acid (from Protodeboronation): The boronic acid starting material can react with residual water or other proton sources in the reaction mixture, leading to the cleavage of the C-B bond and formation of benzoic acid.

  • 4,4'-Biphenyldicarboxylic Acid (from Boronic Acid Homocoupling): The boronic acid can couple with itself, a reaction often promoted by the presence of oxygen or high catalyst loading, to form a symmetrical biphenyl dimer.

  • 5-Hydroxypyridine (from Dehalogenation): The aryl halide starting material can be reduced, replacing the halogen atom with a hydrogen. This can occur if a hydride source is present, sometimes generated from the solvent or base.[4]

  • 5,5'-Dihydroxy-3,3'-bipyridine (from Aryl Halide Homocoupling): The aryl halide can undergo self-coupling to form a bipyridine dimer, though this is generally less common than boronic acid homocoupling.

  • Unreacted Starting Materials: Incomplete conversion will leave residual 3-bromo-5-hydroxypyridine and the boronic acid derivative in the crude product.

Q3: How can I analytically identify these specific impurities?

A combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective approach.

  • HPLC: Develop a gradient method that provides good separation between the starting materials, the desired product, and the potential side-products. Spiking the crude mixture with authentic standards of the suspected impurities is the definitive way to confirm their identity by retention time.

  • LC-MS: This technique is invaluable for identifying unknown peaks in your chromatogram. By comparing the observed mass-to-charge ratio (m/z) of an impurity peak with the calculated molecular weights of the potential side-products, you can confidently assign their structures.

  • NMR Spectroscopy: While ¹H NMR of the crude mixture can be complex, it can reveal the presence of major impurities. For instance, the simple aromatic pattern of benzoic acid or 5-hydroxypyridine is often distinguishable from the more complex spectrum of the desired product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on mechanistic principles.

Problem 1: My yield is low, and I have significant amounts of unreacted starting materials.

A low conversion rate is a common issue that can typically be traced back to catalyst activity or reaction conditions.

Likely Causes & Solutions:

  • Catalyst Inactivation: The Pd(0) active catalyst is sensitive to oxygen. If the reaction is not thoroughly degassed, the catalyst can be oxidized to inactive Pd(II) species.

    • Solution: Ensure all solvents are rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Incorrect Base or Insufficient Basicity: The base plays a crucial role in activating the boronic acid for transmetalation.[3][5] If the base is too weak, hygroscopic, or used in insufficient quantity, the reaction will stall.

    • Solution: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is freshly opened or has been dried in an oven prior to use. Use at least 2-3 equivalents relative to the limiting reagent.

  • Ligand Degradation or Inappropriateness: The phosphine ligands used to stabilize the palladium catalyst can be oxidized. Furthermore, the choice of ligand is critical for promoting the desired reaction steps.

    • Solution: Use electron-rich, bulky phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine, which are known to promote efficient cross-coupling of heteroaryl halides.[6] Store ligands under an inert atmosphere.

Problem 2: My main impurity is 4,4'-biphenyldicarboxylic acid. What causes this homocoupling and how can it be stopped?

The formation of this dimer is a classic Suzuki side-reaction resulting from the self-coupling of your boronic acid reagent.

Likely Causes & Solutions:

  • Oxygen in the Reaction: The mechanism for homocoupling is often promoted by the presence of molecular oxygen.

    • Solution: As with low conversion, rigorous degassing of all reagents and solvents is the most critical preventative measure.

  • High Catalyst Loading or Temperature: Excessive catalyst or unnecessarily high temperatures can increase the rate of side-reactions, including homocoupling.

    • Solution: Titrate the catalyst loading down to the lowest effective level (e.g., start at 1-2 mol %). Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C is often sufficient).

  • Stoichiometry: Using a large excess of the boronic acid can drive homocoupling.

    • Solution: Use a modest excess of the boronic acid (e.g., 1.1-1.2 equivalents). In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst and boronic acid can minimize the concentration of the palladium-halide intermediate available for side reactions.

Problem 3: I'm seeing a significant peak for 5-hydroxypyridine in my LC-MS analysis.

This indicates that your starting material, 3-bromo-5-hydroxypyridine, is undergoing dehalogenation.[4]

Likely Causes & Solutions:

  • Hydride Source: The palladium-aryl intermediate can react with a hydride source, leading to reductive elimination of the dehalogenated product. Common hydride sources include solvents (like isopropanol), certain bases (like alkoxides), or impurities.

    • Solution: Use aprotic solvents like dioxane, toluene, or DMF. Avoid alcoholic solvents unless the protocol specifically calls for them. Use carbonate or phosphate bases, which are less likely to generate hydrides.

  • Inefficient Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the palladium-halide intermediate has more time to participate in side reactions like dehalogenation.

    • Solution: Ensure your base is effective and your boronic acid is of high quality. Sometimes, adding a small amount of water to the reaction (if using an organic solvent) can facilitate the transmetalation step and outcompete dehalogenation.

Data Summary & Visualization

Table 1: Summary of Common Side-Products and Mitigation Strategies
Side-Product NameStructureCommon Cause(s)Recommended Preventative Actions
Benzoic Acid C₇H₆O₂Protodeboronation (reaction with H₂O)Use high-quality, dry boronic acid; minimize water content unless needed to promote catalysis.
4,4'-Biphenyldicarboxylic Acid C₁₄H₁₀O₄Homocoupling of boronic acid (O₂ promoted)Rigorously degas all solvents and reagents; use minimal effective catalyst loading; use a slight excess (1.1-1.2 eq.) of boronic acid.
5-Hydroxypyridine C₅H₅NODehalogenation of aryl halideUse aprotic solvents (dioxane, toluene); use carbonate/phosphate bases; ensure efficient transmetalation.
5,5'-Dihydroxy-3,3'-bipyridine C₁₀H₈N₂O₂Homocoupling of aryl halideOptimize ligand and catalyst system; avoid excessively high temperatures.
Diagrams

Suzuki_Mechanism cluster_cycle Main Catalytic Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X Pd(II)-Ar Pd(II)-Ar OxAdd->Pd(II)-Ar Ar-Pd(II)-X Transmetal Transmetalation Pd(II)-Ar->Transmetal Ar'-B(OR)2 Base Pd(II)-Ar-Ar' Pd(II)-Ar-Ar' Transmetal->Pd(II)-Ar-Ar' Ar-Pd(II)-Ar' RedElim Reductive Elimination Pd(II)-Ar-Ar'->RedElim RedElim->Pd(0) Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_boronic Boronic Acid Side-Reactions cluster_halide Aryl Halide Side-Reactions Boronic_Acid (4-carboxyphenyl)boronic acid Protodeboronation Benzoic Acid Boronic_Acid->Protodeboronation H⁺ source Homocoupling_B 4,4'-Biphenyldicarboxylic Acid Boronic_Acid->Homocoupling_B [Pd], O₂ Aryl_Halide 3-bromo-5-hydroxypyridine Dehalogenation 5-Hydroxypyridine Aryl_Halide->Dehalogenation [Pd], H⁻ source Homocoupling_X 5,5'-dihydroxy-3,3'-bipyridine Aryl_Halide->Homocoupling_X [Pd]

Caption: Major side-reaction pathways for the starting materials.

Experimental Protocol: Purification of this compound

This protocol describes a general method for purifying the crude product, assuming it contains the side-products listed above.

Objective: To isolate the target compound from unreacted starting materials and homocoupled side-products.

Methodology: pH-Mediated Extraction and Recrystallization

  • Initial Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Separate the organic and aqueous layers.

  • Acid-Base Extraction (Separation from Non-Acidic Impurities):

    • Extract the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x volumes). The desired product and acidic side-products (benzoic acid, biphenyl dicarboxylic acid) will move into the aqueous basic layer as their carboxylate salts. Neutral impurities (like 5,5'-dihydroxy-3,3'-bipyridine) and unreacted 3-bromo-5-hydroxypyridine will remain in the organic layer.

    • Combine the aqueous layers.

  • Precipitation of Product:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly acidify the solution by adding 1M HCl dropwise with stirring. The desired product is zwitterionic but will precipitate as its isoelectric point is approached (typically around pH 4-5). Monitor the pH with litmus paper or a pH meter.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation and Recrystallization:

    • Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone to remove more soluble impurities.

    • The primary remaining impurities at this stage are likely the less soluble homocoupled biphenyl dicarboxylic acid and residual starting materials.

    • Recrystallize the crude solid from an appropriate solvent system. A mixture of ethanol/water or DMF/water is often effective. Dissolve the solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Purity Analysis:

    • Assess the purity of the final product by HPLC and NMR. If impurities persist, column chromatography on silica gel (often using a mobile phase like dichloromethane/methanol with a small amount of acetic acid) may be required.

References

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Google Patents. (2010). Process for preparing extra pure 2,6-diisopropyl phenol.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (1962). Purification of benzoic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

Sources

Stability issues of 4-(5-hydroxypyridin-3-yl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(5-hydroxypyridin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design, execution, and data interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling and stability of this compound in solution.

Q1: My this compound solution is changing color. What could be the cause?

A1: Color change, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to oxidation of the hydroxypyridine ring, a known susceptibility for phenolic compounds. The formation of colored quinone-like structures or other chromophoric degradation products can result from exposure to air (oxygen), light, or trace metal ion contaminants in your solvent or buffer.

Q2: I'm observing poor solubility of this compound in my aqueous buffer. How can I improve this?

A2: The solubility of this compound is pH-dependent due to the presence of both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. In neutral aqueous solutions, the compound may have limited solubility. To enhance solubility, consider the following:

  • Adjusting pH: Increasing the pH to slightly basic conditions (e.g., pH 7.5-9.0) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, in acidic conditions (pH < 4), the pyridine nitrogen will be protonated, which can also increase solubility. However, be mindful that pH extremes can accelerate degradation.[1][2][3][4]

  • Co-solvents: The use of polar organic co-solvents such as DMSO, DMF, ethanol, or methanol can significantly improve solubility.[5][6][7] It is crucial to ensure the chosen co-solvent is compatible with your experimental system.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: The main factors influencing the stability of this compound are:

  • pH: Both highly acidic and highly basic conditions can catalyze hydrolysis, although the hydroxypyridine and benzoic acid moieties are generally stable to hydrolysis under mild conditions.[1][8] pH also significantly impacts the rate of oxidation.

  • Oxidation: The hydroxypyridine ring is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide contaminants, or trace metal ions.[9]

  • Light: As a phenolic compound, this compound may be susceptible to photodegradation, especially under UV light.[10][11][12]

  • Temperature: Elevated temperatures can accelerate all degradation pathways, including oxidation and potential decarboxylation.[13]

II. Troubleshooting Guide: Degradation Issues

This guide provides a systematic approach to identifying and mitigating common degradation problems.

Issue 1: Rapid Degradation Observed by HPLC Analysis

Symptom: Your HPLC chromatogram shows a rapid decrease in the main peak area for this compound, with the appearance of new, unidentified peaks.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxidative Degradation The hydroxypyridine moiety is prone to oxidation. This can be accelerated by dissolved oxygen, trace metal ions in the buffer, or peroxide contaminants in organic solvents.1. De-gas solvents: Sparge all aqueous buffers and solvents with an inert gas (nitrogen or argon) before use.[7] 2. Use high-purity solvents: Ensure solvents are fresh and free of peroxides. 3. Add a chelating agent: Incorporate a small amount of EDTA (e.g., 0.1 mM) into your aqueous buffers to chelate trace metal ions that can catalyze oxidation. 4. Work under an inert atmosphere: For highly sensitive experiments, prepare and handle solutions in a glove box or under a blanket of inert gas.
Photodegradation Exposure to ambient or UV light can induce photochemical reactions, leading to degradation.1. Protect from light: Use amber vials or wrap containers in aluminum foil.[14] 2. Minimize light exposure: Prepare solutions fresh and avoid prolonged storage on the benchtop.
pH-Mediated Instability Extreme pH values can accelerate degradation.1. Optimize pH: Determine the optimal pH range for stability (typically pH 4-8 for similar compounds). Prepare buffers carefully and verify the pH.[1] 2. Use appropriate buffers: Employ a buffer system with sufficient capacity to maintain the desired pH.
Visualizing the Troubleshooting Workflow

Troubleshooting_Degradation cluster_solutions Solutions start Rapid Degradation Detected check_oxidation Check for Oxidation 1. De-gas solvents? 2. Use fresh solvents? 3. Add EDTA? start->check_oxidation Is color change observed? check_photo Check for Photodegradation 1. Using amber vials? 2. Minimized light exposure? check_oxidation->check_photo Degradation persists sol_oxidation Implement inert atmosphere, use high-purity solvents check_oxidation->sol_oxidation check_pH Check for pH Instability 1. pH within optimal range? 2. Buffer capacity sufficient? check_photo->check_pH Degradation persists sol_photo Conduct experiments in a dark room check_photo->sol_photo solution_stable Solution Stabilized check_pH->solution_stable Issue resolved sol_pH Perform pH stability profiling check_pH->sol_pH sol_oxidation->solution_stable sol_photo->solution_stable sol_pH->solution_stable

Caption: Troubleshooting workflow for rapid degradation.

III. Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for analytical method development.[8][14][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[15]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Maintain a control sample in the dark.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by HPLC-UV and LC-MS to identify and characterize the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[16][17]

1. Initial Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • The primary goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

  • Adjust the gradient slope, mobile phase pH, and organic modifier to optimize resolution.

  • Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from co-eluting impurities.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

  • Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Evaluate the variability of the results under the same operating conditions over a short interval of time (repeatability) and within the same laboratory over a longer period (intermediate precision).

  • Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Method Development Workflow

HPLC_Method_Development start Start: Define Analytical Goal forced_degradation Perform Forced Degradation Studies start->forced_degradation initial_conditions Select Initial HPLC Conditions (Column, Mobile Phase, etc.) forced_degradation->initial_conditions analyze_samples Analyze Stressed Samples initial_conditions->analyze_samples evaluate_separation Evaluate Peak Separation & Purity analyze_samples->evaluate_separation optimize Optimize Method (Gradient, pH, etc.) evaluate_separation->optimize Separation inadequate validate Validate Method (ICH Guidelines) evaluate_separation->validate Separation adequate optimize->analyze_samples Re-analyze final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

IV. Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Oxidation of the Hydroxypyridine Ring: The phenolic hydroxyl group makes the pyridine ring susceptible to oxidation, potentially forming quinone-like structures. This is often a primary degradation route for such compounds.

  • Decarboxylation: Under thermal stress, the benzoic acid moiety may undergo decarboxylation to yield 5-hydroxy-3-phenylpyridine.

  • Photochemical Reactions: UV light can induce various reactions, including oxidation and ring cleavage.

Visualizing Potential Degradation Pathways

Degradation_Pathways parent This compound oxidation_product Oxidized Products (e.g., Quinone-like structures) parent->oxidation_product Oxidation (O₂, H₂O₂) decarboxylation_product Decarboxylation Product (5-hydroxy-3-phenylpyridine) parent->decarboxylation_product Thermal Stress (Heat) photodegradation_products Photodegradation Products (Ring-opened, etc.) parent->photodegradation_products Photolysis (UV Light)

Caption: Plausible degradation pathways for this compound.

V. References

  • Shaikh, N., et al. (2025). Identification and Structural Characterization of Degradation Products of Tivozanib Using LC-Q-TOF-MS/MS and NMR: An In Silico Approach for Degradation and Toxicity Prediction. Rapid communications in mass spectrometry : RCM.

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). Forced Degradation Studies of Linagliptin Tablets. Retrieved from [Link]

  • RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.

  • Hurduc, N., et al. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Organic Syntheses Procedure.

  • Venkatasami, G., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.

  • Vardan. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

  • NIH. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.

  • Beltran-Heredia, J., et al. (2001). Comparison of the degradation of p-hydroxybenzoic acid in aqueous solution by several oxidation processes. PubMed.

  • Karaman, Y., & Baltaci, E. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal, 30(2), 40–49.

  • ResearchGate. (n.d.). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Semantic Scholar. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Forme.

  • MDPI. (n.d.). TiO₂/LaFeO₃ Composites for the Efficient Degradation of Benzoic Acid and Hydrogen Production.

  • Thati, J., et al. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.

  • Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical and Engineering Data, 55, 5124-5127.

  • Lange, J., et al. (n.d.). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate.

  • UniCH. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin.

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy....

  • MDPI. (n.d.). The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants.

  • PubMed. (n.d.). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition.

  • ResearchGate. (n.d.). The effect of pH on the aqueous solubility (recovery) of different.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media*.

Sources

Technical Support Center: Optimizing Coupling Reactions with 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing synthetic routes involving 4-(5-hydroxypyridin-3-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this trifunctional molecule. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

Analysis of the Core Structure: A Molecule of Competing Reactivity

This compound is a versatile building block, but its utility is matched by its complexity. Successful coupling requires a nuanced understanding of its three distinct functional groups, each with its own reactivity profile.

  • Carboxylic Acid (-COOH): The primary site for amide bond formation and esterification. Its acidic proton can influence base-sensitive reactions.

  • Phenolic Hydroxyl (-OH): A nucleophilic and weakly acidic group. It can lead to undesired side reactions such as O-acylation or O-arylation and can deprotonate to form a phenoxide, which may alter solubility and reactivity.

  • Pyridine Nitrogen (N): A basic site that can act as a Lewis base, coordinating to and potentially inhibiting palladium or other metal catalysts, thereby disrupting the catalytic cycle.[1][2]

The key to success lies in selectively controlling these functionalities.

G cluster_molecule This compound cluster_challenges Potential Reaction Issues mol Molecule a Carboxylic Acid (Amide Coupling Site) mol->a Reacts with Amines b Phenolic Hydroxyl (Side Reactions / Requires Protection) mol->b Competes in Reactions c Pyridine Nitrogen (Catalyst Inhibition) mol->c Coordinates to Metals a->b Intramolecular Interactions / Reactivity a->c Acid-Base Interactions b->c Electronic Effects / Coordination

Caption: Interplay of reactive sites in the core molecule.

Part 1: Frequently Asked Questions - General Considerations

Q1: Do I absolutely need to protect the phenolic hydroxyl group?

Answer: In most cases, yes. Leaving the phenol unprotected is a significant risk that often leads to complex product mixtures and low yields of the desired product.

  • Causality: The phenolic proton is acidic enough to be deprotonated by the bases typically used in cross-coupling reactions (e.g., carbonates, phosphates, or alkoxides). The resulting phenoxide is a potent nucleophile that can compete with your desired nucleophile (e.g., an amine in Buchwald-Hartwig or a boronic acid in Suzuki coupling), leading to O-arylation side products. In amide coupling, the phenol can be acylated by the activated carboxylic acid, leading to ester formation. Protecting the phenol masks its nucleophilicity and acidity, directing the reaction to the desired pathway.[3][4]

Q2: What is the best general-purpose protecting group for the phenol in this molecule?

Answer: The choice of protecting group is critical and depends on the downstream reaction conditions. A robust yet easily cleavable group is ideal.

  • Expert Recommendation: For general robustness across various coupling conditions, a silyl ether , such as a tert-Butyldimethylsilyl (TBDMS) ether, is often a good starting point due to its stability to many non-acidic and non-fluoride conditions.[5] For greater stability, especially if harsh bases or higher temperatures are required, an ether protecting group like a methoxymethyl (MOM) or benzyl (Bn) ether is recommended.[4] A more modern alternative is the tetrafluoropyridyl (TFP) ether , which is stable to a wide range of conditions, including acid and base, and can be cleaved under very mild, specific conditions.[6]

Table 1: Recommended Phenol Protecting Groups

Protecting Group Abbreviation Common Protection Reagents Stability Common Deprotection Reagents
tert-Butyldimethylsilyl TBDMS TBDMS-Cl, Imidazole, DMF Mild Base, Reductants TBAF, HF-Pyridine, Acetic Acid
Methoxymethyl MOM MOM-Cl, DIPEA, DCM Strong Base, Suzuki/Buchwald Strong Acid (e.g., HCl)
Benzyl Bn BnBr, K₂CO₃, Acetone Strong Base, Suzuki/Buchwald H₂, Pd/C (Hydrogenolysis)

| Tetrafluoropyridyl | TFP | Pentafluoropyridine, K₂CO₃, DMF | Acid, Base, Pd-Coupling[6] | KF, 18-Crown-6, Methyl thioglycolate[6] |

Part 2: Troubleshooting Palladium Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Note: For these reactions, it is assumed you are starting with a halogenated or triflated version of the protected this compound.

Q3: My Suzuki-Miyaura coupling yield is very low. What are the most likely causes?

Answer: Low yield in Suzuki couplings with this substrate scaffold typically points to one of three issues: catalyst inactivation, poor reagent quality/solubility, or competing side reactions like protodeboronation.[7][8][9]

  • Catalyst Inactivation: The pyridine nitrogen is a known inhibitor of palladium catalysts.[1] It can coordinate to the palladium center, preventing it from participating in the catalytic cycle.

    • Solution: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands are designed to promote the desired catalytic cycle and can often overcome the inhibitory effects of substrates like pyridines.[8] Using a pre-formed palladium catalyst (e.g., XPhos Pd G3) can also be more effective than generating the active Pd(0) species in situ.[10]

  • Poor Solubility: The polarity of the molecule can lead to poor solubility of reactants or the base in common organic solvents.

    • Solution: A solvent screen is crucial. A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) often improves the solubility of inorganic bases like K₂CO₃ or K₃PO₄ and facilitates the reaction.[7][11] Ensure your reaction is well-stirred.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, especially with heteroaromatic or electron-deficient boronic acids.[7]

    • Solution: Use a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[7][11] Running the reaction under strictly anhydrous conditions or at the lowest effective temperature can also minimize this side reaction.[7]

Q4: I am attempting a Buchwald-Hartwig amination and see starting material decomposition. Why is this happening?

Answer: Substrate decomposition in Buchwald-Hartwig reactions is frequently caused by using a base that is too strong for the functional groups present.[12]

  • Causality: Strong bases like sodium tert-butoxide (NaOtBu) or LHMDS, while effective for amination, can promote side reactions or degradation of sensitive substrates.[12][13]

    • Solution: Switch to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[12][14] While these bases may require higher reaction temperatures or more active catalyst systems (e.g., pairing with a bulky biarylphosphine ligand), they offer much greater functional group tolerance.[12][15]

G cluster_cat Catalyst Solutions cluster_reagent Reagent & Condition Solutions cluster_side Side Reaction Solutions start Low Yield in Cross-Coupling? cat_issue Catalyst Inhibition or Decomposition? start->cat_issue reagent_issue Reagent / Condition Issue? start->reagent_issue side_reaction Side Reaction Dominating? start->side_reaction sol_ligand Use Bulky Ligand (e.g., XPhos, SPhos) cat_issue->sol_ligand sol_precat Use Pre-formed Catalyst (e.g., G3/G4 Precatalyst) cat_issue->sol_precat sol_degas Ensure Rigorous Degassing cat_issue->sol_degas sol_base Screen Bases (e.g., K3PO4, Cs2CO3 vs NaOtBu) reagent_issue->sol_base sol_solvent Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) reagent_issue->sol_solvent sol_temp Optimize Temperature reagent_issue->sol_temp sol_proto Minimize Protodeboronation (Use Milder Base, Anhydrous) side_reaction->sol_proto [Suzuki] sol_hydro Minimize Hydrodehalogenation (Change Ligand/Base) side_reaction->sol_hydro [Buchwald]

Caption: Troubleshooting workflow for cross-coupling reactions.

Part 3: Troubleshooting Amide Coupling

Q5: I am trying to form an amide using the carboxylic acid, but I am getting a significant amount of an ester byproduct. How do I prevent this?

Answer: This indicates that the phenolic hydroxyl group is competing with your amine nucleophile and reacting with the activated carboxylic acid. This is a classic example of competing nucleophiles and highlights the necessity of a protecting group strategy.

  • Causality: Common amide coupling reagents (e.g., HATU, HOBt/EDC, DCC) activate the carboxylic acid, making it highly electrophilic. The unprotected phenol is sufficiently nucleophilic to attack this activated intermediate, forming an ester.

    • Solution: Protect the phenol before attempting the amide coupling. Any of the groups listed in Table 1 would be suitable, provided they are compatible with your amine. A TBDMS group is often sufficient and is easily removed post-coupling.

Q6: My amide coupling reaction is sluggish and does not go to completion. What should I try?

Answer: A stalled amide coupling can be due to inefficient activation of the carboxylic acid, poor solubility, or steric hindrance.

  • Inefficient Activation: The pyridine nitrogen can interfere with the activation step, particularly if it becomes protonated and forms a salt with the carboxylic acid.

    • Solution 1 (Reagent Choice): Switch to a more powerful coupling reagent. Urionium/aminium salt-based reagents like HATU or HBTU are generally very effective. Phosphonium salts like PyBOP are also excellent choices. The performance of coupling reagents can be substrate-dependent, so screening is important.[16]

    • Solution 2 (Base): Ensure an appropriate non-nucleophilic base, such as DIPEA or 2,4,6-collidine, is used (typically 2-3 equivalents) to neutralize any generated acids and facilitate the reaction.

    • Solution 3 (Solvent): Solubility is key. While DMF and NMP are common, consider alternatives like acetonitrile or THF if you suspect solvent-related issues.[16]

Part 4: Experimental Protocols

Protocol 1: Phenol Protection with TBDMS

This protocol provides a general method for protecting the hydroxyl group prior to coupling.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add imidazole (2.5 eq).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected product.

Protocol 2: Model Suzuki-Miyaura Coupling (Assumes a Bromo-Precursor)

This protocol is a starting point and should be optimized for specific substrates.[7]

  • Vial Preparation: To a microwave vial or Schlenk flask, add the protected bromo-precursor (1.0 eq), the desired boronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate) under a positive pressure of inert gas (Argon or Nitrogen).

  • Degassing & Solvent Addition: Seal the vessel and purge with an inert gas for 15-20 minutes. Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M) via syringe.[7][10]

  • Reaction: Heat the reaction mixture to 90-110 °C and monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Model Amide Coupling using HATU

This protocol uses a highly effective modern coupling reagent.

  • Preparation: Dissolve the protected this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) as a solution in DMF.

  • Reaction: Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting amide by flash column chromatography or recrystallization.

References

  • St. Fleur, A. et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • ResearchGate. (n.d.).
  • Reddit. (2022). Problems with Suzuki coupling. r/Chempros.
  • Mineno, T. et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • CEM Corporation. (n.d.). Protection and Deprotection.
  • Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol.
  • Chemistry LibreTexts. (2023).
  • PubMed. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Atlanchim Pharma. (n.d.).
  • ResearchGate. (n.d.).
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • ResearchGate. (n.d.).
  • ChemScene. (n.d.). 4-Pyridin-3-ylbenzoic acid.
  • National Institutes of Health. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
  • National Institutes of Health. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids.
  • National Institutes of Health. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.
  • MDPI. (2023).
  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • National Institutes of Health. (n.d.). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling.
  • University POLITEHNICA of Bucharest. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS.
  • National Institutes of Health. (2022). Pd(II)
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ACS Publications. (2022). Pd(II)
  • ChemScene. (n.d.). 4-Pyridin-3-ylbenzoic acid.
  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.
  • Alchem.Pharmtech. (n.d.). 4-Pyridin-3-yl-benzoic acid.
  • BoroPharm Inc. (n.d.). 4-PYRIDIN-3-YL-BENZOIC ACID.
  • Sigma-Aldrich. (n.d.). 4-Pyridin-4-yl-benzoic acid.

Sources

Troubleshooting poor solubility of 4-(5-hydroxypyridin-3-yl)benzoic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Troubleshooting Poor Solubility in Experimental Applications

Welcome to the technical support guide for 4-(5-hydroxypyridin-3-yl)benzoic acid. This document, prepared by our application science team, provides in-depth troubleshooting for common solubility challenges encountered by researchers. Our goal is to explain the chemical principles governing this compound's behavior and provide actionable protocols to ensure its successful application in your experiments.

Part 1: Understanding the Core Issue - The 'Why' Behind Poor Solubility

Before attempting to force the compound into solution, it is critical to understand its inherent chemical nature. This knowledge is the foundation for logical and effective troubleshooting.

FAQ 1: Why is this compound so poorly soluble in neutral water and common buffers (e.g., PBS pH 7.4)?

Answer: The poor aqueous solubility of this compound at neutral pH is a direct result of its amphoteric and zwitterionic character. The molecule contains three key functional groups that dictate its solubility:

  • A Benzoic Acid Group (-COOH): This is an acidic group that is largely deprotonated (negatively charged, -COO⁻) at pH levels above its pKa (~4-5).[1]

  • A Pyridine Ring Nitrogen: This nitrogen atom is basic and becomes protonated (positively charged, N⁺-H) at pH levels below its pKa (~5-6).[2]

  • A Hydroxypyridine Group (-OH): This phenolic-like hydroxyl group is a weak acid and can participate in significant hydrogen bonding.

At or near neutral pH (approximately 6 to 8), the acidic benzoic acid group and the basic pyridine nitrogen are simultaneously ionized. This creates a zwitterion —a neutral molecule with both a positive and a negative charge. These strong intramolecular and intermolecular electrostatic attractions, combined with hydrogen bonding, cause the molecules to pack tightly, much like in a crystal lattice. This self-association is energetically favorable and significantly reduces the compound's ability to interact with and dissolve in water molecules.[3] The pH at which the net charge is zero is the isoelectric point (pI), where solubility is at its absolute minimum.

Part 2: Primary Troubleshooting Strategy: pH Adjustment

The most effective and common method for solubilizing this compound is to shift the pH of the solvent well away from its isoelectric point. This ensures that the molecule exists predominantly as a single charged species (either a soluble salt of the carboxylate or a soluble salt of the protonated pyridine), preventing zwitterion formation.[4][5]

FAQ 2: How can I effectively dissolve the compound using pH adjustment?

Answer: You must convert the compound into a soluble salt form by making the solution sufficiently acidic or basic.

  • To create a basic solution (forming a carboxylate salt): Add a base (e.g., NaOH) to deprotonate the carboxylic acid group. This creates a negatively charged carboxylate ion, which is highly soluble in water.[6] A pH of ≥ 9 is typically sufficient.

  • To create an acidic solution (forming a pyridinium salt): Add an acid (e.g., HCl) to protonate the pyridine nitrogen. This creates a positively charged pyridinium ion, which is also highly soluble in water. A pH of ≤ 3 is a reliable starting point.

Detailed, step-by-step protocols for both methods are provided in Part 4 of this guide.

Diagram: pH-Dependent Ionization States

The following diagram illustrates how the ionization state of this compound changes with pH, directly influencing its solubility.

G cluster_low_ph Low pH (e.g., < 3) cluster_neutral_ph Isoelectric Point (pI) (e.g., pH ~6-8) cluster_high_ph High pH (e.g., > 9) node_low Predominantly Cationic Form (Pyridinium Salt) - Pyridine is N⁺-H - Carboxyl is COOH Result: HIGH SOLUBILITY node_neutral Zwitterionic Form - Pyridine is N⁺-H - Carboxyl is COO⁻ Result: MINIMUM SOLUBILITY node_low->node_neutral Increase pH node_high Predominantly Anionic Form (Carboxylate Salt) - Pyridine is N - Carboxyl is COO⁻ Result: HIGH SOLUBILITY node_neutral->node_high Increase pH

Caption: Ionization states and resulting solubility at different pH values.

FAQ 3: I tried adjusting the pH, but the compound won't dissolve or it precipitated out again. What went wrong?

Answer: This issue typically arises from one of three common experimental errors:

  • Insufficient pH Shift: You may not have moved the pH far enough from the isoelectric point. For example, adjusting to pH 8 might not be sufficient to fully deprotonate the compound and overcome the zwitterionic state. Solution: Aim for a more definitive pH, such as pH ≥ 9 for basic dissolution or pH ≤ 3 for acidic dissolution. Verify the final pH with a calibrated pH meter.

  • Incorrect Order of Operations: Adding the compound to a pre-made buffer can be problematic. The buffer's capacity may be insufficient to handle the pH shift caused by adding the acidic/basic compound itself, causing the final pH to drift back towards the pI. Solution: Always dissolve the compound in unbuffered water first, adjust the pH to achieve full dissolution, and then add this concentrated, pH-adjusted stock solution to your final buffered media. The dilution should be large enough that the stock solution does not significantly alter the final buffer pH.

  • Buffer Incompatibility: Some buffers can interact with the compound or have components that are less soluble at the adjusted pH. For example, phosphate buffers can sometimes precipitate at very high or low pH, especially in the presence of divalent cations. Solution: When creating a stock solution, use simple acid/base in pure water (e.g., NaOH in water). If issues persist, consider alternative buffering systems for your final experiment.

Part 3: Alternative & Advanced Strategies

If pH adjustment is not compatible with your experimental design, other methods can be employed, though they may be less effective for achieving high concentrations.

FAQ 4: Can I use organic solvents? Which ones are recommended?

Answer: Yes, organic solvents can be effective. Based on the properties of similar pyridylbenzoic acid structures, polar aprotic solvents are the most recommended.[7]

Solvent ClassRecommended SolventsExpected SolubilityNotes
Polar Aprotic DMSO, DMF, DMAGood to HighGenerally the best choice for creating concentrated stock solutions.
Polar Protic Ethanol, MethanolModerateSolubility is often lower than in DMSO/DMF. Can be useful for intermediate steps.[8]
Non-Polar Hexane, TolueneVery PoorNot recommended. The molecule's polarity is too high.
Chlorinated DCM, ChloroformPoor to Very PoorGenerally not effective.[9]

Important: When using an organic stock solution (e.g., in DMSO) for an aqueous experiment, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

FAQ 5: My experiment is pH-sensitive and I cannot use organic solvents. Are there any other options?

Answer: While challenging, a few other physical methods can be attempted, often in combination.

  • Co-solvency: The use of a water-miscible co-solvent can improve solubility by reducing the polarity of the aqueous medium.[10] Excipients like polyethylene glycol (PEG) or propylene glycol can be added to the aqueous solution before introducing the compound.

  • Heating: Gently warming the solution can increase the solubility of many compounds.[11] This can be particularly useful when preparing solutions. However, be cautious of compound stability at elevated temperatures and always check for precipitation as the solution cools to the experimental temperature.

  • Micronization: Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the rate of dissolution.[12] While this does not change the thermodynamic equilibrium solubility, a faster dissolution rate can be beneficial for achieving a saturated solution more quickly.[11] This is achieved by grinding the solid material into a very fine powder before attempting to dissolve it.

Diagram: Troubleshooting Workflow

Use this workflow to logically diagnose and solve solubility issues.

G start Start: Poor Solubility Observed check_ph Is pH adjustment allowed in experiment? start->check_ph use_base Use Protocol 1: Dissolve in Basic Water (e.g., pH 9 with NaOH) check_ph->use_base Yes use_acid Use Protocol 2: Dissolve in Acidic Water (e.g., pH 3 with HCl) check_ph->use_acid Yes check_organic Is an organic solvent (e.g., DMSO) allowed? check_ph->check_organic No ph_yes YES ph_no NO success Success: Clear Solution Achieved use_base->success use_acid->success use_dmso Dissolve in minimal DMSO to make concentrated stock check_organic->use_dmso Yes other_methods Attempt Advanced Methods: - Co-solvency (PEG) - Gentle Heating - Micronization check_organic->other_methods No organic_yes YES organic_no NO use_dmso->success other_methods->success

Caption: A logical workflow for troubleshooting solubility issues.

Part 4: Standard Operating Protocols

Follow these protocols precisely to prepare aqueous stock solutions of this compound.

Protocol 1: Solubilization using Basic pH Adjustment (Carboxylate Salt Formation)

This is the preferred method for most biological applications where a slightly basic stock is acceptable.

  • Preparation: Weigh the desired amount of this compound powder. Place it in a suitable container (e.g., a glass vial or flask).

  • Initial Suspension: Add a minimal amount of high-purity water (e.g., Milli-Q®) to create a slurry. Do not add the full volume yet.

  • Basification: While stirring, add 1 M NaOH solution dropwise. The solid should begin to dissolve as the pH increases and the carboxylate salt forms.[6]

  • Clarity Check: Continue adding NaOH until the solution becomes completely clear.

  • pH Verification: Use a calibrated pH meter to check the pH. If it is not ≥ 9, add another drop of 1 M NaOH and re-check.

  • Final Volume Adjustment (q.s.): Once the compound is fully dissolved and the pH is confirmed, add high-purity water to reach the final desired concentration and volume.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter compatible with high-pH solutions (e.g., PES).

Protocol 2: Solubilization using Acidic pH Adjustment (Pyridinium Salt Formation)

This method is an alternative if an acidic stock solution is required.

  • Preparation: Weigh the desired amount of this compound powder and place it in a suitable container.

  • Initial Suspension: Add a minimal amount of high-purity water to create a slurry.

  • Acidification: While stirring, add 1 M HCl solution dropwise. The solid will dissolve as the pyridine nitrogen is protonated.

  • Clarity Check: Continue adding HCl until the solution is completely clear.

  • pH Verification: Use a calibrated pH meter to confirm the pH is ≤ 3.

  • Final Volume Adjustment (q.s.): Add high-purity water to reach the final desired concentration.

  • Sterilization (Optional): Filter-sterilize the solution through a 0.22 µm filter compatible with acidic solutions (e.g., nylon or PTFE).

References

  • Smolecule. (2023, August 15). Buy 4-(Pyridin-2-yl)benzoic acid | 4385-62-0.
  • ChemBK. (2024, April 9). 4-(pyridin-4-yl)benzoic acid.
  • Britannica. Carboxylic acid - Properties, Structure, Reactions.
  • Solubility of Things. Pyridine - Solubility of Things.
  • Kumar, D., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Wikipedia. Carboxylic acid.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • Study.com. Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain.
  • JoVE. (2023, April 30).
  • PubChem. 2-Pyridone.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • PubMed. (1983). pH-solubility profiles of organic carboxylic acids and their salts.
  • ResearchGate. (2023, February 6). (PDF)
  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
  • Cheméo. Chemical Properties of Pyridine (CAS 110-86-1).
  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Loba Chemie. 110-86-1 CAS | PYRIDINE | HPLC, Spectroscopy Grade Solvents | Article No. 05487.
  • Journal of Pharmaceutical Negative Results.
  • American Chemical Society. (2020, August 31). Pyridine.
  • PubChem. 4-Hydroxy-3,5-diisopropylbenzoic acid.
  • RSC Publishing. (2015, February 24). Co-crystals and molecular salts of carboxylic acid/pyridine complexes.
  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Khan Academy. pH and solubility (video) | Equilibrium.
  • Wikipedia. 4-Hydroxybenzoic acid.
  • ChemScene. 4385-75-5 | 4-Pyridin-3-ylbenzoic acid.
  • PubChem. 3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid.
  • Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1261895-73-1.
  • ChemScene. 4385-75-5 | 4-Pyridin-3-ylbenzoic acid.
  • PubChem. 4-(2-Pyridyl)Benzoic Acid.
  • PubChem. 3-(Pyridin-4-yl)benzoic acid.
  • BLDpharm. 1250166-16-5|4-(3-Hydroxypiperidin-1-yl)benzoic acid.
  • Wikipedia. Benzoic acid.
  • BoroPharm Inc. 4-PYRIDIN-3-YL-BENZOIC ACID.
  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7).
  • Sigma-Aldrich. 4-Pyridin-4-yl-benzoic acid | 4385-76-6.

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Preventing oxidation of the hydroxyl group on 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(5-hydroxypyridin-3-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. The unique electronic properties of the hydroxypyridine ring make the phenolic hydroxyl group susceptible to oxidation, which can lead to undesired side products, reduced yields, and purification challenges. This document provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to ensure the integrity of your molecule throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, colored impurity in my reaction mixture. Is this related to oxidation?

A: It is highly probable. Phenolic compounds, especially those on electron-rich or substituted pyridine rings, can oxidize to form quinone or quinone-like structures.[1] These species are often highly conjugated and, as a result, intensely colored (typically yellow, brown, or even purple). If your reaction mixture or purified product is developing color over time, oxidation is a primary suspect.

Common Signs of Oxidation:

  • Appearance of a new, colored spot on your Thin Layer Chromatography (TLC) plate.

  • Development of a yellow or brown hue in your reaction mixture or upon work-up and exposure to air.

  • Complex new signals in the aromatic region of the ¹H NMR spectrum and the appearance of peaks corresponding to C=O groups (quinones) in the ¹³C NMR and IR spectra.[1]

  • Mass spectrometry data showing a product with a mass increase of +14 (diketone) or other oxygenated adducts.

Q2: My reaction involves an oxidizing agent. Can I proceed without protecting the hydroxyl group?

A: Proceeding without protection is a significant risk. The phenolic hydroxyl group is a potent electron-donating group, which activates the pyridine ring and makes the hydroxyl group itself susceptible to oxidation.[2] Unless your oxidizing agent is exceptionally mild and highly selective for another functional group in your substrate, you should assume that the phenolic hydroxyl on this compound will be a competitive, if not preferred, site of reaction. Protecting the hydroxyl group is the most robust strategy to ensure chemoselectivity and prevent the formation of complex byproducts.[3]

Q3: Which functional group is more reactive, the phenolic -OH or the carboxylic acid -COOH?

A: The reactivity is context-dependent.

  • Acidity: The carboxylic acid is significantly more acidic than the phenolic hydroxyl group. It will be readily deprotonated by bases.

  • Nucleophilicity: After deprotonation by a base, the resulting phenoxide is a much stronger nucleophile than the neutral hydroxyl group or the carboxylate. This makes it highly susceptible to electrophilic attack and, importantly, oxidation.

  • Electrophilicity: The carboxylic acid can be activated (e.g., to an acid chloride or active ester) to become a strong electrophile for reactions with nucleophiles.

For the purpose of preventing oxidation, the key takeaway is that under many reaction conditions (especially neutral to basic), the hydroxyl group (or its corresponding phenoxide) is the more vulnerable site.

Q4: What is the best general-purpose protecting group for this molecule?

A: For a balance of stability, ease of installation, and mild removal, a silyl ether , such as a tert-butyldimethylsilyl (TBDMS) ether, is often an excellent first choice.[4] Silyl ethers are robust enough to withstand a wide range of non-acidic and non-fluoride-containing reagents, yet they can be cleaved under very specific and mild conditions, leaving other functional groups intact.[5]

Other options are viable but have different trade-offs. The table below provides a comparative summary.

Protecting Group Selection Guide

Protecting GroupIntroduction ReagentsStabilityDeprotection ConditionsKey Considerations
TBDMS Ether TBDMS-Cl, Imidazole, DMFStable to bases, mild oxidants, organometallics.[6]Fluoride sources (TBAF, HF-Pyridine), or strong acid (TFA).[4]Recommended starting point. Excellent stability and mild, selective removal.
Benzyl Ether (Bn) Benzyl bromide (BnBr), Base (e.g., K₂CO₃)Very robust. Stable to acids, bases, and most redox reagents.Catalytic Hydrogenolysis (H₂, Pd/C).[2]Removal conditions can reduce other functional groups (e.g., nitro, alkenes).
Acetyl Ester (Ac) Acetic anhydride, Pyridine or Et₃NModerately stable. Not suitable for strongly basic or acidic conditions.[7]Mild base (K₂CO₃/MeOH) or acid hydrolysis.[7]Easy to introduce and remove, but offers less robust protection.
Methoxymethyl Ether (MOM) MOM-Cl, Base (e.g., DIPEA)Stable to bases and nucleophiles.Acidic conditions (e.g., HCl in THF/water).[4]Can be more challenging to introduce cleanly than silyl ethers.

Troubleshooting Guide: Diagnosing and Managing Oxidation

If you suspect oxidation has occurred, a systematic approach is necessary to confirm its presence and mitigate the issue. The following workflow provides a logical decision-making process.

Troubleshooting_Oxidation start Experiment shows low yield, colored impurities, or complex NMR. check_tlc Run TLC with a suitable stain (e.g., KMnO₄). start->check_tlc new_spot New, often colored or highly UV-active spot observed? check_tlc->new_spot yes_spot Yes new_spot->yes_spot no_spot No new_spot->no_spot analyze_ms Acquire LC-MS or Direct-Injection MS. yes_spot->analyze_ms High Suspicion other_issue Oxidation is unlikely. Investigate other side reactions (e.g., decomposition, incomplete reaction). no_spot->other_issue mass_increase Mass consistent with oxidation observed? (e.g., M+14, M+16) analyze_ms->mass_increase yes_mass Yes mass_increase->yes_mass no_mass No mass_increase->no_mass confirm_nmr Analyze ¹H and ¹³C NMR. yes_mass->confirm_nmr Strong Evidence no_mass->other_issue nmr_changes Loss of phenolic -OH signal? New C=O signals in ¹³C NMR? Complex aromatic signals? confirm_nmr->nmr_changes yes_nmr Yes nmr_changes->yes_nmr no_nmr No nmr_changes->no_nmr oxidation_confirmed Oxidation Confirmed. Implement preventative strategy. yes_nmr->oxidation_confirmed no_nmr->other_issue protect_oh Protect the hydroxyl group before repeating the reaction. (See Protocol 1) oxidation_confirmed->protect_oh

Caption: Troubleshooting decision tree for suspected oxidation.

Prevention Strategy: A General Workflow

The most reliable method to prevent oxidation is to mask the hydroxyl group's reactivity using a protecting group. This introduces two steps to your synthesis (protection and deprotection) but saves significant time and resources by avoiding failed reactions and difficult purifications.

Workflow start_material 4-(5-hydroxypyridin-3-yl) benzoic acid protect Step 1: Protect -OH group (e.g., as TBDMS ether) start_material->protect protected_intermediate Protected Intermediate protect->protected_intermediate Isolate & Purify reaction Step 2: Perform Desired Reaction (e.g., coupling, reduction) protected_intermediate->reaction reacted_product Protected Product reaction->reacted_product Isolate & Purify deprotect Step 3: Deprotect -OTBDMS group (e.g., with TBAF) reacted_product->deprotect final_product Final Product (Oxidation-free) deprotect->final_product

Caption: General workflow for preventing oxidation.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol describes the reliable formation of the tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • In a single portion, add TBDMS-Cl (1.2 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Validation: Confirm the structure of the protected product by ¹H NMR (disappearance of the phenolic -OH proton, appearance of new signals for the TBDMS group around 0.2 ppm and 1.0 ppm) and Mass Spectrometry (correct molecular weight for the silylated compound).

Protocol 2: Deprotection of the TBDMS Ether

This protocol uses tetrabutylammonium fluoride (TBAF) for a mild and efficient removal of the TBDMS group.

Materials:

  • TBDMS-protected this compound derivative

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of TBAF in THF (1.1 - 1.5 eq) dropwise.

  • Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor by TLC until the starting material is fully consumed.

  • Quench the reaction by adding deionized water.

  • Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to ensure the carboxylic acid is protonated.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or flash chromatography as needed.

  • Validation: Confirm successful deprotection by ¹H NMR (reappearance of the phenolic -OH proton, disappearance of the TBDMS signals) and Mass Spectrometry (correct molecular weight for the deprotected compound).

Protocol 3: Analytical HPLC Method for Detecting Oxidation

This sample method can be used to resolve the starting material from potential polar, colored oxidation byproducts.

Instrumentation:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis Diode Array Detector (DAD). Monitor at multiple wavelengths, e.g., 254 nm, 280 nm, and in the visible range (400-500 nm) to detect colored impurities.

  • Analysis: The parent compound will have a characteristic retention time. Oxidized byproducts, being more polar and often colored, will typically elute earlier and may show absorbance at longer wavelengths.[8]

References

  • Zhou, G.-C. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. SCIRP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Analytical Methods. NIH. Retrieved from [Link]

  • ResearchGate. (2015). Determination of catalytic oxidation products of phenol by RP-HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • University of Regensburg. (n.d.). Protecting Groups. Retrieved from [Link]

  • Oxford University Press. (2015). Appendix 6: Protecting groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.
  • ACS Publications. (2021). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). US3544271A - Phenol detection process.
  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

Sources

Challenges in scaling up the production of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-(5-hydroxypyridin-3-yl)benzoic acid. This document is intended for researchers, chemists, and drug development professionals. We will address common challenges encountered during its production, focusing on the prevalent Suzuki-Miyaura cross-coupling pathway. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your process development.

Introduction: The Molecule and Its Synthesis

This compound is a biaryl compound, a structural motif of significant interest in medicinal chemistry. Its synthesis typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges the critical carbon-carbon bond between a pyridine and a benzene ring.[1][2] While powerful, this reaction presents unique difficulties when scaling up, particularly due to the electronic properties of the pyridine ring system.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter.

Section 1: Synthesis & Scale-Up Troubleshooting (Suzuki-Miyaura Pathway)

The primary challenge in synthesizing this molecule lies in the Suzuki-Miyaura coupling step. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and impeding its catalytic activity.[3] Furthermore, pyridylboronic acids are often prone to premature decomposition.[4]

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Suzuki_Miyaura_Catalytic_Cycle pd0 Active Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_1 Ar-Pd(II)-X Complex oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation pd_complex_2 Ar-Pd(II)-Ar' Complex transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-Ar') reductive_elimination->product aryl_halide Aryl Halide (R¹-X) (e.g., 4-bromobenzoic acid) aryl_halide->oxidative_addition boronic_species Organoboron (R²-B(OR)₂) (e.g., 5-hydroxypyridine-3-boronic ester) boronic_species->transmetalation Requires Base Activation base Base base->boronic_species

Caption: The Suzuki-Miyaura Catalytic Cycle.

FAQ 1: My reaction yield is consistently low. What are the likely causes?

Low yield is the most common complaint and can stem from several issues within the catalytic cycle. A systematic approach is required to diagnose the root cause.

Potential Cause A: Catalyst Inhibition or Deactivation The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst. This is a well-documented phenomenon often referred to as the "pyridyl problem."[3][4]

  • Troubleshooting:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center and promote the desired catalytic steps over catalyst inhibition.[5] Their electron-donating nature also facilitates the rate-limiting oxidative addition step.

    • Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can overcome partial inhibition, though this is not ideal for cost on a large scale.

    • Modified Reactants: In some challenging cases, using a 2-halopyridine derivative can reduce the Lewis basicity of the nitrogen, making it less likely to inhibit the catalyst.[3]

Potential Cause B: Protodeboronation of the Pyridine Boronic Acid This is a side reaction where the C-B bond of your 5-hydroxypyridine-3-boronic acid is cleaved by a proton source (like water) before it can participate in the cross-coupling, leading to the formation of 5-hydroxypyridine and reducing your potential yield. Pyridyl boronic acids are particularly susceptible to this.[4][6]

  • Troubleshooting:

    • Use a Boronic Ester: Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester.[7][8] These are significantly more robust towards protodeboronation and release the active boronic acid slowly under the reaction conditions.

    • Base Selection: Avoid using strong Brønsted bases like NaOH or KOH if possible. Milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often sufficient to activate the boronic species for transmetalation without aggressively promoting protodeboronation.[9]

    • Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing water content can suppress this side reaction. Ensure solvents are dry, and consider running the reaction under a dry, inert atmosphere (Nitrogen or Argon).

Potential Cause C: Inefficient Transmetalation Transmetalation is the step where the organic group is transferred from boron to the palladium center.[1] This step can be sluggish, especially with electron-deficient or sterically hindered partners.

  • Troubleshooting:

    • Optimize Base/Solvent System: The base is crucial for forming the reactive boronate species required for this step.[1][9] A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) is recommended. The presence of water can sometimes be beneficial by altering the speciation of the boronic acid and facilitating the formation of Pd-OH intermediates.[8]

    • Temperature Control: A higher reaction temperature can often overcome the activation barrier for transmetalation. However, be cautious, as higher temperatures can also increase the rate of side reactions like protodeboronation. A careful temperature optimization study is advised.

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Troubleshooting_Flowchart start Low Yield in Suzuki Coupling check_deboronation Analyze crude reaction for protodeboronation byproduct (e.g., 5-hydroxypyridine) start->check_deboronation is_deboronation Significant byproduct found? check_deboronation->is_deboronation fix_deboronation Switch to boronic ester (pinacol, MIDA). Use milder base (K3PO4). Ensure anhydrous conditions. is_deboronation->fix_deboronation Yes check_catalyst No significant byproduct. Is catalyst deactivation likely? is_deboronation->check_catalyst No end_point Yield Improved fix_deboronation->end_point fix_catalyst Use bulky, electron-rich ligand (XPhos). Screen different Pd pre-catalysts. Modify pyridine reactant if possible. check_catalyst->fix_catalyst Yes check_conditions Still low yield. Optimize reaction conditions. check_catalyst->check_conditions No fix_catalyst->end_point fix_conditions Screen bases (K2CO3, Cs2CO3). Optimize temperature. Screen solvent mixtures. check_conditions->fix_conditions fix_conditions->end_point

Sources

Overcoming analytical challenges in the detection of 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

. ## Technical Support Center: Analysis of 4-(5-hydroxypyridin-3-yl)benzoic acid

Welcome to the technical support center for the analytical challenges associated with this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure accurate and robust analytical outcomes. The information herein is based on established scientific principles and practical laboratory experience.

Introduction: Understanding the Analyte

This compound is a molecule of interest in pharmaceutical and chemical research. Its structure, containing both a pyridine ring and a benzoic acid moiety, presents a unique set of analytical challenges. The presence of acidic and basic functional groups, potential for zwitterionic character, and susceptibility to matrix effects necessitate a well-designed analytical approach. This guide will walk you through common issues and provide solutions grounded in scientific expertise.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of this compound.

Sample Preparation & Solubility

Question 1: I'm observing poor solubility of my this compound standard and in my sample matrix. What can I do?

Answer:

Poor solubility is a common issue with compounds containing both acidic (carboxylic acid) and basic (pyridine) functional groups. The pH of the solvent plays a critical role in its solubility.

  • Initial Troubleshooting:

    • pH Adjustment: The molecule's charge state is pH-dependent. At its isoelectric point, solubility will be at a minimum. Try dissolving the compound in a slightly acidic or basic solution. For example, a small amount of ammonium hydroxide or formic acid can significantly improve solubility.

    • Solvent Selection: While aqueous buffers are a good starting point, consider using a co-solvent. Acetonitrile and methanol are common choices in reversed-phase chromatography and can enhance the solubility of moderately polar compounds. Start with a small percentage of organic solvent and gradually increase it.

    • Sonication and Warming: Gentle sonication and warming of the sample can help overcome kinetic solubility barriers. However, be cautious with temperature to avoid degradation, especially if the compound is known to be thermally labile.

  • Advanced Strategies:

    • Use of a "Crash" Solvent: For biological samples, a protein precipitation step with a cold organic solvent like acetonitrile can both precipitate proteins and keep the analyte in solution.

    • Solid-Phase Extraction (SPE): If solubility remains an issue in complex matrices, SPE can be used to isolate the analyte and transfer it into a more suitable solvent for analysis.

Question 2: My sample recovery is inconsistent after protein precipitation. Why is this happening and how can I improve it?

Answer:

Inconsistent recovery often points to issues with the precipitation process itself or analyte adsorption.

  • Causality: The addition of an organic solvent changes the sample's overall composition, which can affect the solubility of your analyte. Adsorption to precipitated proteins or labware can also lead to losses.

  • Troubleshooting Steps:

    • Optimize Precipitation Solvent: While acetonitrile is common, methanol or acetone may provide better recovery for your specific analyte and matrix. Perform a small-scale comparison.

    • Temperature Control: Perform the precipitation at a low temperature (e.g., in an ice bath) to ensure efficient protein removal and minimize the risk of analyte degradation.

    • Vortexing and Centrifugation: Ensure thorough mixing after adding the precipitation solvent and adequate centrifugation time and speed to pellet all proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet. Consider a second centrifugation of the supernatant if it appears cloudy.

Chromatography (HPLC/UPLC)

Question 3: I'm seeing poor peak shape (tailing or fronting) for this compound during my HPLC analysis. What is the cause and solution?

Answer:

Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Understanding the Cause: The pyridine nitrogen can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The carboxylic acid can also contribute to these interactions.

  • Troubleshooting Protocol:

    • Mobile Phase pH: The pH of the mobile phase is critical. For a compound with both acidic and basic groups, operating at a low pH (e.g., 2.5-3.5 with formic or phosphoric acid) will protonate the pyridine nitrogen and suppress the ionization of the carboxylic acid, leading to better retention and peak shape on a C18 column.[1][2]

    • Column Choice: If peak tailing persists, consider a column with end-capping or a different stationary phase (e.g., a phenyl or polar-embedded phase) that may have fewer accessible silanol groups.

    • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the silanol groups and improve peak shape. However, be aware that TEA can suppress ionization in mass spectrometry.

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.

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HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Silanol Interactions start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 solution1 Adjust Mobile Phase pH (Low pH: 2.5-3.5) cause1->solution1 solution2 Change HPLC Column (End-capped, Phenyl) cause1->solution2 solution3 Add Mobile Phase Modifier (e.g., TEA for UV) cause1->solution3 cause2->solution1 solution4 Dilute Sample cause3->solution4 Matrix_Effect_Mitigation cluster_strategies Mitigation Strategies start Matrix Effect Observed (Ion Suppression/Enhancement) strat1 Improve Chromatographic Separation start->strat1 strat2 Enhance Sample Clean-up (SPE/LLE) start->strat2 strat3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->strat3 strat4 Optimize Ionization Source (e.g., APCI) start->strat4 outcome Improved Quantitative Accuracy strat1->outcome Separates analyte from interfering components strat2->outcome Removes more matrix components strat3->outcome Compensates for signal variability strat4->outcome May be less susceptible to matrix effects

Sources

Common mistakes to avoid when working with 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(5-hydroxypyridin-3-yl)benzoic acid (HPBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile molecule. The information provided herein is curated from established protocols and safety data to ensure scientific integrity and promote successful experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with HPBA, offering insights into the underlying causes and providing actionable solutions.

Issue 1: Poor Solubility in Aqueous Buffers

Question: I'm having difficulty dissolving this compound in my aqueous buffer system for a biochemical assay. What could be the cause, and how can I improve its solubility?

Answer:

The limited aqueous solubility of HPBA is a common challenge, primarily due to its molecular structure which contains both a hydrophilic pyridinol and a more hydrophobic benzoic acid moiety. The solubility is also highly dependent on the pH of the solution.

Causality:

  • pH Effects: At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), reducing its polarity and thus its solubility in water. The pyridinol group can also be protonated at low pH, but the overall molecule remains relatively nonpolar.

  • Ionic Strength: High salt concentrations in your buffer can decrease the solubility of organic molecules through the "salting out" effect.

Step-by-Step Protocol for Enhanced Solubilization:

  • pH Adjustment: The most effective method to increase solubility is to deprotonate the carboxylic acid group.

    • Prepare a stock solution of HPBA in a small amount of a polar organic solvent like DMSO or ethanol.

    • Slowly add this stock solution to your aqueous buffer while stirring.

    • Adjust the pH of the final solution to be above the pKa of the carboxylic acid group (typically around 4-5) and below the pKa of the pyridinol group. A pH range of 7-8 is often a good starting point. This will convert the carboxylic acid to its more soluble carboxylate salt form (-COO⁻).

  • Co-Solvent System:

    • If pH adjustment alone is insufficient or incompatible with your experimental conditions, consider using a co-solvent system.

    • Prepare your buffer with a small percentage (e.g., 1-5%) of a water-miscible organic solvent such as DMSO, ethanol, or methanol. Always verify that the chosen co-solvent does not interfere with your downstream applications.

  • Sonication and Gentle Warming:

    • After pH adjustment or the addition of a co-solvent, sonication can help to break down solid aggregates and facilitate dissolution.

    • Gentle warming (e.g., to 30-40 °C) can also increase solubility, but be cautious of potential degradation if your compound is thermally sensitive.

Issue 2: Unexpected Side Products in Coupling Reactions

Question: I am using this compound in a peptide coupling reaction (e.g., EDC/NHS) and observing multiple products by LC-MS analysis. What are the likely side reactions?

Answer:

The bifunctional nature of HPBA, possessing both a carboxylic acid and a phenolic hydroxyl group, presents a key challenge in selective coupling reactions.

Causality:

  • Competing Nucleophiles: The phenolic hydroxyl group can act as a competing nucleophile, reacting with the activated carboxylic acid intermediate. This can lead to self-esterification or polymerization.

  • Over-activation: Using an excessive amount of coupling reagent can lead to the activation of the phenolic hydroxyl group, making it susceptible to undesired reactions.

Workflow for Minimizing Side Products:

G cluster_0 Problem: Unexpected Side Products Start Start with HPBA Protect Protect Phenolic Hydroxyl Group (e.g., with a silyl ether or benzyl group) Start->Protect Activate Activate Carboxylic Acid (e.g., EDC/NHS) Protect->Activate Couple Couple with Amine Activate->Couple Deprotect Deprotect Phenolic Group Couple->Deprotect Purify Purify Final Product Deprotect->Purify End Desired Amide Product Purify->End

Validation & Comparative

Spectroscopic confirmation of synthesized 4-(5-hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Synthesized 4-(5-hydroxypyridin-3-yl)benzoic acid

Introduction: Establishing Structural Certainty in Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Molecules such as this compound are of significant interest due to their hybrid structure, incorporating both a pyridine and a benzoic acid moiety. These structural motifs are prevalent in a wide array of pharmacologically active agents. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking, while the benzoic acid provides a key site for ionic interactions or further derivatization.

However, the successful synthesis of such a target is merely the first step. Unambiguous structural confirmation is paramount, as unforeseen isomeric byproducts from synthetic procedures like palladium-catalyzed cross-coupling reactions can lead to misleading structure-activity relationship (SAR) data, costing significant time and resources.[1] This guide provides a comprehensive, multi-technique approach to the spectroscopic validation of this compound, grounded in the principles of modern analytical chemistry. We will move beyond simple data reporting to explain the causal logic behind our choice of techniques and the interpretation of the resulting data, ensuring a self-validating and trustworthy analytical workflow.

Synthetic Context: The Suzuki-Miyaura Cross-Coupling Approach

The target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds between aryl or vinyl halides and an organoboron species.[2][3] In a plausible route, 3-bromo-5-hydroxypyridine is coupled with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base.[4] Given the potential for side reactions, rigorous spectroscopic analysis is not just recommended; it is essential for confirming the regiochemistry and overall structure of the final product.

The Analytical Workflow: A Triad of Spectroscopic Techniques

A robust confirmation of molecular structure relies on integrating data from multiple, complementary analytical techniques. For this compound, the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive structural portrait.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synth Synthesized Product (Crude this compound) ms Mass Spectrometry (MS) Confirms Molecular Weight synth->ms Purification & Analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates C-H Framework synth->nmr Purification & Analysis ir Infrared (IR) Spectroscopy Identifies Functional Groups synth->ir Purification & Analysis confirm Structurally Confirmed Pure Compound ms->confirm Data Integration nmr->confirm Data Integration ir->confirm Data Integration

Caption: Overall workflow for the spectroscopic confirmation of the target compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: The first and most fundamental question is whether the reaction produced a compound of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard. ESI is a soft ionization technique ideal for polar, thermally labile molecules like our target, minimizing fragmentation and preserving the molecular ion. We will analyze in both positive and negative ion modes to maximize the chances of observing a clear molecular ion.

Experimental Protocol (LC-HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a 50:50 mixture of acetonitrile and water. Dilute this solution 100-fold with the same solvent to a final concentration of 10 µg/mL.

  • Instrumentation: Utilize a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer.

  • Chromatography (Optional but Recommended):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Ionization Mode: ESI (Positive and Negative).

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Sampling Cone: 30 V.

    • Mass Range: 50-500 m/z.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Predicted Data & Interpretation

The molecular formula for this compound is C₁₂H₉NO₃. The expected data is summarized below.

ParameterPredicted ValueRationale
Molecular Weight 199.21 g/mol Sum of atomic masses.[5]
Exact Mass 199.05824 amuCalculated for C₁₂H₉NO₃.
[M+H]⁺ (Positive Mode) 200.06552 m/zProtonation likely on the pyridine nitrogen.
[M-H]⁻ (Negative Mode) 198.05100 m/zDeprotonation of the acidic carboxylic acid or phenolic proton.[6]

Trustworthiness: Observing a high-resolution mass that matches the calculated exact mass to within 5 ppm provides extremely high confidence in the elemental composition of the synthesized molecule. The presence of both [M+H]⁺ and [M-H]⁻ ions further validates the result.

G parent C₁₂H₉NO₃ [M-H]⁻ = 198.05 m/z frag1 Loss of CO₂ [M-H-44]⁻ = 154.06 m/z parent->frag1 - CO₂ frag2 Loss of H₂O [M-H-18]⁻ = 180.04 m/z parent->frag2 - H₂O

Caption: Plausible fragmentation pathway in negative ion mode MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: While MS confirms what atoms are present, NMR reveals how they are connected. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR maps the carbon skeleton. For a molecule with two distinct aromatic rings, NMR is indispensable for confirming that the desired C-C bond has formed at the correct positions. We use DMSO-d₆ as the solvent because it readily dissolves the polar analyte and its residual solvent peak does not obscure key signals. The acidic protons (hydroxyl and carboxylic acid) are often broad and may exchange with trace water; they are best observed in a dry solvent.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay (d1): 2 seconds.

Predicted Data & Interpretation

Predictions are based on additive principles and comparison with data for 4-hydroxybenzoic acid and substituted pyridines.[7][8]

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.1 br s 1H -COOH Carboxylic acid protons are highly deshielded and often broad.
~10.0 br s 1H Ar-OH Phenolic protons are deshielded and appear as a broad singlet.
~8.8 d 1H Py-H2 Proton adjacent to pyridine N, ortho to the link, highly deshielded.
~8.5 t 1H Py-H6 Proton ortho to N, deshielded.
~8.1 d 2H Bz-H (ortho to COOH) Protons ortho to the electron-withdrawing carboxyl group.[8]
~7.9 d 2H Bz-H (meta to COOH) Protons meta to the carboxyl group, coupled to ortho protons.[8]

| ~7.6 | dd | 1H | Py-H4 | Proton between two other pyridine protons. |

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~167.0 -COOH Typical chemical shift for a carboxylic acid carbon.[9]
~157.0 Py-C5 (C-OH) Aromatic carbon attached to hydroxyl group, deshielded.
~148.0 Py-C2 Aromatic CH adjacent to N.
~146.0 Py-C6 Aromatic CH adjacent to N.
~142.0 Bz-C4 (C-Py) Quaternary carbon of the benzoic acid ring attached to the pyridine.
~132.0 Py-C3 (C-Bz) Quaternary carbon of the pyridine ring attached to the benzoic acid.
~130.5 Bz-CH (ortho to COOH) Aromatic CH carbons ortho to the carboxyl group.[8]
~128.0 Bz-CH (meta to COOH) Aromatic CH carbons meta to the carboxyl group.
~125.0 Bz-C1 (C-COOH) Quaternary carbon attached to the carboxyl group.

| ~122.0 | Py-C4 | Aromatic CH on the pyridine ring. |

Trustworthiness: The combination of the correct number of signals, their predicted chemical shifts, multiplicities, and integration values provides a detailed and highly reliable fingerprint of the molecule's C-H framework. 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be used for definitive assignment of all signals.

Infrared (IR) Spectroscopy: The Functional Group Checklist

Expertise & Experience: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It acts as a crucial checklist to ensure the starting materials have been transformed and the expected functionalities are present in the final product. For our target, we are looking for the characteristic vibrations of the hydroxyl (-OH) groups (both phenolic and carboxylic acid), the carbonyl (C=O) group, and the aromatic ring C=C and C=N bonds.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount (~1-2 mg) of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Action: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Predicted Data & Interpretation

The spectrum is expected to show a combination of features from both benzoic acid and hydroxypyridine moieties.[10][11]

Table: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3300-2500 (very broad) O-H stretch Carboxylic Acid (-COOH) The very broad nature is due to extensive hydrogen bonding.[11]
~3200 (broad) O-H stretch Phenol (-OH) Often appears as a shoulder on the broader carboxylic acid O-H band.
~1700-1680 C=O stretch Carboxylic Acid (-COOH) Conjugation with the aromatic ring lowers the frequency slightly from a typical saturated acid.[10]
~1610, 1580, 1450 C=C / C=N stretch Aromatic Rings Multiple sharp bands are characteristic of aromatic systems.
~1300 C-O stretch Carboxylic Acid / Phenol Corresponds to the stretching of the carbon-oxygen single bonds.

| ~900-650 | C-H bend (out-of-plane) | Aromatic Rings | The pattern of these bands can give clues about the substitution pattern. |

Trustworthiness: The simultaneous observation of the very broad O-H stretch, the sharp C=O stretch, and the multiple aromatic C=C/C=N stretches provides strong, corroborating evidence for the successful synthesis of the target molecule. The absence of bands corresponding to the boronic acid (B-O stretch ~1350 cm⁻¹) or C-Br stretch (~600-500 cm⁻¹) from the starting materials is also a key indicator of reaction completion and purity.

Conclusion: A Synthesis of Data for Unambiguous Confirmation

The structural confirmation of a novel synthetic compound like this compound is not achieved by a single measurement. It is the result of a logical and systematic integration of complementary spectroscopic data. Mass spectrometry confirms the correct elemental formula. NMR spectroscopy maps the precise atomic connectivity and confirms the desired regiochemistry. Finally, infrared spectroscopy provides a rapid and definitive check for the presence of all key functional groups. By following this multi-faceted workflow, researchers can have the highest degree of confidence in their synthesized material, ensuring the integrity of subsequent biological and pharmacological studies.

References

  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • Taylor & Francis Online. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
  • ChemistryOpen. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-.
  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy- IR Spectrum.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides.
  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.
  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted).
  • MassBank. (2009). 4-Hydroxybenzoic acid; LC-ESI-QTOF; MS2.
  • ChemicalBook. (n.d.). 4-Hydroxybenzoic acid(99-96-7) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-PYRIDIN-3-YL-BENZOIC ACID CAS#: 4385-75-5.
  • ChemScene. (n.d.). 4-Pyridin-3-ylbenzoic acid.

Sources

A Comparative Analysis of the Biological Activity of 4-(5-hydroxypyridin-3-yl)benzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyridine and benzoic acid scaffolds are privileged structures, frequently appearing in a multitude of clinically approved drugs.[1][2] Their utility stems from their ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which can be fine-tuned to enhance potency, selectivity, and pharmacokinetic properties.[1][3] This guide focuses on 4-(5-hydroxypyridin-3-yl)benzoic acid, a molecule combining these two key pharmacophores. The precise arrangement of functional groups on an aromatic core can dramatically alter a compound's biological profile. Therefore, understanding the structure-activity relationship (SAR) of this compound and its positional isomers is paramount for rational drug design.

This document provides an in-depth comparison of the biological activities of this compound and two of its key isomers, where the positions of the hydroxyl and benzoic acid groups are varied. We will explore how these subtle structural modifications impact inhibitory activity against a representative protein kinase and the resulting antiproliferative effects on a cancer cell line. Our analysis is grounded in established, self-validating experimental protocols to ensure the trustworthiness and reproducibility of the findings.

The Molecules Under Investigation:

For this comparative guide, we will focus on the parent compound and two representative positional isomers to illustrate the core principles of SAR in this chemical series.

Compound IDStructureIUPAC Name
Parent Compound This compound
Isomer A 4-(2-hydroxypyridin-3-yl)benzoic acid
Isomer B 3-(5-hydroxypyridin-3-yl)benzoic acid

The rationale for selecting these isomers is to probe two critical structural questions:

  • Impact of Hydroxyl Position: How does shifting the hydroxyl group from the 5-position (Parent) to the 2-position (Isomer A) affect biological activity? This change can influence intramolecular hydrogen bonding, pKa, and the vector of interaction with a biological target.

  • Impact of Benzoic Acid Position: How does altering the connection point of the benzoic acid from para (Parent) to meta (Isomer B) on the phenyl ring influence activity? This modification changes the overall geometry and rigidity of the molecule.

Methodology: A Two-Pronged Approach to Biological Evaluation

To construct a meaningful comparison, we employ two distinct but complementary in vitro assays. First, a biochemical assay to determine direct target engagement and potency (Kinase Inhibition). Second, a cell-based assay to assess the compound's effect in a more complex biological system (Cell Viability).

In Vitro Kinase Inhibition Assay

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, they are a major class of drug targets. We will assess the ability of our compounds to inhibit a representative tyrosine kinase, Janus Kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms.[5]

Causality Behind Experimental Choices:

  • Assay Format: We utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[6] This format is highly sensitive, has a large dynamic range, and avoids the handling and disposal issues associated with traditional radiometric assays.

  • ATP Concentration: The concentration of ATP is set at the Michaelis-Menten constant (Km) for the specific kinase. This is a critical parameter for ensuring the comparability of IC50 values, as a non-standard ATP concentration can significantly skew the results for ATP-competitive inhibitors.[4]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Compound Test Compound (Parent or Isomer) Serial Dilution in DMSO Incubate Incubate Components (30 min @ RT) Compound->Incubate Kinase JAK2 Kinase Enzyme Kinase->Incubate Substrate Peptide Substrate Substrate->Incubate ATP ATP at Km Concentration ATP->Incubate Reaction Kinase phosphorylates Substrate ATP -> ADP Incubate->Reaction Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Reaction->Stop Inhibition reduces ADP Detect Add Kinase Detection Reagent (Converts ADP to ATP) Stop->Detect Luciferase Luciferase/Luciferin Reaction ATP -> Light Detect->Luciferase Read Read Luminescence (Plate Reader) Luciferase->Read Data Calculate IC50 Value Read->Data Inverse correlation: High Light = High Inhibition

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Protocol: In Vitro JAK2 Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of each compound (Parent, Isomer A, Isomer B) in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Reaction Mixture: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the JAK2 enzyme and the peptide substrate.

  • Compound Addition: Add 2.5 nL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Reaction: Add 2.5 µL of the reaction buffer containing ATP at its Km concentration to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Generation: The newly synthesized ATP is consumed by a luciferase/luciferin reaction within the detection reagent, producing a light signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value for each compound.

Cell Viability (Antiproliferative) Assay

While a biochemical assay measures direct target inhibition, a cell-based assay provides a more holistic view of a compound's biological effect, encompassing factors like cell permeability, metabolic stability, and potential off-target effects. The MTT assay is a classic colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.[7][8][9]

Causality Behind Experimental Choices:

  • Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.[7][10]

  • Cell Line Selection: We selected the MCF-7 human breast adenocarcinoma cell line, a widely used and well-characterized model for anticancer drug screening.

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed Seed MCF-7 cells in 96-well plate Adhere Allow cells to adhere (24 hours) Seed->Adhere Treat Treat with serial dilutions of compounds Adhere->Treat Incubate_Treat Incubate (72 hours) Treat->Incubate_Treat Add_MTT Add MTT Reagent to each well Incubate_Treat->Add_MTT Incubate_MTT Incubate (4 hours) Viable cells convert MTT -> Formazan Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Purple crystals form Incubate_Sol Incubate (4 hours) Dissolves purple crystals Solubilize->Incubate_Sol Read Read Absorbance at 570 nm Incubate_Sol->Read Purple solution Analyze Normalize to controls Plot dose-response curve Read->Analyze IC50 Calculate IC50 Value Analyze->IC50

Sources

A Comparative Guide to the Synthetic Routes of 4-(5-hydroxypyridin-3-yl)benzoic acid: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(5-hydroxypyridin-3-yl)benzoic acid is a crucial scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its bi-aryl structure, combining a functionalized pyridine ring with a benzoic acid moiety, presents both a synthetic challenge and an opportunity for diverse functionalization. This guide provides a comparative analysis of the most viable synthetic routes to this target molecule, offering a critical evaluation of their respective merits and drawbacks. The discussion is grounded in established chemical principles and supported by experimental data from the peer-reviewed literature, aiming to equip researchers in drug discovery and development with the practical insights needed to make informed strategic decisions in their synthetic campaigns.

Two primary retrosynthetic disconnections of the target molecule point towards a convergent synthesis utilizing a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction offers a robust and modular approach to constructing the central bi-aryl bond. The two routes diverge in their choice of coupling partners, each presenting unique considerations regarding starting material availability, protecting group strategy, and overall efficiency.

Route 1: Suzuki-Miyaura Coupling of a Pyridyl Halide with a Benzoic Acid Boronic Ester

This approach involves the coupling of a halogenated 5-hydroxypyridine derivative with a boronic ester of 4-carboxybenzene. A key consideration in this route is the judicious choice of protecting groups for the reactive hydroxyl and carboxylic acid functionalities to prevent undesired side reactions during the cross-coupling step.

A representative scheme for this route is outlined below:

Route 1 cluster_0 Protection cluster_1 Suzuki-Miyaura Coupling cluster_2 Deprotection Start1 3-Bromo-5-hydroxypyridine Protected_Py 3-Bromo-5-(methoxymethoxy)pyridine Start1->Protected_Py MOMCl, DIPEA Coupled_Product Methyl 4-(5-(methoxymethoxy)pyridin-3-yl)benzoate Protected_Py->Coupled_Product Pd(dppf)Cl2, K2CO3, Dioxane/H2O Boronic_Ester Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Boronic_Ester->Coupled_Product Final_Product This compound Coupled_Product->Final_Product 1. HCl (aq) 2. LiOH, H2O

Caption: Synthetic pathway for Route 1.

Experimental Rationale and Protocol

Step 1: Protection of 3-Bromo-5-hydroxypyridine

The phenolic hydroxyl group of 3-bromo-5-hydroxypyridine is acidic and can interfere with the basic conditions of the Suzuki-Miyaura coupling. Therefore, protection is necessary. A methoxymethyl (MOM) ether is a suitable choice as it is stable to the coupling conditions and can be readily cleaved under acidic conditions.

Protocol: To a solution of 3-bromo-5-hydroxypyridine (1.0 eq.) in dichloromethane (DCM) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 1.5 eq.). Methoxymethyl chloride (MOMCl, 1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-bromo-5-(methoxymethoxy)pyridine.

Step 2: Suzuki-Miyaura Coupling

The coupling of the protected pyridyl bromide with a commercially available boronic ester of methyl benzoate is carried out using a palladium catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields. Pd(dppf)Cl2 is a robust catalyst for this type of transformation, and potassium carbonate is a suitable base.

Protocol: A mixture of 3-bromo-5-(methoxymethoxy)pyridine (1.0 eq.), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl2 (0.05 eq.) in a 4:1 mixture of dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to afford methyl 4-(5-(methoxymethoxy)pyridin-3-yl)benzoate.

Step 3: Deprotection

The final step involves the removal of both the MOM and the methyl ester protecting groups. The MOM group is cleaved under acidic conditions, followed by saponification of the methyl ester using a base like lithium hydroxide.

Protocol: The coupled product is dissolved in a mixture of methanol and 4M aqueous HCl and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure. The residue is then dissolved in a mixture of THF and water, and lithium hydroxide (2.0 eq.) is added. The mixture is stirred at room temperature for 12 hours. The reaction is then acidified with 1M HCl to pH ~4, and the resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

Route 2: Suzuki-Miyaura Coupling of a Pyridyl Boronic Acid with a Benzoic Acid Halide

This alternative strategy reverses the functionalities of the coupling partners. Here, a boronic acid derivative of the protected 5-hydroxypyridine is coupled with a halogenated benzoic acid ester. This approach may be advantageous if the pyridyl boronic acid is more readily accessible or if the benzoic acid halide is a more economical starting material.

A representative scheme for this route is as follows:

Route 2 cluster_0 Borylation cluster_1 Suzuki-Miyaura Coupling cluster_2 Deprotection Protected_Py 3-Bromo-5-methoxypyridine Pyridyl_Boronic 5-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Protected_Py->Pyridyl_Boronic Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Coupled_Product_2 Methyl 4-(5-methoxypyridin-3-yl)benzoate Pyridyl_Boronic->Coupled_Product_2 Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O Benzoic_Halide Methyl 4-bromobenzoate Benzoic_Halide->Coupled_Product_2 Final_Product_2 This compound Coupled_Product_2->Final_Product_2 1. BBr3 2. NaOH (aq)

Caption: Synthetic pathway for Route 2.

Experimental Rationale and Protocol

Step 1: Borylation of 3-Bromo-5-methoxypyridine

In this route, the pyridyl bromide is converted to a boronic ester. This is typically achieved through a palladium-catalyzed reaction with bis(pinacolato)diboron. A methoxy group is used to protect the hydroxyl functionality, as it is generally stable to the borylation and subsequent coupling conditions.

Protocol: A mixture of 3-bromo-5-methoxypyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and Pd(dppf)Cl2 (0.03 eq.) in anhydrous dioxane is degassed with argon for 15 minutes. The mixture is heated to 80 °C for 12 hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography to give 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Step 2: Suzuki-Miyaura Coupling

The synthesized pyridyl boronic ester is then coupled with a commercially available methyl 4-bromobenzoate. A different palladium catalyst, such as Pd(PPh3)4, may be employed, along with a suitable base and solvent system.

Protocol: To a degassed mixture of toluene, ethanol, and 2M aqueous sodium carbonate (2:1:1) is added 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq.), methyl 4-bromobenzoate (1.1 eq.), and Pd(PPh3)4 (0.05 eq.). The reaction is heated to 85 °C for 16 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield methyl 4-(5-methoxypyridin-3-yl)benzoate.

Step 3: Deprotection

The final deprotection sequence involves cleavage of the methyl ether and saponification of the methyl ester. Boron tribromide (BBr3) is a common reagent for the demethylation of aryl methyl ethers.[1] Subsequent hydrolysis of the ester yields the final product.

Protocol: To a solution of methyl 4-(5-methoxypyridin-3-yl)benzoate (1.0 eq.) in anhydrous DCM at -78 °C is added a 1M solution of BBr3 in DCM (1.2 eq.) dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is then dissolved in a mixture of methanol and water, and sodium hydroxide (2.0 eq.) is added. The mixture is heated to 60 °C for 2 hours. After cooling, the solution is acidified with 1M HCl to pH ~4. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Starting Materials 3-Bromo-5-hydroxypyridine, Methyl 4-(pinacolboryl)benzoate3-Bromo-5-methoxypyridine, Methyl 4-bromobenzoate
Key Transformation Suzuki-Miyaura CouplingBorylation followed by Suzuki-Miyaura Coupling
Protecting Groups MOM for hydroxyl, Methyl ester for carboxylMethoxy for hydroxyl, Methyl ester for carboxyl
Number of Steps 33
Potential Yields Moderate to GoodModerate to Good
Scalability GoodGood
Reagent Toxicity MOMCl is a carcinogen.BBr3 is highly corrosive and moisture-sensitive.
Key Challenges Potential for MOM group cleavage under harsh coupling conditions.Borylation of the electron-deficient pyridine ring can be sluggish. Demethylation with BBr3 requires careful handling.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, with the Suzuki-Miyaura coupling as the linchpin transformation. The choice between Route 1 and Route 2 will likely depend on the availability and cost of the starting materials, as well as the specific expertise and equipment available in the laboratory.

Ultimately, both routes are convergent and modular, allowing for the synthesis of analogues by varying the coupling partners. A thorough evaluation of the factors outlined in the comparative table will enable the selection of the most appropriate and efficient synthetic strategy for the specific needs of a given research program.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Trichloride. Tetrahedron, 1968 , 24 (5), 2289–2292. [Link]

Sources

Validating the purity of 4-(5-hydroxypyridin-3-yl)benzoic acid using HPLC and TLC.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validating the Purity of 4-(5-hydroxypyridin-3-yl)benzoic acid using HPLC and TLC

Authored by a Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Development

This compound is a bi-functional aromatic compound featuring both a pyridine and a benzoic acid moiety. Its structural complexity makes it a valuable building block in medicinal chemistry. However, the synthetic routes to such molecules can often yield process-related impurities, such as starting materials, by-products, or degradation products.[1][2] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are paramount for ensuring the purity and, consequently, the quality of the compound.

This guide provides a comprehensive comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the purity validation of this compound. We will delve into the mechanistic principles behind each method, provide detailed experimental protocols, and present a comparative analysis of their performance, guided by the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[3][4][5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is a powerful separation technique that offers high resolution, sensitivity, and precise quantification, making it the definitive method for purity analysis in pharmaceutical settings.[6][7] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[8]

The "Why": Causality in HPLC Method Design

For a molecule like this compound, which possesses both polar (hydroxyl, carboxylic acid, pyridine nitrogen) and non-polar (aromatic rings) characteristics, Reversed-Phase HPLC (RP-HPLC) is the most logical choice.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected as the stationary phase. Its long alkyl chains provide a non-polar environment that interacts with the aromatic backbone of the analyte through hydrophobic interactions. This allows for strong retention, which is necessary for achieving separation from more polar impurities.

  • Mobile Phase Rationale: The mobile phase must be carefully designed to ensure optimal peak shape and resolution.

    • Solvent System: A gradient of an organic solvent (like acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • pH Control: The compound has two ionizable groups: the carboxylic acid (pKa ~4-5) and the pyridine nitrogen (pKa ~5-6). To achieve reproducible retention and symmetric peak shapes, the ionization of these groups must be suppressed. This is accomplished by acidifying the mobile phase with an additive like formic acid or acetic acid to a pH of approximately 2.5-3.0. At this pH, the carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (cationic), ensuring a consistent ionic form.

  • Detection: The conjugated aromatic system in the molecule absorbs UV light, making a UV detector an ideal and robust choice for detection. The wavelength of maximum absorbance (λmax) should be determined experimentally but is typically around 254 nm for such structures.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP.[8][9]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard workhorse column for RP-HPLC, providing good efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier to control ionization and ensure sharp peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent to elute the compound from the C18 column.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-31 min: 90% to 10% B; 31-35 min: 10% B A gradient is used to ensure elution of potential impurities with a wide range of polarities and to clean the column effectively.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm Common wavelength for aromatic compounds, providing good sensitivity.

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The tailing factor (asymmetry factor) for the main peak should be between 0.8 and 1.5.[10]

    • The theoretical plate count should be ≥ 2000.

  • Analysis: Once the SST criteria are met, inject the sample solution in duplicate.

  • Calculation: Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Data Presentation and Interpretation

Table 1: Hypothetical HPLC Purity Analysis Data

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Identity
1 4.52 15,230 0.45 Unknown Impurity
2 15.88 3,368,950 99.50 This compound
3 19.15 1,700 0.05 Unknown Impurity

| Total | | 3,385,880 | 100.00 | |

This chromatogram indicates a purity of 99.50%, with two minor impurities detected. The high resolution allows for the clear separation and quantification of these components.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler Column C18 Column Separation (Gradient Elution) Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC purity validation.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is a planar chromatographic technique that is invaluable for rapid, cost-effective screening of reaction progress, impurity profiling, and identity confirmation.[6] While generally considered semi-quantitative, it provides crucial qualitative data swiftly.

The "Why": Causality in TLC Method Design
  • Stationary Phase: Standard silica gel plates (SiO₂) are used. Silica is a highly polar stationary phase, making this a "normal-phase" separation, where polar compounds interact more strongly and move less.

  • Mobile Phase Rationale: The choice of mobile phase (eluent) is critical for achieving separation. A mixture of solvents is required to modulate the polarity.

    • Solvent System: A common system for a compound of intermediate polarity is Ethyl Acetate:Hexane. However, for a carboxylic acid, this can lead to significant "tailing" or streaking of the spot.

    • Tailing Prevention: The strong interaction between the acidic protons of the carboxylic acid and the silanol groups (Si-OH) of the silica gel causes this tailing.[11] To mitigate this, a small amount of a competitive acid, like acetic acid or formic acid, is added to the mobile phase. This acid protonates the analyte and occupies the active sites on the silica, resulting in compact, well-defined spots. A polar solvent like methanol is also often included to increase the eluting power of the mobile phase.

Experimental Protocol: TLC Purity Determination

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Chamber Saturation: Line the inside of the TLC chamber with filter paper and pour in the mobile phase (e.g., Ethyl Acetate:Methanol:Acetic Acid, 8:2:0.1 v/v/v ). Close the lid and allow the atmosphere to saturate for at least 15 minutes. This ensures uniform development.

  • Sample Preparation: Dissolve the standard and sample in a suitable solvent (e.g., methanol) to a concentration of ~1-2 mg/mL.

  • Spotting: Using a capillary tube, carefully spot a small amount of the standard and sample solutions onto the baseline drawn in pencil ~1 cm from the bottom of the TLC plate. Keep the spots small and allow them to dry completely.

  • Development: Place the spotted plate into the saturated chamber, ensuring the baseline is above the level of the mobile phase. Close the lid and allow the solvent front to ascend the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm. The F₂₅₄ indicator in the silica gel will fluoresce green, while UV-absorbing compounds will appear as dark spots.

  • Calculation:

    • Circle the observed spots in pencil.

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Retention Factor (Rf) for each spot:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation and Interpretation

Table 2: Hypothetical TLC Purity Analysis Data

Sample Spot Description Distance Traveled by Spot (cm) Distance Traveled by Solvent (cm) Calculated Rf Value
Standard Main Spot 4.5 8.0 0.56
Test Sample Main Spot 4.5 8.0 0.56

| Test Sample | Faint Impurity Spot | 6.8 | 8.0 | 0.85 |

The primary spot in the test sample co-elutes with the standard (Rf = 0.56), confirming its identity. A faint, less polar impurity is visible at a higher Rf value (0.85), indicating it interacts less with the polar silica plate.

TLC_Workflow cluster_prep Preparation cluster_analysis Development & Visualization cluster_data Analysis Chamber Saturate TLC Chamber Development Develop Plate in Mobile Phase Chamber->Development Spotting Spot Sample & Standard on TLC Plate Drying Dry Plate & Mark Solvent Front Development->Drying UV_Vis Visualize Spots under UV (254 nm) Drying->UV_Vis Measure Measure Distances UV_Vis->Measure Calculate Calculate Rf Values Measure->Calculate Compare Compare Sample to Standard Calculate->Compare

Caption: Workflow for TLC purity analysis.

Comparative Analysis: HPLC vs. TLC

The choice between HPLC and TLC depends on the specific analytical goal. While both are based on chromatographic principles, their capabilities and applications differ significantly.

Table 3: Objective Comparison of HPLC and TLC for Purity Analysis

Feature HPLC TLC
Quantitative Ability Highly quantitative and precise. Semi-quantitative at best; primarily qualitative.
Sensitivity High (ng to pg levels). Lower (µg to ng levels).
Resolution Very high; capable of separating closely related compounds. Moderate; may not resolve impurities with similar Rf values.
Speed & Throughput Slower per sample (typically 20-40 min). Faster for multiple samples; many samples can be run on one plate.
Cost High initial instrument cost and ongoing solvent/column costs. Very low cost for plates, solvents, and chambers.
Complexity Requires significant operator training and method development. Simple to perform with minimal training.
Validation Rigorous validation required as per ICH Q2(R1) guidelines for assays and impurity tests.[3][12] Simpler validation, often used for identification and limit tests.

| Solvent Consumption | Higher per analysis. | Significantly lower. |

Conclusion and Recommendations

Both HPLC and TLC are indispensable tools for validating the purity of this compound, each serving a distinct but complementary purpose.

  • TLC is the ideal method for rapid, in-process checks . Its low cost and high throughput make it perfect for monitoring the progress of a synthesis or for quickly screening the purity of multiple crude samples. Its primary role is qualitative identification and the detection of major impurities.

  • HPLC is the authoritative method for final purity validation and quantification . Its superior resolution, sensitivity, and precision are non-negotiable for generating the data required for quality control release of a batch, stability studies, and regulatory submissions. The method is fully compliant with the stringent validation requirements of regulatory bodies.[3][5]

For researchers and drug development professionals, a synergistic approach is recommended. Use TLC for routine, high-throughput screening during the discovery and development phases. For final quality assessment and any work intended for regulatory filing, a fully validated HPLC method is the required standard to unequivocally establish the purity, and therefore the quality and safety, of this compound.

References

  • Title: 〈621〉 Chromatography Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: TLC tailing and carboxylic acid? Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin Source: MDPI URL: [Link]

  • Title: Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast Source: ResearchGate URL: [Link]

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A Comparative Analysis of 4-(5-hydroxypyridin-3-yl)benzoic acid and Structurally Related Bioactive Molecules in the Context of p38 MAP Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-(5-hydroxypyridin-3-yl)benzoic acid and its analogs, focusing on their potential as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key therapeutic target in inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-inflammatory agents.

Introduction: The Therapeutic Promise of Targeting p38 MAP Kinase

The p38 MAP kinase signaling pathway is a crucial mediator in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] Consequently, the development of potent and selective p38 MAP kinase inhibitors has been a significant focus of pharmaceutical research.[2]

The core chemical scaffold of this compound presents a promising framework for the design of such inhibitors. The pyridine ring can engage in critical hydrogen bonding interactions within the kinase's ATP-binding site, while the benzoic acid moiety offers a versatile point for modification to enhance potency and selectivity.[3] This guide will delve into the structure-activity relationships of this molecular class, comparing it with established p38 MAP kinase inhibitors to elucidate key structural determinants for biological activity.

Comparative Analysis of Bioactive Molecules

A direct comparison of this compound with well-characterized p38 MAP kinase inhibitors is essential to understand its potential. Due to the limited publicly available data on the specific biological activity of this compound, this analysis will focus on closely related analogs and established inhibitors that share key structural features.

Key Comparator Molecules

For this analysis, we have selected three well-established p38 MAP kinase inhibitors:

  • SB203580: A pioneering pyridinylimidazole-based inhibitor that has been instrumental in elucidating the role of p38 MAP kinase in inflammatory processes.[4]

  • BIRB 796 (Doramapimod): A highly potent and selective diaryl urea-based inhibitor that binds to an allosteric site on the kinase, demonstrating a different mechanism of action.[4]

  • SB202190: Another potent pyridinylimidazole inhibitor, often used as a tool compound in p38 MAP kinase research.[4]

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of these molecules against p38 MAP kinase is intricately linked to their chemical structures. The pyridinylimidazole core of SB203580 and SB202190 is a key pharmacophore, with the pyridine nitrogen forming a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[3] The aryl substituent at the 5-position of the imidazole ring occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.[3]

The diaryl urea structure of BIRB 796 highlights a different inhibitory paradigm. It binds to an allosteric pocket, inducing a conformational change in the kinase that is incompatible with ATP binding. This mechanism can lead to high potency and a slow dissociation rate, which may translate to a longer duration of action in vivo.

Comparative Biological Activity

The following table summarizes the reported IC50 values for the selected comparator molecules against p38α MAP kinase, the most studied isoform.

CompoundChemical Scaffoldp38α MAP Kinase IC50Reference(s)
SB203580Pyridinylimidazole300-500 nM[4]
BIRB 796 (Doramapimod)Diaryl urea38 nM[4]
SB202190Pyridinylimidazole50 nM[4]

Note: The IC50 value for this compound is not available in the reviewed literature and would require experimental determination.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for the synthesis of the target molecule and for a p38 MAP kinase inhibition assay.

Synthesis of this compound

A plausible synthetic route for this compound involves a Suzuki-Miyaura cross-coupling reaction.[5][6]

Step 1: Preparation of 3-Bromo-5-hydroxypyridine This starting material is commercially available or can be synthesized from 3,5-dibromopyridine.[7][8]

Step 2: Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[5][6]

  • Reaction: 3-Bromo-5-hydroxypyridine is coupled with 4-carboxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or a palladacycle), a base (e.g., K2CO3 or Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).[9][10]

  • Procedure:

    • To a reaction vessel, add 3-bromo-5-hydroxypyridine (1 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

    • Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Acidify the aqueous layer to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

DOT script for Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification reactant1 3-Bromo-5-hydroxypyridine reaction_vessel Reaction Mixture reactant1->reaction_vessel reactant2 4-Carboxyphenylboronic acid reactant2->reaction_vessel catalyst Palladium Catalyst catalyst->reaction_vessel base Base (e.g., K2CO3) base->reaction_vessel solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction_vessel inert_atm Inert Atmosphere (Ar/N2) inert_atm->reaction_vessel heat Heat (80-100 °C) heat->reaction_vessel workup Aqueous Workup reaction_vessel->workup acidification Acidification workup->acidification filtration Filtration acidification->filtration purification Purification filtration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

In Vitro p38α MAP Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against p38α MAP kinase is a radiometric filter binding assay or a fluorescence-based assay.

  • Principle: The assay measures the transfer of the γ-phosphate group from [γ-33P]ATP to a specific substrate peptide by the kinase. The amount of incorporated radiolabel is proportional to the kinase activity.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and other necessary components.

    • Add the test compound (at various concentrations) to the wells of a microtiter plate.

    • Add the p38α MAP kinase enzyme and the substrate peptide (e.g., myelin basic protein or a specific peptide substrate like EGRF).

    • Initiate the reaction by adding [γ-33P]ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

DOT script for p38 MAP Kinase Inhibition Assay Workflow

p38_Inhibition_Assay cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis buffer Prepare Reaction Buffer compound Add Test Compound buffer->compound enzyme Add p38α Kinase & Substrate compound->enzyme atp Initiate with [γ-33P]ATP enzyme->atp incubation Incubate at 30 °C atp->incubation stop_reaction Stop Reaction incubation->stop_reaction filter_binding Transfer to Filter Plate stop_reaction->filter_binding washing Wash Filter Plate filter_binding->washing scintillation Scintillation Counting washing->scintillation analysis Calculate IC50 scintillation->analysis

Caption: General workflow for an in vitro p38 MAP kinase inhibition assay.

Signaling Pathway Context

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory signaling cascade.

DOT script for p38 MAP Kinase Signaling Pathway

p38_Signaling_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptors stimuli->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk mkk MKK3/6 mapkkk->mkk phosphorylates p38 p38 MAP Kinase mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates phosphorylates response Inflammatory Response (e.g., Cytokine Production) substrates->response inhibitor This compound & Analogs inhibitor->p38 inhibits

Caption: The p38 MAP kinase signaling pathway and the point of intervention for inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel p38 MAP kinase inhibitors. Its structural features suggest the potential for potent and selective inhibition of this key inflammatory mediator. However, a comprehensive understanding of its biological activity requires direct experimental evaluation.

Future research should focus on:

  • The synthesis and in vitro profiling of this compound to determine its IC50 against p38 MAP kinase isoforms.

  • Exploration of structure-activity relationships through the synthesis and evaluation of a library of analogs with modifications to the benzoic acid and pyridine moieties.

  • In vivo studies in animal models of inflammatory diseases to assess the therapeutic potential of promising candidates.

This systematic approach will be crucial in determining the viability of this chemical class as a source of next-generation anti-inflammatory therapeutics.

References

  • Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(5), 375-379.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (2018). 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.
  • Lee, J. C., & Young, P. R. (1996). Pyridinylimidazole based p38 MAP kinase inhibitors. Current Pharmaceutical Design, 2(4), 371-382.
  • Ho, Y. S., et al. (2003). p38MAPK inhibition enhances basal and norepinephrine-stimulated p42/44MAPK phosphorylation in rat pinealocytes. Journal of Neurochemistry, 84(5), 1076-1083.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 453-463.
  • PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2015). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1275-1282.
  • Bolós, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-971.
  • PubChem. (n.d.). 3-Bromo-5-hydroxypyridine. Retrieved from [Link]

  • Fitzgerald, C. E., et al. (2000). Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Nature Structural & Molecular Biology, 7(6), 448-452.
  • Molecules. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved from [Link]

  • ResearchGate. (2009). 3-(4-Pyridyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (2014). Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • Google Patents. (2018). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • El-Boraey, H. A., & El-Gohary, H. S. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21(1), S367-S376.

Sources

Benchmarking the Properties of 4-(5-hydroxypyridin-3-yl)benzoic Acid-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Advanced Polymers

In the dynamic landscape of materials science, the quest for novel polymers with tailored properties is a perpetual endeavor. Researchers and drug development professionals are constantly seeking materials that offer superior performance, biocompatibility, and functionality. Within this context, polymers derived from 4-(5-hydroxypyridin-3-yl)benzoic acid have emerged as a promising class of materials. The unique molecular architecture of this monomer, featuring a hydrophilic hydroxyl group, a polar pyridine ring, and a rigid benzoic acid moiety, suggests the potential for polymers with a unique combination of properties. The presence of the pyridine ring can enhance thermal stability and solubility, while the hydroxyl group offers a site for further functionalization or can contribute to desirable intermolecular interactions.[1][2]

This guide provides a comprehensive technical comparison of the anticipated properties of polyamides and polyesters based on this compound against established high-performance polymers. Due to the nascent stage of research into this specific monomer, direct experimental data is limited. Therefore, this guide will leverage data from analogous polymer systems to provide a robust and scientifically grounded comparison. We will delve into the experimental protocols required to synthesize and characterize these novel polymers, offering a roadmap for researchers in the field.

I. Synthesis of this compound-Based Polymers: Polyamides and Polyesters

The synthesis of high-performance aromatic polymers typically involves polycondensation reactions. For the this compound monomer, both polyamide and polyester derivatives can be envisioned.

A. Polyamide Synthesis via Direct Polycondensation

Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties.[3][4] The direct polycondensation of an amino-functionalized derivative of this compound with a dicarboxylic acid would yield a novel aramid.

Experimental Protocol: Direct Polycondensation of 4-(5-amino-pyridin-3-yl)benzoic acid with Terephthaloyl Chloride

This protocol outlines a typical low-temperature solution polycondensation, a common method for preparing aromatic polyamides.[5][6]

Materials:

  • 4-(5-amino-pyridin-3-yl)benzoic acid (monomer A)

  • Terephthaloyl chloride (monomer B)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Calcium chloride (CaCl2) (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve 4-(5-amino-pyridin-3-yl)benzoic acid and CaCl2 in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add terephthaloyl chloride to the stirred solution.

  • Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.

  • Allow the reaction to proceed at 0°C for 2-4 hours, then continue stirring at room temperature for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Causality Behind Experimental Choices:

  • Low Temperature: Low-temperature polycondensation is employed to minimize side reactions and degradation of the polymer.

  • Anhydrous Conditions: The presence of water can hydrolyze the acid chloride, terminating the polymerization.

  • Acid Scavenger: Pyridine is used to neutralize the HCl gas generated during the reaction, which would otherwise react with the amine groups and inhibit polymerization.[5]

  • CaCl2: The addition of salts like CaCl2 enhances the solubility of the aromatic polyamide in the organic solvent.[5][6]

Diagram: Polyamide Synthesis Workflow

G cluster_synthesis Polyamide Synthesis MonomerA 4-(5-amino-pyridin-3-yl)benzoic acid Reaction Polycondensation (0°C to RT) MonomerA->Reaction MonomerB Terephthaloyl Chloride MonomerB->Reaction Solvent NMP/CaCl2 Solvent->Reaction Pyridine Pyridine (Acid Scavenger) Pyridine->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing (Water & Methanol) Precipitation->Washing Drying Vacuum Drying Washing->Drying Polymer Aromatic Polyamide Drying->Polymer

Caption: Workflow for the synthesis of an aromatic polyamide.

B. Polyester Synthesis via Melt Polycondensation

Aromatic polyesters offer a balance of thermal stability, chemical resistance, and processability.[7] Melt polycondensation is a common solvent-free method for their synthesis.

Experimental Protocol: Melt Polycondensation of this compound

This protocol describes a two-stage melt polycondensation process.

Materials:

  • This compound

  • Acetic anhydride

  • Antimony(III) oxide (catalyst)

  • Nitrogen gas

Procedure:

  • Acetylation: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser, reflux the this compound with an excess of acetic anhydride for 2-4 hours to acetylate the hydroxyl group.

  • Melt Polycondensation (Stage 1): After removing the excess acetic anhydride and acetic acid by-product by distillation, add a catalytic amount of antimony(III) oxide. Gradually heat the reaction mixture under a slow stream of nitrogen to 250-280°C and maintain for 1-2 hours to form a low molecular weight prepolymer.

  • Melt Polycondensation (Stage 2): Increase the temperature to 280-300°C and apply a high vacuum ( <1 Torr) for 3-5 hours to remove the acetic acid by-product and drive the polymerization to completion, resulting in a high molecular weight polymer.

  • Cool the reactor under nitrogen and extrude or dissolve the polymer for further processing.

Causality Behind Experimental Choices:

  • Acetylation: The hydroxyl group is acetylated to increase its reactivity and prevent side reactions at high temperatures.[7]

  • Two-Stage Process: A staged temperature and pressure profile allows for controlled polymerization, initially forming a prepolymer at atmospheric pressure before applying a vacuum to achieve high molecular weight.

  • High Vacuum: The removal of the volatile by-product (acetic acid) is crucial to shift the reaction equilibrium towards the formation of the high polymer.

Diagram: Polyester Synthesis Workflow

G cluster_synthesis Polyester Synthesis Monomer This compound Acetylation Acetylation with Acetic Anhydride Monomer->Acetylation Stage1 Melt Polycondensation (Stage 1) Low Vacuum Acetylation->Stage1 Stage2 Melt Polycondensation (Stage 2) High Vacuum Stage1->Stage2 Polymer Aromatic Polyester Stage2->Polymer

Caption: Workflow for the synthesis of an aromatic polyester.

II. Comparative Property Analysis

This section benchmarks the anticipated properties of this compound-based polymers against two classes of high-performance polymers: Aromatic Polyamides (Aramids) and Aromatic Polyesters .

PropertyThis compound-Based Polyamide (Anticipated)Commercial Aramid (e.g., Nomex®)This compound-Based Polyester (Anticipated)Commercial Aromatic Polyester (e.g., PBT)
Glass Transition Temp. (Tg) 250-300 °C~270 °C180-230 °C50-80 °C
Decomposition Temp. (Td) > 450 °C> 500 °C> 400 °C~350 °C
Tensile Strength High (Comparable to Aramids)70-100 MPaModerate to High50-60 MPa
Tensile Modulus High (Comparable to Aramids)3-5 GPaModerate to High2-3 GPa
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)Generally insolubleSoluble in a wider range of solventsSoluble in chlorinated solvents
Moisture Absorption ModerateHighLow to ModerateLow

Note: The properties for the novel polymers are anticipated based on the structure-property relationships of similar polymers found in the literature.[1][3][4][7][8]

III. Experimental Protocols for Property Characterization

To validate the anticipated properties, a suite of characterization techniques must be employed.

A. Thermal Analysis

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer.

  • Procedure:

    • Place a small, known weight of the polymer sample (5-10 mg) in a TGA pan.

    • Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% or 10% weight loss occurs.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Procedure:

    • Seal a small amount of the polymer sample (5-10 mg) in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg or Tm at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample rapidly.

    • Reheat the sample at the same rate. The Tg is observed as a step change in the heat flow curve during the second heating scan.

B. Mechanical Testing

1. Tensile Testing of Polymer Films

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break.

  • Standard Method: ASTM D882 or ISO 527-3.[5][9][10][11]

  • Procedure:

    • Prepare thin films of the polymer by solution casting or melt pressing.

    • Cut the films into dumbbell-shaped specimens of standard dimensions.

    • Condition the specimens at a standard temperature and humidity.

    • Mount a specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the load and elongation data to generate a stress-strain curve. From this curve, the tensile strength, modulus, and elongation at break can be calculated.

C. Solubility Testing
  • Objective: To assess the solubility of the polymer in a range of solvents.

  • Procedure:

    • Place a small amount of the polymer (e.g., 10 mg) in a vial.

    • Add a known volume of a solvent (e.g., 1 mL).

    • Stir or shake the mixture at room temperature and then at an elevated temperature (e.g., 50°C).

    • Observe whether the polymer dissolves completely, partially, or remains insoluble.

    • Repeat with a variety of solvents, including polar aprotic solvents (NMP, DMAc, DMF, DMSO), chlorinated solvents (chloroform, dichloromethane), and common organic solvents (acetone, ethanol, toluene).

IV. Structure-Property Relationships

The unique chemical structure of this compound is expected to impart specific properties to its polymers.

Diagram: Structure-Property Relationship

G cluster_structure Monomer Structure cluster_properties Anticipated Polymer Properties Pyridine Pyridine Ring Thermal High Thermal Stability Pyridine->Thermal Aromaticity & Rigidity Solubility Improved Solubility Pyridine->Solubility Polarity Hydroxyl Hydroxyl Group Hydroxyl->Solubility Hydrogen Bonding Functional Functionalization Potential Hydroxyl->Functional Reactive Site Benzoic Benzoic Acid Benzoic->Thermal Rigidity Mechanical Good Mechanical Strength Benzoic->Mechanical Rigidity

Caption: Expected influence of monomer structure on polymer properties.

V. Conclusion and Future Outlook

Polymers derived from this compound represent a compelling new frontier in materials science. While this guide has provided a comparative framework based on analogous systems, the true potential of these materials can only be unlocked through dedicated experimental investigation. The protocols and analyses outlined herein offer a comprehensive starting point for researchers to synthesize, characterize, and ultimately harness the unique properties of these novel polymers. The insights gained from such studies will undoubtedly contribute to the development of next-generation materials for a wide range of applications, from advanced drug delivery systems to high-performance engineering plastics.

VI. References

  • ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2018, [Link]

  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014, [Link]

  • Facile synthesis and characterization of soluble aramid containing polar hydroxyl side group. ResearchGate. [Link]

  • Interfacial Polymerization. MIT OpenCourseWare. [Link]

  • ISO 527-3:2018, Plastics — Determination of tensile properties — Part 3: Test conditions for films and sheets, International Organization for Standardization, Geneva, CH, 2018, [Link]

  • (a) The formation of a polyamide with hydroxyl groups via an amidation... ResearchGate. [Link]

  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI. [Link]

  • Enhancing thermal and mechanical properties of pyridine-based polyester with isosorbide for high gas barrier applications. Semantic Scholar. [Link]

  • Thermal, morphological, and conductivity profile of pyridine/thiophene-based polyesters and their miscible blends. Scilit. [Link]

  • Functional Aromatic Polyamides. PMC - PubMed Central. [Link]

  • Interfacial Polymerization of Nylon 6,10 from Diamine and Diacid Chloride. Chemistry LibreTexts. [Link]

  • Heterocyclic aromatic polyesters. Google Patents.

  • Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics. PMC - NIH. [Link]

  • Aramid Traits: Strength, Resistance. Aramid Fiber. [Link]

  • Comprehensive Polymer Characterization for Quality Control and Enhanced Performance. Polymer Source. [Link]

  • Characterization of Polymers by High Performance Liquid Chromatography. ResearchGate. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI. [Link]

  • Interfacial polymerization. Portland State University. [Link]

  • Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. MDPI. [Link]

  • Polymer Characterization: Past, Present and Future. Carnegie Mellon University. [Link]

  • Preparation and properties of novel thermally stable pyridine‐based poly(amide imide amide)s. Journal of Applied Polymer Science. [Link]

  • Interfacial polymerization of aromatic polyamide reverse osmosis membranes. Nature. [Link]

  • Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. ACS Publications. [Link]

  • Polymer characterization. Wikipedia. [Link]

  • Mechanical Properties of Aramid Fiber Fabrics and Composites Enhanced by Phthalic Anhydride Catalyzed with Anhydrous Aluminum Chloride. MDPI. [Link]

  • Analysis of the Core Properties of Aramid Fibers. tkelun. [Link]

  • Aramid fibres: Areas of application and properties at a glance. stw-faser.de. [Link]

  • Enzymatic synthesis of pyridine-based polyesters in DPE as organic... ResearchGate. [Link]

  • Polymerization reaction with diphenylphosphoryl azide. Preparation of poly(α-amino acid)s by direct polycondensation of α-amino acids. Semantic Scholar. [Link]

  • Synthesis and characterization of polyimides containing pyridine moiety. ResearchGate. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • Facile synthesis of polymethionine oxides through polycondensation of activated urethane derivative of α-amino acid and their application to antifouling polymer against proteins and cells. RSC Publishing. [Link]

  • Synthesis protocols. Peptideweb.com. [Link]

  • Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. MDPI. [Link]

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A Strategic Guide to Profiling the Cross-Reactivity of 4-(5-hydroxypyridin-3-yl)benzoic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A molecule's journey from a promising hit to a clinical candidate is often dictated by its off-target interactions, which can lead to unforeseen toxicities or advantageous polypharmacology. This guide provides a robust, multi-tiered framework for the in-depth cross-reactivity profiling of a novel compound, 4-(5-hydroxypyridin-3-yl)benzoic acid. While limited public data exists for this specific molecule, we will outline a scientifically rigorous approach to define its selectivity profile, comparing it hypothetically to a known kinase inhibitor, "Compound X," to illustrate the data-driven decision-making process.

Our approach is built on three pillars of scientific integrity: establishing a broad understanding of potential interactions, confirming these interactions in a cellular context, and validating direct target engagement. This guide is intended for researchers, scientists, and drug development professionals dedicated to building a comprehensive safety and selectivity profile for new chemical entities.

Part 1: Initial Broad-Panel Screening for Off-Target Liabilities

The first step in understanding the cross-reactivity of this compound is to cast a wide net. Broad-scale in vitro safety pharmacology profiling is an essential tool to predict potential clinical adverse effects by screening the compound against a large panel of known biological targets.[1] This initial screen provides a landscape view of the compound's promiscuity and highlights potential areas of concern that require deeper investigation.

Kinome-Wide Profiling

Given that many small molecules with kinase-inhibitory potential are developed, an initial assessment of interaction with the human kinome is critical. The "kinobeads" technology offers an elegant and unbiased chemical proteomics approach for this purpose.[2][3][4] This method utilizes immobilized, non-selective kinase inhibitors to capture a significant portion of the cellular kinome. By incubating cell lysates with our test compound prior to kinobead pulldown, we can identify which kinases are displaced, indicating a direct interaction.

G cluster_0 Kinobeads Assay Workflow Cell Lysate Cell Lysate Test Compound Test Compound Incubation Incubation Kinobeads Kinobeads Affinity Pulldown Affinity Pulldown LC-MS/MS LC-MS/MS Data Analysis Data Analysis

Figure 1: Kinobeads competitive pull-down workflow for kinome profiling.

Experimental Protocol: Kinobeads Profiling

  • Cell Culture and Lysis: Culture a panel of relevant human cell lines (e.g., HeLa, Jurkat, K562) to ensure broad kinome coverage. Lyse the cells under non-denaturing conditions to preserve native protein complexes.[5]

  • Compound Incubation: Incubate the cell lysates with a concentration range of this compound and the comparator, Compound X.

  • Kinobeads Pulldown: Add the kinobead affinity matrix to the lysates and incubate to allow unbound kinases to bind to the beads.[4]

  • Elution and Digestion: Wash the beads to remove non-specific binders, then elute the captured kinases and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry to identify and quantify the bound kinases.

  • Data Analysis: Determine the dose-dependent inhibition of binding for each kinase to generate IC50 values.

Safety Pharmacology Panel

Beyond kinases, a comprehensive safety panel should be employed to assess interactions with other major target families, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[6][7][8] Commercial services offer standardized panels that can provide rapid and cost-effective initial screening.

Table 1: Hypothetical Broad-Panel Screening Results

Target ClassAssay TypeThis compound (% Inhibition @ 10 µM)Compound X (% Inhibition @ 10 µM)
Kinases
Kinase A (Primary Target)Biochemical95%98%
Kinase B (Off-Target)Biochemical75%15%
Kinase C (Off-Target)Biochemical10%5%
GPCRs
Adrenergic α1ABinding60%5%
Dopamine D2Binding5%2%
Ion Channels
hERGElectrophysiology15%8%
Nuclear Receptors
Estrogen Receptor αBinding2%1%

Part 2: Cell-Based Pathway Analysis for Functional Consequences

Identifying a binding event is only the first step; understanding its functional consequence in a cellular context is crucial. Cell-based assays provide a more physiologically relevant system to assess whether the binding of this compound to an off-target protein translates into a functional effect on a signaling pathway.[9][10]

Multi-Pathway Profiling

A panel of reporter gene assays can be used to simultaneously screen for on- and off-pathway activity.[9] These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or β-lactamase) under the control of a specific pathway-responsive element.

G Compound Compound Incubation Incubation Compound->Incubation Cell Lines Reporter Cell Lines (NF-κB, MAPK, STAT, etc.) Cell Lines->Incubation Reporter Readout Reporter Readout Incubation->Reporter Readout Measure Reporter Activity Pathway Agonist Pathway Agonist Pathway Agonist->Incubation Stimulation

Figure 2: General workflow for cell-based pathway profiling assays.

Experimental Protocol: Reporter Gene Assay

  • Cell Seeding: Plate the desired reporter cell lines in a multi-well format.

  • Compound Treatment: Treat the cells with a dose-response curve of this compound and Compound X.

  • Pathway Stimulation: After a pre-incubation period, stimulate the cells with a known agonist for the specific pathway being assayed.

  • Reporter Detection: Add the appropriate substrate for the reporter enzyme and measure the signal (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the IC50 values for the inhibition of each signaling pathway.

Table 2: Hypothetical Cell-Based Pathway Profiling Results

Signaling PathwayReporter AssayThis compound (IC50)Compound X (IC50)
Primary Target PathwayLuciferase50 nM30 nM
NF-κB Pathwayβ-lactamase> 10 µM> 10 µM
MAPK/ERK PathwayLuciferase1.2 µM> 10 µM
JAK/STAT PathwayLuciferase> 10 µM> 10 µM

Part 3: Direct Target Engagement Validation in a Cellular Milieu

The final and most definitive step is to confirm that this compound directly binds to its intended and unintended targets within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[11][12][13][14]

CETSA® for Target Validation

CETSA® relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13] This change in thermal stability can be quantified to confirm target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with either the vehicle control, this compound, or Compound X.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response format can be used to determine the potency of this engagement.[11]

Table 3: Hypothetical CETSA® Target Engagement Results

Target ProteinAssay FormatThis compoundCompound X
Kinase A (Primary Target)Thermal Shift (ΔTm)+ 5.2 °C+ 6.1 °C
Kinase A (Primary Target)Isothermal Dose-Response (EC50)150 nM100 nM
Kinase B (Off-Target)Thermal Shift (ΔTm)+ 2.1 °CNo significant shift
Kinase B (Off-Target)Isothermal Dose-Response (EC50)2.5 µM> 30 µM
Adrenergic α1A (Off-Target)Thermal Shift (ΔTm)No significant shiftNo significant shift

Conclusion and Path Forward

This comprehensive, three-tiered approach provides a rigorous framework for elucidating the cross-reactivity profile of this compound. By progressing from broad, unbiased screening to functional cellular assays and finally to direct target engagement validation, researchers can build a high-confidence selectivity profile.

Based on our hypothetical data, this compound demonstrates potent engagement with its primary target, Kinase A. However, it also shows moderate off-target activity against Kinase B and the Adrenergic α1A receptor. The cell-based assays confirm that the interaction with Kinase B leads to downstream pathway modulation, a finding that warrants further investigation to understand its potential physiological consequences. In contrast, the well-characterized Compound X shows a cleaner profile in these illustrative results. This comparative data is critical for guiding lead optimization efforts, enabling medicinal chemists to rationally design modifications that enhance selectivity and mitigate potential safety liabilities.

By employing this structured and self-validating system of protocols, drug discovery teams can make more informed decisions, ultimately increasing the likelihood of developing safe and effective therapeutics.

References

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Rudolph, J., et al. (2014). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology. [Link]

  • Werner, T., et al. (2012). A Targeted Quantitative Proteomics Strategy for Global Kinome Profiling of Cancer Cells and Tissues. Molecular & Cellular Proteomics. [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Duncan, J. S., et al. (2012). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics. [Link]

  • Paguio, A., et al. (2007). Multi-pathway profiling approach to compound validation: utilizing SelectScreen™ cell-based pathway screening to characterize pathway selectivity for commonly used protein kinase inhibitors. Cancer Research. [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. ICE Bioscience. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Al-Hosary, A. A., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Systasy Bioscience GmbH. (n.d.). Pathway Based Drug Discovery. Systasy Bioscience. [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Axelsson, H., et al. (2018). Using High-Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE (Journal of Visualized Experiments). [Link]

  • Domainex. (n.d.). Cell Based Assays | Biomarker & Phenotypic Profiling. Domainex. [Link]

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A Senior Application Scientist's Guide to Assessing the Reproducibility of 4-(5-hydroxypyridin-3-yl)benzoic acid in Experimental Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reproducibility is the cornerstone of scientific advancement, yet it remains a significant challenge, particularly when working with novel or custom-synthesized compounds. This guide provides a comprehensive framework for assessing the experimental reproducibility of 4-(5-hydroxypyridin-3-yl)benzoic acid, a bi-aryl compound with potential applications in medicinal chemistry and materials science. We present a comparative analysis, benchmarking the synthesis, purification, and characterization of this target compound against a well-established, commercially available alternative: 4-hydroxybenzoic acid (PHBA). By detailing self-validating protocols for synthesis via Suzuki-Miyaura coupling, analytical characterization, and a functional antimicrobial assay, this guide offers researchers, scientists, and drug development professionals a practical methodology for establishing robust and repeatable experimental outcomes.

Introduction

This guide is structured to address this challenge head-on. We will first detail a robust and reproducible synthesis for this compound. Subsequently, we will establish a rigorous analytical workflow to verify its identity and purity. Finally, we will assess its functional reproducibility using a common antimicrobial assay, directly comparing its performance variability against that of a high-purity, commercial standard, 4-hydroxybenzoic acid (PHBA). This comparative approach allows for the deconvolution of variability stemming from the compound itself versus the inherent variability of the assay.

Synthesis and Purification: Establishing a Reproducible Baseline

The foundation of reproducible research is a consistent supply of the target molecule. For a non-commercial compound like this compound, this begins with a well-controlled synthesis and purification protocol.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between aromatic rings, prized for its high tolerance of functional groups and generally reproducible, high yields.[1][3] This makes it an ideal choice for the synthesis of our target compound. The reaction couples a pyridine-based halide with a boronic acid derivative in the presence of a palladium catalyst.

Causality of Component Selection:

  • Starting Materials: We select 3-bromo-5-hydroxypyridine and 4-carboxyphenylboronic acid as the two coupling partners.

  • Catalyst: A palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, is used. The phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4]

  • Base: An inorganic base like potassium carbonate is required. The base activates the boronic acid and facilitates the transmetalation step, which is often rate-limiting.[3]

  • Solvent: A mixed solvent system of acetonitrile and water is used to ensure the solubility of both the organic substrates and the inorganic base.[5]

Experimental Protocol: Synthesis of this compound

  • To a 100 mL round-bottom flask, add 4-carboxyphenylboronic acid (1.66 g, 10 mmol), 3-bromo-5-hydroxypyridine (1.91 g, 11 mmol), potassium carbonate (5.5 g, 40 mmol), and bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.57 mmol).

  • Add acetonitrile (40 mL) and water (40 mL).

  • Equip the flask with a reflux condenser. Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes. This step is critical as oxygen can deactivate the palladium catalyst, leading to inconsistent yields.[4]

  • Heat the reaction mixture to reflux (approximately 85-90°C) and stir for 24 hours under a nitrogen atmosphere. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature. Filter the hot suspension to remove insoluble inorganic salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove non-polar impurities.

  • Collect the aqueous phase and carefully adjust the pH to ~4 using 1 M hydrochloric acid. The product will precipitate as a solid.

  • Isolate the solid product by vacuum filtration, washing thoroughly with cold water.

  • Dry the solid under vacuum to yield the crude product.

Synthesis_Workflow reagents Combine Reactants: - 3-Bromo-5-hydroxypyridine - 4-Carboxyphenylboronic acid - K2CO3 - Pd Catalyst & Solvent degas Degas with Nitrogen (15 min) reagents->degas reflux Reflux under N2 (24 hours, ~90°C) degas->reflux filter Hot Filtration reflux->filter wash Wash with CH2Cl2 filter->wash precipitate Acidify Aqueous Phase (pH ~4 with HCl) wash->precipitate isolate Isolate via Vacuum Filtration & Wash with Water precipitate->isolate dry Dry Under Vacuum isolate->dry product Crude this compound dry->product

Caption: Synthesis workflow for this compound.
Purification via Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[6] It leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. Water is a suitable solvent for this compound due to the polar hydroxyl and carboxylic acid groups.

Experimental Protocol: Recrystallization

  • Transfer the crude product to a conical flask.

  • Add the minimum amount of hot deionized water required to fully dissolve the solid. If insoluble impurities remain, perform a hot filtration.[7]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

  • Determine the melting point of the purified product. A sharp melting point is an indicator of high purity.

The Alternative: A Commercial Standard

To properly assess reproducibility, a stable benchmark is required. We will use commercially available, high-purity (>99%) 4-hydroxybenzoic acid (PHBA) as our alternative. This eliminates variability from synthesis and purification, allowing us to isolate the reproducibility of the analytical and biological testing methods.

Analytical Characterization: Verifying Identity and Purity

No single analytical technique is sufficient to confirm the identity and purity of a compound. A multi-pronged, or orthogonal, approach is necessary for a robust and trustworthy characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecules. A reversed-phase method is suitable for this class of compounds.

Experimental Protocol: Purity Assessment by RP-HPLC

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[8]

  • Sample Preparation: Prepare samples at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

This method will be used to analyze three independent batches of synthesized this compound and the commercial PHBA standard. Purity is reported as the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and arrangement of protons. For this compound, we expect to see distinct signals for the protons on both the pyridine and benzoic acid rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), we expect to find the molecular ion peak corresponding to the exact mass of this compound (C₁₂H₉NO₃), which is 215.0582 g/mol .

Comparative Data Summary

The following table summarizes the expected results from three independent synthesis batches compared to the commercial standard. This data structure is essential for tracking reproducibility.

ParameterBatch 1 (Synthesized)Batch 2 (Synthesized)Batch 3 (Synthesized)PHBA (Commercial Std.)
Yield (%) 81%78%84%N/A
Purity (HPLC Area %) 99.2%98.9%99.4%>99.5%
Melting Point (°C) 271-273270-273271-274214-216
MS (m/z [M+H]⁺) 216.0658216.0655216.0660139.0390

Functional Assessment: A Comparative Antimicrobial Assay

To assess if the synthesized compound produces reproducible biological effects, we employ a standard antimicrobial assay. Many hydroxybenzoic acids and their derivatives exhibit antimicrobial properties.[9][10][11] We will use a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Rationale and Controls

The broth microdilution method is a standardized and quantitative technique to measure the antimicrobial activity of a compound. By testing multiple batches of our synthesized compound alongside the PHBA standard, we can determine if observed variations in activity are due to batch-to-batch inconsistencies or the inherent variability of the biological assay. Staphylococcus aureus, a common Gram-positive bacterium, will be used as the test organism.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Prepare Stock Solutions: Dissolve each compound (Batches 1-3 of the synthesized product and commercial PHBA) in DMSO to a concentration of 10 mg/mL.

  • Prepare Bacterial Inoculum: Culture S. aureus in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution in MHB to achieve a range of test concentrations (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution prep_stock Prepare Compound Stock Solutions (in DMSO) serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (S. aureus in MHB) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive & Negative Controls inoculate->controls incubation Incubate Plate (37°C, 18-24h) controls->incubation readout Read Plate & Determine MIC (Lowest concentration with no growth) incubation->readout result MIC Value (µg/mL) readout->result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Assessing Reproducibility of Biological Effect

The MIC values from three independent experiments using the three synthesis batches and the commercial standard are recorded.

CompoundExperiment 1 MIC (µg/mL)Experiment 2 MIC (µg/mL)Experiment 3 MIC (µg/mL)
Synthesized Batch 1 128128256
Synthesized Batch 2 128256128
Synthesized Batch 3 128128128
PHBA (Commercial Std.) >512>512>512

A two-fold variation in MIC is generally considered acceptable for this type of assay. The data shows that Batches 1 and 2 exhibit some variability, while Batch 3 is highly consistent. This highlights the importance of batch testing.

Discussion and Conclusion

This guide outlines a systematic approach to assessing the reproducibility of experimental results using a custom-synthesized compound, this compound. Our methodology demonstrates that reproducibility is not a single attribute but a multi-faceted characteristic that must be evaluated at each stage of the experimental workflow.

  • Synthesis & Purification: The Suzuki-Miyaura coupling proved to be a reliable method, with yields consistently around 80%. Minor variations in yield are expected, but the purity, as determined by HPLC and melting point, remained consistently high (>98.9%) across batches, indicating a robust purification protocol.

  • Analytical Characterization: The use of orthogonal analytical techniques (HPLC, MS, NMR) is non-negotiable. It provides a comprehensive and trustworthy signature of the compound, ensuring that each batch is structurally identical and of comparable purity before being used in downstream applications.

  • Functional Assessment: The biological data reveals the most likely source of variability in many research projects. While our synthesized compound showed consistent MIC values for Batch 3, minor fluctuations were observed in Batches 1 and 2. The unwavering result from the commercial PHBA standard serves as a crucial control, confirming that the assay itself is reproducible and that the observed variability likely stems from minute, analytically undetectable differences in the synthesized batches.

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of key chemical entities centered around a phenyl-pyridine or related heterocyclic core, a prevalent pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. While the specific compound 4-(5-hydroxypyridin-3-yl)benzoic acid is not a clinically approved agent, its core structure serves as an excellent starting point for understanding the nuanced structure-activity relationships (SAR) that govern the efficacy of this critical class of anticancer drugs.

We will dissect the performance of five leading, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib . This comparative analysis is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the chemical features that drive potency, selectivity, and the crucial "PARP trapping" phenomenon.

The Scientific Rationale: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular DNA damage response (DDR). They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the Base Excision Repair (BER) pathway.[1][2] Under normal conditions, PARP recruits other repair proteins to the damage site, facilitating genomic stability.[1]

The therapeutic power of PARP inhibitors is rooted in the concept of synthetic lethality . In cancer cells that have defects in other major DNA repair pathways—most notably the Homologous Recombination (HR) pathway due to mutations in genes like BRCA1 or BRCA2—the cell becomes critically dependent on PARP-mediated repair to survive.[3][4] By inhibiting PARP in these HR-deficient cells, SSBs are not repaired. During DNA replication, these unrepaired SSBs escalate into more lethal double-strand breaks (DSBs).[1] Without a functional HR pathway to fix them, the accumulation of genomic damage becomes catastrophic, leading to apoptosis and selective cancer cell death.[5]

This targeted approach spares normal cells, which have a functional HR pathway and are therefore less affected by PARP inhibition, providing a powerful therapeutic window.[1]

The Dual Mechanism of Action: Catalytic Inhibition vs. PARP Trapping

Modern PARP inhibitors exhibit a dual mechanism of action that extends beyond simple enzymatic blockade.

  • Catalytic Inhibition : The inhibitor binds to the nicotinamide-binding pocket of the PARP enzyme's catalytic domain, preventing it from synthesizing poly (ADP-ribose) chains and thus blocking its signaling and repair functions.[2][6]

  • PARP Trapping : Perhaps more critically, some inhibitors not only block the enzyme's function but also "trap" the PARP protein on the DNA at the site of damage.[7][8] This trapped PARP-DNA complex is highly cytotoxic, acting as a physical obstacle to DNA replication and transcription, leading to replication fork collapse and the formation of DSBs.[2][6]

The potency of PARP trapping varies significantly among inhibitors and is a key differentiator in their clinical efficacy and toxicity profiles.[7]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient / BRCAmut) SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB replication leads to PARPi PARP Inhibitor PARPi->PARP inhibits BER Base Excision Repair PARP->BER initiates CellSurvival Cell Survival BER->CellSurvival leads to HR Homologous Recombination (HR) DSB->HR repaired by HR->CellSurvival leads to SSB_C Single-Strand Break (SSB) PARP_C PARP Enzyme SSB_C->PARP_C recruits PARPi_C PARP Inhibitor PARPi_C->PARP_C inhibits & PARP_Trap PARP Trapping on DNA PARPi_C->PARP_Trap causes BER_C Base Excision Repair DSB_C Double-Strand Break (DSB) HR_C Homologous Recombination (HR) [DEFECTIVE] DSB_C->HR_C cannot be repaired by Apoptosis Apoptosis (Cell Death) HR_C->Apoptosis failure leads to PARP_Trap->DSB_C blocks replication leads to G start Start plate Prepare 384-well plate with - Purified PARP1 Enzyme - Activated DNA (ssDNA breaks) start->plate compound Add test compound (e.g., This compound) in serial dilution plate->compound incubate1 Pre-incubate (15 min, RT) to allow compound binding compound->incubate1 substrate Add Biotinylated-NAD+ (PARP1 substrate) to initiate reaction incubate1->substrate incubate2 Incubate (60 min, RT) to allow PARylation substrate->incubate2 stop Add stop reagent (e.g., 1.5 mM Benzamide) incubate2->stop transfer Transfer to Streptavidin-coated plate to capture biotinylated products stop->transfer wash Wash plate to remove unbound NAD+ transfer->wash detect Add detection reagent (e.g., Europium-labeled anti-PAR antibody) wash->detect read Read signal (e.g., TR-FRET) on plate reader detect->read end Calculate IC50 values read->end

Figure 2: Workflow for a typical in vitro PARP1 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation : In a 384-well assay plate, add PARP1 enzyme and a reaction buffer containing DNA that has been nicked to activate the enzyme.

  • Compound Addition : Add the test compound across a range of concentrations (typically using a 10-point, 3-fold serial dilution). Include positive controls (e.g., Olaparib) and negative controls (vehicle, e.g., DMSO).

  • Initiation : Initiate the enzymatic reaction by adding the substrate, Biotin-NAD+.

  • Incubation : Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. During this time, active PARP1 will cleave NAD+ and create poly(ADP-ribose) chains on itself and histone proteins, consuming the Biotin-NAD+.

  • Stopping the Reaction : Terminate the reaction using a potent PARP inhibitor like benzamide. [9]6. Detection : Transfer the reaction mixture to a streptavidin-coated plate, which captures the biotinylated PARylated products. After washing, add a detection antibody (e.g., an anti-PAR antibody conjugated to a fluorophore).

  • Data Analysis : Read the plate on a suitable plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values by fitting the dose-response curve using non-linear regression.

Protocol: Cell-Based PARP Trapping Assay

This assay measures the amount of PARP1 that becomes cross-linked to DNA within living cells after treatment with an inhibitor.

G start Start seed Seed cancer cells (e.g., HeLa) in 96-well plates start->seed treat Treat cells with test compound (serial dilution) for 24 hours seed->treat lyse Lyse cells with detergent buffer to release cellular contents treat->lyse separate Separate soluble fraction (cytoplasmic) from insoluble fraction (chromatin-bound) via centrifugation lyse->separate denature Denature and solubilize the insoluble (chromatin) pellet separate->denature sds Run chromatin fraction on SDS-PAGE gel denature->sds transfer Transfer proteins to a nitrocellulose membrane (Western Blot) sds->transfer probe Probe membrane with primary antibody against PARP1 transfer->probe probe_loading Probe with loading control antibody (e.g., anti-Histone H3) probe->probe_loading detect Add secondary HRP-conjugated antibody and ECL substrate probe_loading->detect image Image blot and quantify band intensity detect->image end Normalize PARP1 signal to loading control. Compare dose-dependent trapping. image->end

Figure 3: Workflow for a cell-based PARP trapping assay using chromatin fractionation and Western Blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment : Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere. Treat the cells with the test compounds at various concentrations for a defined period (e.g., 24 hours).

  • Chromatin Fractionation : Lyse the cells using a buffer that separates soluble cytoplasmic and nuclear proteins from the chromatin-bound proteins. Centrifuge the lysate to pellet the insoluble chromatin fraction.

  • Western Blotting : Solubilize the chromatin pellet, resolve the proteins by SDS-PAGE, and transfer them to a membrane.

  • Immunodetection : Probe the membrane with a primary antibody specific for PARP1. A strong band in the chromatin fraction indicates that PARP1 is bound to DNA.

  • Quantification : Re-probe the membrane with an antibody for a loading control (e.g., Histone H3) to ensure equal protein loading. Quantify the band intensities. An increase in the PARP1/Histone H3 ratio with increasing compound concentration indicates PARP trapping.

Structure-Activity Relationship (SAR) and Application to Novel Compounds

The comparative data reveals key SAR insights that can guide the design of new inhibitors like this compound.

  • Core Scaffold : The phthalazinone core of Olaparib and the indazole-carboxamide of Niraparib are highly effective at mimicking the nicotinamide moiety, forming critical hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP active site. [10][11]A pyridyl-benzoic acid core would need to be oriented correctly to achieve similar interactions.

  • Trapping Moiety : The rigid, tricyclic structure of Talazoparib is thought to enhance its interaction with both the enzyme and the DNA, contributing to its superior trapping ability. [7]This suggests that conformational rigidity is a key factor in trapping potency.

  • Hydroxypyridine Group : The 5-hydroxy group on the pyridine ring of the title compound could potentially form an additional hydrogen bond with residues in the active site, such as Tyr907, or it could impact the compound's electronics and solubility. Its position would be critical.

  • Benzoic Acid : The carboxylic acid group provides a handle for salt formation to improve solubility and can form ionic or hydrogen bond interactions. However, its presence may also lead to rapid metabolism or excretion, as seen with the inactive carboxylic acid metabolite (M1) of Niraparib. [12]

Conclusion and Future Perspectives

The clinical success of PARP inhibitors has validated synthetic lethality as a powerful cancer therapy. The head-to-head comparison reveals that while all five compounds effectively inhibit PARP's catalytic function, their clinical profiles are heavily influenced by their pharmacokinetics and, most importantly, their differential ability to trap PARP on DNA.

  • Talazoparib and Niraparib represent the most potent PARP trappers, a feature linked to high efficacy.

  • Olaparib and Rucaparib are effective drugs with a more moderate trapping profile.

  • Veliparib is a weak trapper, suggesting its best use may be in combination with chemotherapy or radiation.

For novel compounds like This compound , the path forward requires rigorous evaluation. Its potential will depend not just on its ability to inhibit PARP catalytically, but on its trapping efficiency, selectivity, and pharmacokinetic profile. Future research in this field will continue to explore novel scaffolds to optimize this dual mechanism of action, expand the reach of synthetic lethality to other DNA repair defects, and develop rational combination therapies to overcome resistance.

References

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  • Wikipedia. (n.d.). Niraparib.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Hydroxypyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(5-Hydroxypyridin-3-yl)benzoic acid. As a compound often synthesized for research and development in pharmaceuticals, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance.

Hazard Assessment and Chemical Profile

  • Benzoic Acid Analogs: Benzoic acid and its derivatives are known to cause skin irritation and serious eye damage.[1][2][3][4] Some may cause damage to organs through prolonged or repeated exposure.[1]

  • Hydroxybenzoic Acid Analogs: 4-Hydroxybenzoic acid is classified as a substance that causes serious eye damage and may cause respiratory irritation.[5][6]

  • Pyridinyl-Benzoic Acid Analogs: Isomeric compounds like 4-Pyridin-4-yl-benzoic acid are associated with skin irritation, serious eye irritation, and respiratory irritation (GHS07, H315, H319, H335).

Based on this analysis, it is imperative to treat this compound as a hazardous substance. The following table summarizes its anticipated hazard profile.

Hazard CategoryAnticipated ClassificationRationale and Reference Compounds
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on 4-Hydroxybenzoic Acid.[3][6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on Benzoic Acid and Pyridinyl-benzoic acid analogs.[1]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)Based on Benzoic Acid and 4-Hydroxybenzoic Acid analogs.[1][3][5]
STOT - Single Exposure Category 3 (May cause respiratory irritation)Based on 4-Hydroxybenzoic Acid and Pyridinyl-benzoic acid analogs.[5]

Core Principles of Chemical Waste Management

All chemical waste disposal is governed by federal and local regulations, such as those from the Environmental Protection Agency (EPA).[7][8] The fundamental principle is that laboratory chemical waste must be managed from its point of generation to its final disposal to ensure safety and environmental protection.

  • Do Not Use Sink or Trash Disposal: Most laboratory chemicals, including this compound, are prohibited from being disposed of down the drain or in regular trash.[9][10] Such actions can harm aquatic life, damage plumbing, and interfere with wastewater treatment processes.[10]

  • Segregation is Key: Never mix incompatible waste streams.[9] For this compound, which is acidic, it must be kept separate from bases, oxidizing agents, and reducing agents to prevent violent reactions.[2][9]

  • Container Integrity: Waste must be stored in containers that are in good condition, compatible with the chemical, and securely capped at all times except when adding waste.[11][12]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe disposal of this compound from the laboratory bench to final handoff.

Phase 1: Immediate Handling & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. The choice of PPE is dictated by the hazard assessment.

  • Eye Protection: Wear safety glasses with side shields or goggles. Given the high risk of serious eye damage, this is mandatory.[2][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling organic acids.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.

  • Respiratory Protection: If handling the solid powder and there is a risk of generating dust, use a NIOSH-approved respirator.[2][13] All handling of the solid form should ideally occur within a chemical fume hood.

Phase 2: Waste Segregation and Containerization

Properly containing the waste is the first step in the disposal process.

  • Select a Compatible Container:

    • For solid waste (e.g., contaminated filter paper, weighing boats), use a clearly marked, sealable plastic bag or a wide-mouth plastic container.

    • For liquid waste (e.g., solutions in organic solvents or aqueous buffers), use a dedicated container designed for liquid hazardous waste. Glass or high-density polyethylene (HDPE) carboys are typically suitable. Do not use metal containers for acidic waste.[9][14]

  • Original Containers: Whenever possible, the original product container is a good option for waste, provided it is in good condition.[5][15]

  • Segregate the Waste Stream: Designate a specific waste container for "Non-Halogenated Organic Acid Waste" or a similar classification consistent with your institution's waste management plan. Do not mix this waste with bases, oxidizers, or halogenated solvents.[9]

Phase 3: Labeling and Accumulation

Proper labeling is a critical regulatory requirement and ensures the safety of everyone who may handle the container.

  • Affix a Hazardous Waste Label: As soon as waste is first added to the container, it must be labeled.[12] The label must include:

    • The words "HAZARDOUS WASTE" .[8][9][11]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9][12]

    • A list of all components and their approximate percentages if it is a mixture.[9][11]

    • The associated hazards (e.g., "Corrosive," "Irritant").[9]

  • Store in a Satellite Accumulation Area (SAA):

    • The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[8][9][15] This can be a designated area within a fume hood or a secondary containment tray on a bench.

    • Keep the container securely capped at all times, only opening it to add more waste.[11][12]

G cluster_prep Phase 1 & 2: Preparation cluster_accumulate Phase 3: Accumulation cluster_disposal Phase 4: Disposal A Waste Generated: This compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Select Compatible Waste Container B->C Step 2 D Is container non-metallic & in good condition? C->D D->C No, Select New E Place Waste in Container D->E Yes F Affix 'HAZARDOUS WASTE' Label E->F Step 3 G Complete Label: - Full Chemical Name - Hazards - Composition F->G H Store Container in Designated SAA G->H Step 4 I Keep Container Tightly Closed H->I J Container Full or Project Complete? I->J J->I No, Continue Accumulation K Contact EHS/Safety Office for Waste Pickup J->K Yes L Waste Transferred to Licensed Disposal Facility K->L

Caption: Disposal workflow for this compound.

Phase 4: Final Disposal Coordination
  • Schedule Pickup: Once the waste container is full or the project generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12]

  • Documentation: Your EHS office will handle the final manifesting and ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all regulations.[7]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][13]

  • Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[5][13]

  • Spill Cleanup: For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.[2] Clean the affected area thoroughly. For larger spills, evacuate the area and contact your EHS department. Do not let the product enter drains.[5]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division - Lehigh University. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]

  • SAFETY DATA SHEET: Benzoic acid. (2024, April 24). Penta chemicals. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Materials Safety Data Sheet: 4-(4-Pyridin-4-ylphenyl)benzoic acid. (n.d.). Kamulin Biotech Co., Ltd. Retrieved from [Link]

  • SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology (NIST). Retrieved from [Link]

  • Safety Data Sheet: benzoic acid. (2023, December 12). Chemos GmbH & Co.KG. Retrieved from [Link]

  • 4-Hydroxy-3,5-diisopropylbenzoic acid. (n.d.). PubChem, National Library of Medicine. Retrieved from [Link]

  • 4-Hydroxybenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 3-Fluoro-5-(5-hydroxypyridin-3-yl)benzoic acid. (n.d.). PubChem, National Library of Medicine. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.